ICA-121431
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S2/c27-22(21(17-7-3-1-4-8-17)18-9-5-2-6-10-18)25-19-11-13-20(14-12-19)31(28,29)26-23-24-15-16-30-23/h1-16,21H,(H,24,26)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSQNPPONHUJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313254-51-2 | |
| Record name | 2,2-Diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Action of ICA-121431: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICA-121431 is a potent and selective small-molecule inhibitor of the voltage-gated sodium (Nav) channels, Nav1.1 and Nav1.3.[1] Its mechanism of action is distinguished by its state-dependent binding, showing a marked preference for the inactivated state of the channel over the resting state. This characteristic, combined with its subtype selectivity, makes this compound a valuable tool for studying the physiological roles of Nav1.1 and Nav1.3 and a lead compound in the development of novel therapeutics for conditions such as epilepsy and neuropathic pain, where these channels are implicated. This guide provides a comprehensive technical overview of the core mechanism of action of this compound, detailing its molecular interactions, quantitative pharmacological data, and the experimental protocols used for its characterization.
Core Mechanism: State-Dependent Blockade via the Voltage-Sensing Domain
The primary mechanism of action of this compound is the potentiation of voltage-dependent inactivation. It selectively binds to the voltage-sensing domain (VSD) of domain IV (VSDIV) of the Nav channel alpha subunit. This interaction stabilizes the inactivated state of the channel, thereby reducing the number of channels available to open upon membrane depolarization.
Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a water-accessible cleft on the extracellular side of VSDIV. This binding site is distinct from the pore-blocking sites of local anesthetics and other Nav channel modulators. The binding of this compound to VSDIV allosterically enhances the movement of the S4 voltage sensor into the "up" or activated position, which is coupled to the inactivation of the channel pore. This stabilization of the inactivated state is the molecular basis for its inhibitory action.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been extensively characterized using electrophysiological techniques, primarily whole-cell patch-clamp recordings from HEK293 cells heterologously expressing various human Nav channel subtypes. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for different Nav channel isoforms, highlighting its selectivity for Nav1.1 and Nav1.3. The inhibition is most potent when the channels are held in a depolarized state, promoting the inactivated conformation.
| Nav Channel Subtype | IC50 (nM) - Inactivated State | IC50 (nM) - Resting State | Fold Selectivity (Inactivated vs. Resting) | Reference |
| hNav1.1 | 13 | >10,000 | >769 | [1] |
| hNav1.3 | 23 | >10,000 | >435 | [1] |
| hNav1.2 | 240 | - | - | [1] |
| hNav1.4 | >10,000 | - | - | [1] |
| hNav1.5 | >30,000 | - | - | [1] |
| hNav1.6 | >10,000 | - | - | [1] |
| hNav1.7 | 12,000 | - | - | [1] |
| hNav1.8 | >10,000 | - | - | [1] |
Note: IC50 values were determined using a holding potential that produces half-maximal inactivation for the inactivated state measurements.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a combination of electrophysiological and structural biology techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for assessing the activity of ion channel modulators.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently transfected with the cDNA for the desired human Nav channel α-subunit and auxiliary β-subunits (β1 and β2).
-
Intracellular Solution (in mM):
-
CsF: 120
-
CsCl: 10
-
NaCl: 5
-
HEPES: 10
-
EGTA: 10
-
pH adjusted to 7.2 with CsOH
-
-
Extracellular Solution (in mM):
-
NaCl: 140
-
KCl: 5
-
CaCl2: 2
-
MgCl2: 1
-
HEPES: 10
-
pH adjusted to 7.4 with NaOH
-
-
Voltage Protocols:
-
Resting State Inhibition: Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Short depolarizing pulses (e.g., to 0 mV for 20 ms) are applied to elicit sodium currents in the presence and absence of this compound.
-
Inactivated State Inhibition: To assess the affinity for the inactivated state, a conditioning prepulse to a depolarized potential (e.g., a voltage that causes half-maximal inactivation, held for 8 seconds) is applied before the test pulse to 0 mV. This protocol enriches the population of inactivated channels.
-
Voltage-Dependence of Inactivation: A series of conditioning prepulses of varying voltages are applied before a test pulse to determine the shift in the voltage-dependence of steady-state inactivation induced by this compound.
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in elucidating the structural basis of this compound's interaction with the Nav1.3 channel.
-
Sample Preparation: The Nav1.3 channel protein, co-expressed with β1 and β2 subunits in HEK293 cells, is purified in the presence of this compound and reconstituted into detergent micelles or nanodiscs.
-
Data Acquisition and Processing: The sample is vitrified and imaged using a transmission electron microscope. Single-particle analysis is then used to reconstruct a high-resolution three-dimensional map of the channel-drug complex.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on Nav channels.
Experimental Workflow for Characterizing this compound
Caption: Workflow for characterizing Nav channel modulators.
Conclusion
The mechanism of action of this compound is a paradigm of modern ion channel pharmacology, showcasing how subtype selectivity and state-dependent interactions can be achieved. Its preferential binding to the activated voltage-sensing domain of domain IV in Nav1.1 and Nav1.3 channels leads to a potent stabilization of the inactivated state, effectively reducing neuronal excitability. The detailed understanding of this mechanism, facilitated by advanced electrophysiological and structural techniques, provides a robust framework for the rational design of next-generation Nav channel modulators with improved therapeutic profiles.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the voltage-gated sodium (Nav) channel inhibitor, ICA-121431, with a specific focus on its selectivity for the Nav1.1 and Nav1.3 subtypes over other isoforms. This document compiles quantitative data, detailed experimental methodologies, and visual representations of the compound's mechanism of action to serve as a valuable resource for researchers in the field.
Quantitative Selectivity Profile of this compound
This compound is a potent, broad-spectrum inhibitor of voltage-gated sodium channels, demonstrating notable selectivity for the human Nav1.1 and Nav1.3 subtypes.[1][2] The compound's inhibitory activity is most pronounced when the channels are in an inactivated state. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against a panel of human Nav channel isoforms.
Table 1: IC50 Values of this compound for Human Nav Channel Subtypes
| Nav Channel Subtype | IC50 (nM) | Reference |
| hNav1.1 | 13 | [3] |
| hNav1.3 | 19 - 23 | [1][2][4] |
| hNav1.2 | 240 | [1][3] |
| hNav1.7 | >10,000 | [4] |
| hNav1.5 | >10,000 | [4][5] |
| hNav1.4 | >10,000 | [1][3] |
| hNav1.6 | >10,000 | [1][3] |
| hNav1.8 | >10,000 | [1][5] |
Table 2: Selectivity Ratios of this compound
| Comparison | Selectivity Fold (approx.) |
| Nav1.5 / Nav1.3 | >1000 |
| Nav1.7 / Nav1.3 | >1000 |
| Nav1.2 / Nav1.3 | ~10 |
Mechanism of Action: State-Dependent Inhibition and Interaction with VSD-IV
This compound exhibits a state-dependent mechanism of action, preferentially binding to and stabilizing the inactivated state of the Nav channel.[6] This is evidenced by the significant increase in potency observed when a pre-pulse conditioning step is used to inactivate the channels before measuring the inhibitory effect.
Structurally, this compound interacts with the S1-S4 voltage-sensor domain (VSD) of domain IV (VSD-IV) of the Nav channel.[7][6] This interaction is distinct from the binding sites of other known Nav channel modulators like tetrodotoxin (B1210768) (TTX) and local anesthetics. The selectivity of this compound for Nav1.1 and Nav1.3 is determined by specific amino acid residues within the extracellular-facing regions of the S2 and S3 transmembrane segments of VSD-IV.[7]
Caption: Mechanism of state-dependent inhibition of Nav channels by this compound.
Experimental Protocols
The following protocols are based on methodologies reported in the scientific literature for the characterization of this compound's interaction with Nav channels.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for the heterologous expression of Nav channel subtypes.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Transient transfection of HEK293 cells with plasmids encoding the alpha subunit of the desired human Nav channel (e.g., hNav1.1, hNav1.3) and auxiliary beta subunits (e.g., β1 and β2) is performed using standard lipid-mediated transfection reagents. Electrophysiological recordings are typically performed 24-48 hours post-transfection.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the ionic currents flowing through the Nav channels in response to controlled changes in membrane potential.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH.
-
-
Recording Equipment: A standard patch-clamp amplifier and data acquisition system are used. Pipettes are pulled from borosilicate glass and have a resistance of 1-3 MΩ when filled with the internal solution.
-
Procedure:
-
Establish a whole-cell recording configuration on a transfected HEK293 cell.
-
Compensate for series resistance (>80%) to minimize voltage errors.
-
Apply voltage-clamp protocols to elicit and measure Nav channel currents.
-
Voltage-Clamp Protocols for Determining IC50
To assess the state-dependent inhibition of this compound, two primary voltage protocols are utilized:
-
Resting-State Inhibition Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a short depolarizing test pulse (e.g., 20 ms (B15284909) to 0 mV) to elicit an inward sodium current.
-
Apply this compound and repeat the test pulse to measure the degree of inhibition.
-
-
Inactivated-State Inhibition Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Apply a long (e.g., 8 seconds) conditioning pre-pulse to a depolarized potential that causes approximately half of the channels to enter the inactivated state (e.g., -50 mV).
-
Briefly repolarize the membrane (e.g., 10 ms at -120 mV) to allow recovery of fast-inactivated channels.
-
Apply a depolarizing test pulse (e.g., 20 ms to 0 mV) to measure the current from the remaining available channels.
-
Apply this compound and repeat the protocol to determine the IC50 for the inactivated state.
-
Caption: Electrophysiology voltage-clamp protocols for assessing state-dependent inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage Clamp – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 5. Frontiers | Voltage-Gated Sodium Channels in Neocortical Pyramidal Neurons Display Cole-Moore Activation Kinetics [frontiersin.org]
- 6. N-type fast inactivation of a eukaryotic voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation and Inactivation of the Voltage-Gated Sodium Channel: Role of Segment S5 Revealed by a Novel Hyperkalaemic Periodic Paralysis Mutation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cryo-electron microscopy (cryo-EM) structure of the selective antagonist ICA-121431 in complex with the human voltage-gated sodium channel Nav1.3. The structural and functional data presented herein offer critical insights for structure-based drug design and the development of novel subtype-selective Nav channel modulators.
Introduction
Voltage-gated sodium (Nav) channels are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.3 isoform is predominantly expressed in the central nervous system and has been implicated in various neurological processes, including neuronal development and pain perception.[1][2] this compound is a potent and selective inhibitor of Nav1.3 and Nav1.1 channels, exhibiting significantly lower affinity for other Nav channel subtypes.[1][3][4] Understanding the molecular basis of this selectivity is crucial for the development of targeted therapeutics with improved side-effect profiles. This guide details the high-resolution cryo-EM structure of the human Nav1.3/β1/β2 complex bound to this compound, revealing the allosteric mechanism of inhibition.[1][2]
Data Presentation
Structural and Binding Data
The cryo-EM structure of the human Nav1.3/β1/β2 complex with this compound was determined to a resolution of 3.4 Å.[1] The selective antagonist, this compound, was found to bind to a novel site on the voltage-sensing domain (VSD) of domain IV (VSDIV).[1][2]
| Parameter | Value | Reference |
| PDB ID | 7W7F | [5][6][7] |
| EMDB ID | EMD-32343 | [6] |
| Resolution | 3.4 Å | [1] |
| Method | Single-particle cryo-EM | [5][6] |
Pharmacological Data
Electrophysiological recordings have characterized the inhibitory effect of this compound on Nav1.3 and other isoforms. The compound shows a marked preference for the inactivated state of the channel.
| Channel Subtype | IC50 (nM) | Conditions | Reference |
| Human Nav1.3 | 95.5 ± 9.3 | Inactivated-state protocol | [1] |
| Human Nav1.1 | 23 | [3] | |
| Human Nav1.2 | 240 | [3] | |
| Human Nav1.5 | >10,000 | [3] | |
| Human Nav1.7 | >10,000 | ||
| Human Nav1.8 | >10,000 | [3] |
Experimental Protocols
Protein Expression and Purification
Human Nav1.3, β1, and β2 subunits were co-expressed in HEK293F cells. The cells were cultured in suspension and transfected with the respective expression plasmids. Following expression, cells were harvested and the membrane fraction was isolated. The Nav1.3/β1/β2 complex was solubilized from the membrane using detergents and purified via affinity chromatography. This compound was included throughout the purification process to ensure binding to the channel.[1]
Cryo-EM Sample Preparation and Data Collection
The purified Nav1.3/β1/β2-ICA-121431 complex was applied to glow-discharged holey carbon grids. The grids were then vitrified by plunge-freezing in liquid ethane. Cryo-EM data was collected on a Titan Krios transmission electron microscope operating at 300 kV. Images were recorded using a Gatan K3 direct electron detector in super-resolution mode.
Image Processing and 3D Reconstruction
The collected movie frames were motion-corrected and dose-weighted. Contrast transfer function (CTF) parameters were estimated from the aligned micrographs. Particles were automatically picked and subjected to several rounds of 2D and 3D classification to remove poor-quality particles and select for a homogenous population. The final 3D reconstruction was performed using a subset of high-quality particles, resulting in a map with an overall resolution of 3.4 Å.[1]
Electrophysiology
Whole-cell patch-clamp recordings were performed on HEK293T cells transiently transfected with human Nav1.3, β1, and β2. To measure the dose-response of this compound, an inactivated-state protocol was used. This involved an 8-second pre-pulse to -50 mV to induce inactivation, followed by a test pulse to 0 mV to measure the remaining current.[8] Currents were recorded in the absence and presence of varying concentrations of this compound to determine the IC50 value.[8]
Mandatory Visualizations
This compound Allosteric Inhibition Pathway
The following diagram illustrates the proposed allosteric mechanism of Nav1.3 inhibition by this compound. The binding of this compound to the activated VSDIV stabilizes the inactivated state of the channel, preventing ion conduction.
Caption: Allosteric inhibition of Nav1.3 by this compound.
Experimental Workflow for Structure Determination
This diagram outlines the key steps involved in the determination of the cryo-EM structure of the Nav1.3-ICA-121431 complex.
References
- 1. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist [ideas.repec.org]
- 2. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist [ouci.dntb.gov.ua]
- 6. rcsb.org [rcsb.org]
- 7. 7w7f - Cryo-EM structure of human NaV1.3/beta1/beta2-ICA121431 - Summary - Protein Data Bank Japan [pdbj.org]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the distinct and critical roles of the voltage-gated sodium channels Nav1.1 and Nav1.3 in regulating neuronal excitability. A comprehensive understanding of these channels is paramount for the development of novel therapeutics targeting a range of neurological disorders, from epilepsy to chronic pain. This document provides a detailed overview of their biophysical properties, cellular and subcellular localization, and functional implications in both health and disease, supplemented with detailed experimental protocols and visual pathways.
Core Concepts: Nav1.1 and Nav1.3 in Neuronal Function
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. Among the various subtypes, Nav1.1, encoded by the SCN1A gene, and Nav1.3, encoded by the SCN3A gene, exhibit unique characteristics and contributions to neuronal excitability.
Nav1.1 is predominantly expressed in the central nervous system (CNS) and is crucial for the high-frequency firing of inhibitory GABAergic interneurons.[1][2] Its proper function is essential for maintaining the balance between excitation and inhibition in the brain. Loss-of-function mutations in SCN1A are strongly associated with severe epileptic encephalopathies, such as Dravet syndrome, highlighting its critical role in preventing neuronal hyperexcitability.[3][4][5][6]
Nav1.3 is highly expressed during embryonic and early postnatal development but is found at very low levels in the healthy adult nervous system.[7][8] However, its expression can be re-upregulated in adult neurons following nerve injury, contributing to the hyperexcitability of sensory neurons and the development of neuropathic pain.[9][10][11][12][13][14] Its biophysical properties, including rapid recovery from inactivation, make it a key player in enabling high-frequency ectopic discharges in pathological conditions.[7][8][15]
Quantitative Data Presentation
To facilitate a clear comparison of the biophysical properties of Nav1.1 and Nav1.3, the following tables summarize key quantitative data from electrophysiological studies.
Table 1: Biophysical Properties of Human Nav1.1 Channels
| Parameter | Value | Cell Type | Reference |
| Single-Channel Conductance | ~17 pS | HEK293T cells | [16][17] |
| Voltage of Half-Maximal Activation (V1/2) | -38.7 mV | Mouse Proprioceptors | [18] |
| Voltage of Half-Maximal Inactivation (V1/2) | -39.3 ± 2.4 mV | HEK cells | [19] |
| Mean Open Time | ~0.3 ms (B15284909) (-30 to -10 mV) | HEK293T cells | [16][17] |
| Current Density (Wild-Type) | Variable with cell type | tsA201 cells | [20] |
| Effect of Dravet Syndrome Mutations | Reduced current density in inhibitory neurons | Hippocampal Neurons | [1] |
Table 2: Biophysical Properties of Rat Nav1.3 Channels
| Parameter | Value | Cell Type | Reference |
| Voltage of Half-Maximal Activation (V1/2) | -25.5 ± 1.6 mV | HEK293 cells | [7] |
| Voltage of Half-Maximal Inactivation (V1/2) | -64.9 ± 1.5 mV | HEK293 cells | [7] |
| Recovery from Inactivation (Repriming) at -100 mV | Similar to native channels | HEK293 cells & DRG Neurons | [7] |
| Recovery from Inactivation (Repriming) at -70 mV | Slower in HEK293 than DRG neurons | HEK293 cells & DRG Neurons | [7] |
| Upregulation after Injury | Significant increase in mRNA and protein | Dorsal Horn Neurons | [10][14] |
| Contribution to Neuropathic Pain | Implicated in neuronal hyperexcitability | DRG Neurons | [9][11][13] |
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows related to Nav1.1 and Nav1.3 function.
Caption: Logical workflow of Nav1.1's role in maintaining neural network stability.
Caption: Simplified signaling pathway in Dravet Syndrome.
Caption: Signaling pathway for Nav1.3 upregulation in neuropathic pain.
Caption: A typical workflow for whole-cell patch-clamp experiments.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording voltage-gated sodium currents from cultured neurons or acute brain slices.
1. Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.[21]
-
Internal (Pipette) Solution: (in mM) 140 K-Gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with KOH.
-
Pharmacological Agents: Tetrodotoxin (TTX) can be used to block voltage-gated sodium channels to confirm the recorded currents are indeed from these channels.[22]
2. Equipment:
-
Inverted or upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Perfusion system
-
Borosilicate glass capillaries for pulling patch pipettes
3. Procedure:
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[21]
-
Cell Approach: Place the coverslip with cultured neurons or a brain slice in the recording chamber perfused with aCSF. Under visual guidance, approach a target neuron with the patch pipette.[22]
-
Seal Formation: Apply gentle positive pressure to the pipette. Once in proximity to the cell, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[23]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows electrical and molecular access to the cell's interior.[21]
-
Data Acquisition:
-
Voltage-Clamp Mode: Hold the cell at a negative potential (e.g., -70 mV) to record sodium currents. Apply a series of depolarizing voltage steps to elicit currents and study their voltage-dependence and kinetics.[23][24]
-
Current-Clamp Mode: Inject current to study the cell's firing properties, such as action potential threshold and frequency.[22]
-
Immunohistochemistry for Nav1.1 and Nav1.3
This protocol is for localizing Nav1.1 and Nav1.3 protein expression in brain tissue.
1. Tissue Preparation:
-
Perfusion and Fixation: Anesthetize the animal and perfuse transcardially with heparinized saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Post-fix the brain in 4% PFA overnight at 4°C.[25]
-
Sectioning: Section the brain at 35-50 μm using a vibratome or cryostat.[25][26]
2. Staining Procedure (Free-Floating Sections):
-
Washing: Wash sections three times in PBS.
-
Antigen Retrieval (Optional but Recommended): For paraffin-embedded tissues, heat sections in 10 mM sodium citrate (B86180) buffer (pH 6.0) to unmask epitopes.[27]
-
Permeabilization and Blocking: Incubate sections in a blocking solution containing a detergent (e.g., 0.3% Triton X-100 in PBS) and a blocking agent (e.g., 5% normal goat serum) for 1-2 hours at room temperature to reduce non-specific antibody binding.[28]
-
Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., rabbit anti-Nav1.1 or rabbit anti-Nav1.3) diluted in the antibody solution overnight at 4°C.[26][28]
-
Secondary Antibody Incubation: After washing, incubate sections with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.[28][29]
-
Counterstaining and Mounting: Counterstain with a nuclear marker like DAPI, if desired. Mount the sections on slides with an anti-fade mounting medium.
3. Imaging:
-
Visualize the fluorescent signal using a confocal or epifluorescence microscope.
Conclusion
Nav1.1 and Nav1.3 play distinct and crucial roles in shaping neuronal excitability. Nav1.1 is a key regulator of inhibitory tone in the CNS, and its dysfunction leads to severe epilepsy. In contrast, Nav1.3 is a marker of neuronal injury, and its re-expression contributes to the hyperexcitability underlying neuropathic pain. The detailed understanding of their biophysical properties, cellular roles, and the experimental methods to study them, as outlined in this guide, is fundamental for the development of targeted and effective therapies for these debilitating neurological disorders. Further research into the specific signaling pathways that regulate the expression and function of these channels will undoubtedly open new avenues for therapeutic intervention.
References
- 1. NaV1.1 channels and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dravetfoundation.org [dravetfoundation.org]
- 4. Specific deletion of NaV1.1 sodium channels in inhibitory interneurons causes seizures and premature death in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pnas.org [pnas.org]
- 7. Nav1.3 Sodium Channels: Rapid Repriming and Slow Closed-State Inactivation Display Quantitative Differences after Expression in a Mammalian Cell Line and in Spinal Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Function of Sodium Channel Nav1.3 in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationship between sodium channel NaV1.3 expression and neuropathic pain behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Voltage gated sodium channels as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Peripheral Voltage-Gated Cation Channels in Neuropathic Pain and Their Potential as Therapeutic Targets [frontiersin.org]
- 13. Frontiers | MiR-30b Attenuates Neuropathic Pain by Regulating Voltage-Gated Sodium Channel Nav1.3 in Rats [frontiersin.org]
- 14. Upregulation of sodium channel Nav1.3 and functional involvement in neuronal hyperexcitability associated with central neuropathic pain after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. Single-channel properties of human NaV1.1 and mechanism of channel dysfunction in SCN1A-associated epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Single-channel Properties of Human NaV1.1 and Mechanism of Channel Dysfunction in SCN1A-associated Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NaV1.1 is essential for proprioceptive signaling and motor behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Functional Characteristics of the Nav1.1 p.Arg1596Cys Mutation Associated with Varying Severity of Epilepsy Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. docs.axolbio.com [docs.axolbio.com]
- 22. axolbio.com [axolbio.com]
- 23. homepages.gac.edu [homepages.gac.edu]
- 24. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An optimized immunohistochemistry protocol for detecting the guidance cue Netrin-1 in neural tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pnas.org [pnas.org]
- 27. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 28. Immunohistochemistry (IHC) protocol [hellobio.com]
- 29. Immunofluorescent labelling of paraffin brain tissue sections [protocols.io]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action potentials in excitable cells. Dysregulation of specific Nav subtypes is implicated in a variety of neurological disorders. This technical guide focuses on the therapeutic potential of selectively targeting two such channels: Nav1.1 and Nav1.3. Loss-of-function mutations in Nav1.1 are a primary cause of Dravet syndrome, a severe form of epilepsy, making selective activation of this channel a promising therapeutic strategy. Conversely, the upregulation of Nav1.3 in response to nerve injury is strongly associated with the pathophysiology of neuropathic pain and epilepsy, positioning selective inhibition of Nav1.3 as a key area of interest for drug development. This document provides an in-depth overview of the rationale for targeting these channels, summarizes quantitative data for selective modulators, details key experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.
Introduction: The Rationale for Selective Nav1.1 and Nav1.3 Modulation
Voltage-gated sodium channels are a family of nine distinct pore-forming α-subunits (Nav1.1–Nav1.9) with unique tissue distribution, biophysical properties, and physiological roles.[1][2] The high degree of homology among these subtypes has historically made the development of selective inhibitors challenging, often leading to off-target effects.[3] However, recent advancements in our understanding of the specific contributions of individual subtypes to disease states have spurred the development of more targeted therapies.
1.1. Nav1.1 Activation for Dravet Syndrome and Other Epilepsies
The Nav1.1 channel, encoded by the SCN1A gene, is predominantly expressed in the axon initial segments of fast-spiking GABAergic interneurons in the central nervous system (CNS).[4] These inhibitory neurons are crucial for maintaining the balance between excitation and inhibition in the brain. Loss-of-function mutations in SCN1A lead to reduced activity of Nav1.1, impairing the function of these inhibitory interneurons and resulting in the hyperexcitability that characterizes Dravet syndrome.[4][5] Therefore, selectively potentiating or activating the remaining functional Nav1.1 channels is a rational therapeutic approach to restore inhibitory tone and mitigate seizures.[4]
1.2. Nav1.3 Inhibition for Neuropathic Pain and Epilepsy
Nav1.3 is primarily expressed during embryonic development, with its levels significantly decreasing in the adult nervous system.[6][7] However, following peripheral nerve or spinal cord injury, the expression of Nav1.3 is markedly upregulated in dorsal root ganglion (DRG) neurons and second-order dorsal horn sensory neurons.[3][8][9] This re-expression is linked to the hyperexcitability of neurons and the generation of ectopic action potentials, which are hallmarks of neuropathic pain.[6][7] The biophysical properties of Nav1.3, including its rapid recovery from inactivation, further contribute to high-frequency neuronal firing.[6] Consequently, selective inhibition of Nav1.3 represents a promising strategy for the treatment of neuropathic pain and certain forms of epilepsy where this channel is re-expressed.[6][7]
Quantitative Data: Selective Modulators of Nav1.1 and Nav1.3
The following tables summarize the potency and selectivity of key compounds that modulate Nav1.1 and Nav1.3 channels. It is important to note that IC50 and EC50 values can vary depending on the specific experimental conditions, such as the voltage protocol used and the expression system.[2]
Table 1: Selective Activators/Potentiators of Nav1.1
| Compound | Type | EC50/EC150 | Cell Line | Assay Type | Reference |
| rHm1b | Peptide Agonist | ~12 nM (EC50) | HEK293 | Whole-cell Patch Clamp | [4] |
| BI-7150 | Small Molecule Activator | Not specified | HEK293 | Automated Patch Clamp | [10] |
Table 2: Selective Inhibitors of Nav1.3
| Compound | IC50 | Selectivity Profile | Cell Line | Assay Type | Reference |
| ICA-121431 | 23 nM | Equipotent for Nav1.1 (13 nM), >1000-fold selective vs Nav1.4, 1.5, 1.6, 1.8 | Not specified | Not specified | [11] |
| TC-N 1752 | 0.3 µM | Also inhibits Nav1.7 (0.17 µM), Nav1.4 (0.4 µM), Nav1.5 (1.1 µM), Nav1.8 (2.2 µM) | Not specified | Not specified | [11] |
| 3'-Methoxydaidzein | 505 nM | Also inhibits Nav1.7 (181 nM), Nav1.8 (397 nM) | Not specified | Not specified | [11] |
| Huwentoxin-IV | 338 nM | Also inhibits Nav1.7 (26 nM), Nav1.2 (150 nM), Nav1.4 (400 nM) | Not specified | Not specified | [11] |
Experimental Protocols
The characterization of selective Nav1.1 and Nav1.3 modulators relies on a variety of specialized experimental techniques. Below are detailed methodologies for key assays.
3.1. Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for characterizing the effects of compounds on ion channel function with high fidelity.[1]
-
Cell Preparation:
-
Cells stably expressing the human Nav1.1 or Nav1.3 alpha subunit (e.g., HEK293 or CHO cells) are cultured to 70-80% confluency.
-
On the day of recording, cells are dissociated using a gentle enzymatic solution (e.g., TrypLE) and re-plated onto glass coverslips at a low density.
-
Cells are allowed to adhere for at least 1 hour before recording.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.
-
-
Recording Procedure:
-
Coverslips are placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
The pipette is positioned onto a cell, and gentle suction is applied to form a gigaohm seal (>1 GΩ).
-
A brief, strong suction pulse is applied to rupture the cell membrane and achieve the whole-cell configuration.[12]
-
Cells are voltage-clamped at a holding potential of -120 mV.
-
Nav currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 50 ms).
-
To assess state-dependent inhibition, various voltage protocols are used. For example, to assess affinity for the inactivated state, the membrane potential is held at various depolarizing potentials to induce different levels of channel inactivation before the test pulse.[1]
-
The test compound is applied via the perfusion system, and changes in the sodium current are recorded.
-
3.2. Automated Patch-Clamp Assays (e.g., QPatch, IonWorks)
Automated patch-clamp systems allow for higher throughput screening of compound libraries.[13]
-
Cell Preparation:
-
Cells are harvested and suspended in a serum-free medium.
-
Cell density and viability are determined, and the cell suspension is adjusted to the optimal concentration for the specific automated platform.
-
-
Assay Procedure (example using QPatch):
-
The automated system performs cell capture, sealing, and whole-cell formation.
-
A standardized voltage protocol is applied to elicit Nav currents. This can be a simple depolarizing step or a more complex protocol to assess state-dependence.[13]
-
Compound plates are prepared with serial dilutions of the test compounds.
-
The instrument applies the compounds to the cells and records the resulting changes in sodium currents.
-
Data is analyzed automatically to determine IC50 or EC50 values.
-
3.3. In Vivo Models
-
Dravet Syndrome Mouse Models:
-
Model: Scn1a+/- knockout or knock-in mice carrying a patient-specific mutation (e.g., A1783V).[14][15] These mice exhibit spontaneous seizures, premature mortality, and other behavioral phenotypes reminiscent of Dravet syndrome.[14][15]
-
Protocol:
-
Continuous video-EEG monitoring is used to record spontaneous seizure activity.
-
Hyperthermia-induced seizures can be provoked by a controlled increase in body temperature.[16]
-
Test compounds are administered (e.g., via intraperitoneal injection or intracerebroventricular infusion), and their effects on seizure frequency, duration, and mortality are assessed.
-
Behavioral tests (e.g., open field, social interaction) can be used to evaluate effects on comorbidities.
-
-
-
Neuropathic Pain Rat Models:
-
Models: Spared Nerve Injury (SNI) or Chronic Constriction Injury (CCI) of the sciatic nerve.[17][18] These models induce mechanical allodynia and thermal hyperalgesia.
-
Protocol:
-
Baseline sensory thresholds are measured using von Frey filaments (for mechanical allodynia) and radiant heat (for thermal hyperalgesia).
-
The respective nerve injury surgery is performed.
-
After a post-operative period to allow for the development of neuropathic pain, sensory thresholds are re-measured.
-
Test compounds are administered (e.g., orally or intrathecally), and their ability to reverse the injury-induced hypersensitivity is quantified.
-
At the end of the study, tissues such as the DRG and spinal cord can be harvested for molecular analysis (e.g., qPCR or immunohistochemistry) to confirm the upregulation of Nav1.3.[3][9]
-
-
Visualizations: Pathways and Workflows
4.1. Signaling Pathways
Caption: Upregulation of Nav1.3 in neuropathic pain.
Caption: Nav1.1 hypofunction in Dravet syndrome.
4.2. Experimental Workflows
Caption: Workflow for Nav inhibitor screening.
Conclusion and Future Directions
The selective modulation of Nav1.1 and Nav1.3 channels presents compelling and distinct therapeutic opportunities. For devastating genetic epilepsies like Dravet syndrome, the development of selective Nav1.1 activators offers a targeted approach to correct the underlying pathophysiology of reduced inhibitory neurotransmission. For chronic and debilitating conditions such as neuropathic pain, selective Nav1.3 inhibitors hold the promise of providing effective analgesia by targeting a channel that is re-expressed in pathological states, potentially minimizing the side effects associated with non-selective sodium channel blockers.
Future research in this field will likely focus on several key areas:
-
Improving Subtype Selectivity: Continued medicinal chemistry efforts are needed to design modulators with even greater selectivity for Nav1.1 or Nav1.3 over other Nav subtypes, particularly those in the heart (Nav1.5) and other parts of the CNS.
-
Understanding State-Dependent Interactions: A deeper understanding of how compounds interact with different conformational states of the channels (resting, open, inactivated) will be crucial for developing drugs with improved efficacy and safety profiles.
-
Translational Research: Rigorous testing of lead compounds in sophisticated in vivo models that accurately recapitulate the human disease state is essential for successful clinical translation.
-
Biomarker Development: Identifying biomarkers that can predict which patient populations are most likely to respond to selective Nav1.1 or Nav1.3 modulators will be critical for personalized medicine approaches.
The continued exploration of selective Nav1.1 activation and Nav1.3 inhibition will undoubtedly pave the way for novel and more effective treatments for a range of challenging neurological disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. A selective NaV1.1 activator with potential for treatment of Dravet syndrome epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Animal Models for Dravet Syndrome: Seizure Phenotypes, Comorbidities and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Function of Sodium Channel Nav1.3 in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Peripheral Voltage-Gated Cation Channels in Neuropathic Pain and Their Potential as Therapeutic Targets [frontiersin.org]
- 8. Upregulation of Sodium Channel Nav1.3 and Functional Involvement in Neuronal Hyperexcitability Associated with Central Neuropathic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upregulation of sodium channel Nav1.3 and functional involvement in neuronal hyperexcitability associated with central neuropathic pain after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pardon Our Interruption [opnme.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 13. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dravet Europe | Novel open-access mouse model of Dravet Syndrome [dravet.eu]
- 15. Frontiers | Neuropathological Characterization of a Dravet Syndrome Knock-In Mouse Model Useful for Investigating Cannabinoid Treatments [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Relationship between sodium channel NaV1.3 expression and neuropathic pain behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
ICA-121431: A Technical Whitepaper on its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of ICA-121431, a potent and selective small-molecule inhibitor of the voltage-gated sodium channels (Nav) Nav1.1 and Nav1.3.
Introduction
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable tissues. Their dysfunction has been implicated in a variety of neurological disorders, including epilepsy and chronic pain.[1] The Nav1.3 subtype, in particular, is upregulated in injured peripheral sensory neurons, making it a promising therapeutic target for neuropathic pain.[1] this compound emerged from a dedicated drug discovery program aimed at identifying subtype-selective Nav channel inhibitors to overcome the limitations of existing non-selective therapies, which are often associated with adverse effects due to off-target interactions.[2]
Discovery and Development History
This compound was discovered by the biopharmaceutical company Icagen, Inc. , which had a strong focus on ion channel drug discovery.[2][3] The compound was identified as part of a broader research program focused on developing novel modulators of sodium ion channels for the treatment of pain and related disorders.[3] In 2007, Icagen entered into a collaboration with Pfizer to advance these research efforts.[3] Subsequently, in 2011, Pfizer acquired Icagen, integrating its expertise and pipeline into Pfizer's neuroscience and pain research unit, later known as Neusentis .[3][4]
The initial characterization and mechanism of action of this compound were detailed in a 2013 publication by McCormack et al., which credited the medicinal chemistry group at Icagen for its synthesis.[2] Despite its promising preclinical profile as a potent and selective Nav1.1/1.3 inhibitor, there is no publicly available evidence to suggest that this compound progressed into clinical trials. A review of Pfizer's clinical development pipeline does not include this compound, and scientific literature suggests that its further clinical development was likely discontinued.[5]
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound against Human Nav Channel Subtypes
| Nav Channel Subtype | IC50 (nM) | Reference(s) |
| Nav1.1 | 23 | [1] |
| Nav1.2 | 240 | [3] |
| Nav1.3 | 13 | [1] |
| Nav1.4 | >10,000 | [3] |
| Nav1.5 | >10,000 | [1] |
| Nav1.6 | >10,000 | [3] |
| Nav1.7 | >10,000 | [6] |
| Nav1.8 | >10,000 | [1] |
Table 2: State-Dependent Inhibition of Nav1.3 by this compound
| Channel State | IC50 (nM) | Reference(s) |
| Resting State | >1,000 | [7] |
| Inactivated State | 19 | [6] |
Experimental Protocols
The primary experimental technique used to characterize the activity of this compound was whole-cell patch-clamp electrophysiology .
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing the desired human Nav channel subtype were used. [2]* Recording Conditions: Standard whole-cell patch-clamp techniques were employed. The extracellular solution typically contained (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to a pH of 7.3. The intracellular solution typically contained (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to a pH of 7.3.
-
Voltage Protocols:
-
Resting State Inhibition: Cells were held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels were in the resting state. Test pulses to a depolarized potential (e.g., 0 mV) were applied to elicit sodium currents.
-
Inactivated State Inhibition: To assess state-dependent block, a long depolarizing prepulse (e.g., to -50 mV for 8 seconds) was applied to induce channel inactivation before the test pulse. [7]* Data Analysis: The peak sodium current amplitude in the presence of varying concentrations of this compound was measured and compared to the control current to determine the concentration-response relationship and calculate the IC50 value.
-
dot
Caption: Experimental workflow for electrophysiological characterization.
Conclusion
This compound is a well-characterized preclinical compound that demonstrates high potency and selectivity for Nav1.1 and Nav1.3 channels. Its discovery by Icagen and initial development within Pfizer's research programs highlighted the feasibility of targeting the voltage-sensor domain to achieve subtype selectivity for Nav channel inhibitors. While the compound itself did not advance to clinical trials, the insights gained from its study have contributed to the broader understanding of sodium channel pharmacology and have informed the development of subsequent selective inhibitors. The detailed preclinical data available for this compound continue to make it a valuable tool for researchers investigating the physiological and pathophysiological roles of Nav1.1 and Nav1.3.
References
- 1. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of a potent Nav1.3 inhibitor with good oral pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pfizer To Acquire Icagen | Pfizer [pfizer.com]
- 4. Research programme: ion channel modulators - Icagen, Inc. - AdisInsight [adisinsight.springer.com]
- 5. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]
- 6. biospace.com [biospace.com]
- 7. Targeted blockade of aberrant sodium current in a stem cell-derived neuron model of SCN3A encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
Species-Dependent Potency of ICA-121431: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the species-specific differences in the potency of ICA-121431, a selective inhibitor of voltage-gated sodium channels (NaV). This compound has garnered significant interest for its potent and selective inhibition of specific NaV subtypes, particularly NaV1.1 and NaV1.3, which are implicated in various neurological disorders.[1][2][3] However, preclinical evaluation and translation of its effects are complicated by notable variations in its potency across different species. This document summarizes the available quantitative data, details the experimental methodologies used to determine these differences, and provides visual representations of the underlying molecular interactions and experimental workflows.
Quantitative Analysis of Species-Specific Potency
The inhibitory activity of this compound exhibits significant variability across different mammalian species, particularly concerning its interaction with the NaV1.7 channel. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against various NaV channel subtypes in human, rat, mouse, cynomolgus monkey, and dog.
Table 1: Potency (IC50) of this compound Against Human NaV Channel Subtypes
| NaV Subtype | IC50 (nM) |
| hNaV1.1 | 13[1][2] |
| hNaV1.2 | 240[1] |
| hNaV1.3 | 19 ± 5[4], 23[1][2] |
| hNaV1.4 | >10,000[1] |
| hNaV1.5 | >10,000[1][2][4] |
| hNaV1.6 | >10,000[1] |
| hNaV1.7 | >10,000[4], 12,000[1] |
| hNaV1.8 | >10,000[1][2] |
Table 2: Comparative Potency (IC50) of this compound Against NaV1.7 Across Different Species
| Species | NaV1.7 IC50 (nM) |
| Human | >10,000[4][5] |
| Rat | 19[4][6], 37[4][5] |
| Mouse | 8,700[4][6], 8,800[4][5] |
| Cynomolgus Monkey | >5,000[4][6] |
| Dog | >5,000[4][6] |
The data clearly demonstrates that while this compound is a potent inhibitor of human NaV1.1 and NaV1.3, it lacks significant activity against human NaV1.7.[1][2][4] Intriguingly, rat NaV1.7 is potently inhibited by this compound, with an IC50 value comparable to its effect on human NaV1.3.[4][6] In contrast, mouse, cynomolgus monkey, and dog NaV1.7 channels, similar to the human ortholog, are largely insensitive to the compound.[4][6] This more than 1,000-fold difference in potency between rat and human NaV1.7 highlights the critical importance of selecting appropriate animal models in preclinical studies of NaV modulators.[4][6]
Molecular Basis of Species Selectivity
The observed species differences in this compound potency are attributed to specific amino acid variations within the voltage sensor domain (VSD) of the NaV channel, particularly in the S1-S4 segments of Domain IV.[4][7] Studies involving channel chimeras and point mutations have identified that residues in the extracellular-facing regions of the S2 and S3 transmembrane segments are major determinants of this subtype and species selectivity.[4][7]
For instance, the stark contrast in this compound's potency against human and rat NaV1.7 can be explained by sequence differences in this region.[4] These findings underscore that even a high degree of sequence homology in the overall channel protein can belie critical differences in specific drug-binding sites, leading to profound variations in pharmacological responses across species.
Experimental Protocols
The quantitative data presented in this guide were primarily generated using patch-clamp electrophysiology on recombinant cell lines stably expressing the specific NaV channel subtypes of interest.
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for the stable expression of specific human and species orthologs of NaV channels.
-
Voltage Protocol: To assess the potency of state-dependent inhibitors like this compound, a voltage protocol is employed to favor the inactivated state of the channel. A typical protocol involves a prolonged conditioning prepulse to a depolarized potential (e.g., 0 mV for 500 ms) to allow the drug to bind to the inactivated state, followed by a test pulse to measure the remaining sodium current.[4]
-
Data Analysis: Concentration-response curves are generated by applying a range of this compound concentrations and measuring the inhibition of the peak sodium current. The IC50 values are then determined by fitting the data to a standard sigmoidal dose-response equation.
Visualizing the Experimental Workflow and Underlying Mechanisms
To better illustrate the processes involved in determining and understanding the species-specific potency of this compound, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ICA 121431 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 3. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the binding site of ICA-121431, a potent and subtype-selective blocker of voltage-gated sodium (Nav) channels, on the Nav channel alpha subunit. Understanding this interaction is pivotal for the rational design of next-generation therapeutics targeting Nav channel-related disorders, including chronic pain and epilepsy.
Executive Summary
This compound exhibits a remarkable selectivity for specific Nav channel subtypes, primarily Nav1.1 and Nav1.3.[1][2][3][4] This selectivity is achieved through a unique binding mechanism that targets the voltage-sensing domain (VSD) of the fourth homologous domain (DIV) of the Nav channel alpha subunit.[5][6][7] The binding of this compound is state-dependent, showing a significantly higher affinity for the inactivated state of the channel.[5][7][8] This guide provides a comprehensive overview of the binding site, quantitative binding data, detailed experimental protocols used in its characterization, and visual representations of the key concepts.
The this compound Binding Pocket: A Structural Perspective
Cryo-electron microscopy (cryo-EM) studies have provided unprecedented insight into the molecular interactions between this compound and the Nav1.3 channel.[5][9] this compound binds to a water-accessible cleft within the activated VSD of domain IV (VSD-IV).[5] This binding site is distinct from the pore-blocking sites of local anesthetics and other Nav channel modulators.[6][7]
The key interactions involve residues located in the S1-S4 transmembrane segments of DIV. The aryl sulfonamide moiety of this compound forms crucial electrostatic interactions with the gating charges (arginine residues) within the S4 segment.[5] Specific residues in the extracellular loops connecting these segments also contribute to the binding affinity and subtype selectivity.
Quantitative Binding Data
The following tables summarize the inhibitory potency of this compound against various human Nav channel subtypes and the impact of specific mutations on its activity.
Table 1: Inhibitory Potency (IC50) of this compound on Wild-Type Human Nav Channel Subtypes
| Nav Channel Subtype | IC50 (nM) | Reference(s) |
| hNav1.1 | 13 | [1][3][4] |
| hNav1.2 | 240 | [1][3] |
| hNav1.3 | 13 - 23 | [1][3][4] |
| hNav1.4 | >10,000 | [1][3] |
| hNav1.5 | >10,000 | [1][3][8] |
| hNav1.6 | >10,000 | [1][3] |
| hNav1.7 | 12,000 | [1] |
| hNav1.8 | >10,000 | [1][3] |
Table 2: Effect of Point Mutations in hNav1.3 on this compound Potency
| Mutation | IC50 (nM) | Fold Change vs. Wild-Type | Reference(s) |
| Wild-type hNav1.3 | 13 | - | [1] |
| S1510Y (M1) | 100 | ~8-fold increase | [1] |
| R1511W (M2) | 370 | ~28-fold increase | [1] |
| E1559D (M3) | 1100 | ~85-fold increase | [1] |
| S1510Y/E1559D (M1,3) | 1300 | ~100-fold increase | [1] |
| R1511W/E1559D (M2,3) | 1900 | ~146-fold increase | [1] |
| S1510Y/R1511W/E1559D (M1,2,3) | 11600 | ~892-fold increase | [1][7] |
Table 3: Effect of Chimeric Constructs on this compound Potency
| Chimera Construct | Description | IC50 (nM) | Reference(s) |
| hNav1.3/hNav1.5 S1-S4 | DIV S1-S4 from hNav1.5 in hNav1.3 backbone | 83 | [1] |
| hNav1.3/hNav1.5 S3-S4 | DIV S3-S4 from hNav1.5 in hNav1.3 backbone | 1200 | [1] |
| hNav1.3/hNav1.5 S5-S6 | DIV S5-S6 from hNav1.5 in hNav1.3 backbone | 11000 | [1] |
| hNav1.3/hNav1.7 S1 | DIV S1 from hNav1.7 in hNav1.3 backbone | 2000 | [1] |
| hNav1.3/hNav1.7 S2 | DIV S2 from hNav1.7 in hNav1.3 backbone | 45 | [1] |
| hNav1.3/hNav1.7 S3-S4 | DIV S3-S4 from hNav1.7 in hNav1.3 backbone | 30 | [1] |
| hNav1.3/hNav1.7 S5-S6 | DIV S5-S6 from hNav1.7 in hNav1.3 backbone | 300 | [1] |
Experimental Protocols
Electrophysiological Recording
Objective: To determine the inhibitory effect of this compound on Nav channel currents.
Methodology: Whole-cell patch-clamp electrophysiology is performed on mammalian cells (e.g., HEK293) stably or transiently expressing the Nav channel of interest.
-
Cell Culture: Cells are cultured under standard conditions and transfected with the appropriate Nav channel alpha and beta subunit cDNAs.
-
Recording Solutions:
-
Internal Solution (in mM): CsF (140), NaCl (10), EGTA (1), HEPES (10), adjusted to pH 7.3 with CsOH.
-
External Solution (in mM): NaCl (140), KCl (4), CaCl2 (2), MgCl2 (1), HEPES (10), adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocols:
-
Resting State Protocol: From a holding potential of -120 mV, a 20 ms (B15284909) test pulse to 0 mV is applied to elicit sodium currents.[5]
-
Inactivated State Protocol: To assess state-dependent inhibition, a long (e.g., 8-second) conditioning prepulse to a depolarized potential (e.g., -50 mV) is applied to induce channel inactivation before the test pulse to 0 mV.[1][5]
-
-
Data Analysis: Dose-response curves are generated by plotting the normalized peak current as a function of this compound concentration. The IC50 values are determined by fitting the data with the Hill equation.
Site-Directed Mutagenesis
Objective: To identify key amino acid residues involved in this compound binding and selectivity.
Methodology: Point mutations are introduced into the Nav channel cDNA to alter specific amino acid residues hypothesized to be part of the binding site.
-
Mutagenesis Strategy: Based on sequence alignments between sensitive (e.g., Nav1.3) and insensitive (e.g., Nav1.7) subtypes, specific residues are selected for mutation.[8] For example, residues in the S2 and S3 segments of DIV that differ between subtypes are prime targets.
-
Plasmid Construction: Overlap extension PCR-based mutagenesis is a common method to introduce the desired nucleotide changes into the Nav channel plasmid DNA.
-
Sequence Verification: The entire coding region of the mutated channel is sequenced to confirm the presence of the intended mutation and the absence of any unintended mutations.
-
Functional Expression: The mutated channels are then expressed in a suitable cell line (e.g., HEK293) for functional characterization using the electrophysiology protocol described above.
Mechanism of Action: Allosteric Modulation
This compound acts as an allosteric modulator. By binding to the VSD-IV, it stabilizes the inactivated state of the Nav channel.[5][9] This stabilization of the inactivated state reduces the number of channels available to open and conduct sodium ions, thereby inhibiting neuronal excitability. This mechanism is distinct from direct pore blockage.
Conclusion and Future Directions
The identification and characterization of the this compound binding site on the VSD-IV of the Nav channel alpha subunit represent a significant advancement in the field of sodium channel pharmacology. This unique binding pocket provides a template for the design of novel, subtype-selective Nav channel blockers with potentially improved therapeutic profiles and reduced off-target effects. Future research will likely focus on leveraging this structural information to develop compounds with even greater selectivity for other Nav channel subtypes implicated in a variety of human diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. rcsb.org [rcsb.org]
Methodological & Application
Application Notes: ICA-121431 for In Vitro Patch-Clamp Electrophysiology
Introduction
ICA-121431 is a potent and selective small-molecule inhibitor of voltage-gated sodium channels (NaV), demonstrating high affinity for the human NaV1.1 and NaV1.3 subtypes.[1][2] It exhibits significant selectivity, with up to 1,000-fold lower potency against other tetrodotoxin (B1210768) (TTX)-sensitive and TTX-resistant sodium channels, such as NaV1.5 and NaV1.8.[2] The primary mechanism of action for this compound is through state-dependent binding to the channel. It preferentially interacts with the domain IV voltage sensor (VSDIV) when the channel is in an inactivated state, thereby stabilizing this non-conducting conformation and producing a potent, use-dependent block.[3][4] This makes this compound a valuable pharmacological tool for studying the specific roles of NaV1.1 and NaV1.3 channels in neuronal excitability and for investigating potential therapeutic strategies for conditions involving channel hyperactivity.[5]
Mechanism of Action: State-Dependent Inhibition
This compound's inhibitory effect is highly dependent on the conformational state of the sodium channel. Its potency is substantially increased when the channel is held in a depolarized state that promotes inactivation.[4] The molecule binds to a unique site on the VSDIV, which is distinct from the binding sites for other modulators like TTX or local anesthetics.[2][3] This interaction allosterically stabilizes the inactivated state, preventing the channel from returning to a resting state and subsequently blocking the initiation and propagation of action potentials.[4]
Quantitative Data: Inhibitory Potency of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various human voltage-gated sodium channel subtypes, as determined by in vitro patch-clamp electrophysiology. Experiments are typically performed on HEK293 cells stably expressing the subtype of interest.
| Channel Subtype | IC50 (nM) | Notes |
| hNaV1.1 | 13 - 23 nM[1][5][6] | High potency. |
| hNaV1.2 | 240 nM[1][6] | Moderate potency. |
| hNaV1.3 | 13 - 23 nM[1][2][5] | High potency, equipotent to hNaV1.1. |
| hNaV1.4 | >10,000 nM[1][6] | Low potency / highly selective against. |
| hNaV1.5 | >10,000 nM[2][3] | Low potency / highly selective against this cardiac subtype. |
| hNaV1.6 | >10,000 nM[1][6] | Low potency / highly selective against. |
| hNaV1.7 | 12,000 nM[1] | Low potency / highly selective against. |
| hNaV1.8 | >10,000 nM[1][2] | Low potency / highly selective against this TTX-resistant subtype. |
Note: IC50 values can vary based on the specific voltage protocol used, particularly the duration and voltage of the inactivating prepulse.
Experimental Protocols
This section details a standard protocol for evaluating the inhibitory effect of this compound on NaV channels (e.g., hNaV1.3) expressed in a mammalian cell line (e.g., HEK293) using whole-cell patch-clamp electrophysiology.
Experimental Workflow Diagram
Materials and Reagents
-
Cell Line: HEK293 cells stably or transiently transfected with the human NaV channel α-subunit of interest (e.g., hNaV1.3).
-
Culture Medium: Standard DMEM/F-12 medium supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418) if using a stable cell line.
-
Extracellular (Bath) Solution:
-
Composition: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose.
-
Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
-
Intracellular (Pipette) Solution:
-
Composition: 140 mM CsF, 10 mM NaCl, 1.1 mM EGTA, 10 mM HEPES.
-
Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose.
-
-
This compound Stock Solution: Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO. Store at -20°C. Note that solutions are unstable and should be prepared fresh for daily use from the stock.[6] Serial dilutions should be made in the extracellular solution to achieve final desired concentrations. The final DMSO concentration in the bath should be kept low (<0.1%) to avoid off-target effects.
Electrophysiological Recording Procedure
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment. Transfer a coverslip to the recording chamber on the microscope stage and perfuse continuously with the extracellular solution.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration:
-
Using a micromanipulator, approach a target cell with the glass pipette while applying slight positive pressure.[7]
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.[8]
-
Apply brief, gentle suction to rupture the membrane patch and establish the whole-cell recording configuration.[9]
-
-
Voltage-Clamp Protocol:
-
Data Acquisition and Analysis:
-
Record baseline currents using the described voltage protocol before applying the compound.
-
Apply this compound by perfusing the bath with the extracellular solution containing the desired concentration of the inhibitor. Allow 2-5 minutes for the compound to equilibrate.
-
Record the peak inward sodium current during the test pulse in the presence of the compound.
-
Calculate the percentage of inhibition at each concentration relative to the baseline current.
-
To determine the IC50, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data with a standard Hill equation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. pnas.org [pnas.org]
- 4. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Patch Clamp Protocol [labome.com]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
recommended working concentration of ICA-121431 for cell culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
ICA-121431 is a potent and selective small-molecule blocker of voltage-gated sodium channels (Nav).[1][2] It exhibits nanomolar potency with high selectivity for the human Nav1.1 and Nav1.3 subtypes over other Nav channel isoforms.[1][3] Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, such as neurons.[2][4] The selectivity of this compound makes it a valuable research tool for investigating the specific roles of Nav1.1 and Nav1.3 channels in physiological and pathophysiological processes.
The compound acts as a state-dependent inhibitor, preferentially binding to and stabilizing the inactivated state of the channel.[4][5] This mechanism involves interaction with the voltage-sensor region in domain IV (VSDIV) of the channel protein.[5][6] These application notes provide detailed protocols for the use of this compound in cell culture experiments, with a focus on electrophysiological assessment.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound varies across different voltage-gated sodium channel subtypes. The following table summarizes its half-maximal inhibitory concentrations (IC₅₀).
| Channel Subtype | IC₅₀ Value | Selectivity vs. Nav1.5/Nav1.8 | Reference(s) |
| Human Nav1.1 | 13 nM | >1,000-fold | [1][3] |
| Human Nav1.3 | 19 - 23 nM | >1,000-fold | [1][2][3] |
| Human Nav1.2 | 240 nM | ~42-fold | [1][3] |
| Human Nav1.7 | >10 µM | - | [3][7] |
| Human Nav1.4 | >10 µM | - | [1][3] |
| Human Nav1.6 | >10 µM | - | [1][3] |
| Human Nav1.5 | >10 µM | - | [1][3] |
| Human Nav1.8 | >10 µM | - | [1][3] |
Data was generated using whole-cell patch-clamp electrophysiology on cells expressing the specified human Nav channel subtypes.
Mechanism of Action
This compound is an aryl sulfonamide that functions as an allosteric inhibitor of Nav channels.[4] Its mechanism is state-dependent, meaning it has a higher affinity for certain conformational states of the channel. Specifically, this compound preferentially binds to the channel's inactivated state over the resting (closed) state.[4][5] By binding to the voltage-sensing domain of the fourth homologous domain (VSDIV), it stabilizes this inactivated conformation.[5][6] This stabilization prevents the channel from returning to the resting state, thereby reducing the number of available channels that can be opened by depolarization and leading to a potent, use-dependent block of sodium current (INa).
Figure 1. Mechanism of action of this compound on voltage-gated sodium channels.
Application Notes
Recommended Working Concentration The optimal working concentration of this compound depends on the cell type, the specific Nav subtype being targeted, and the experimental design.
-
For selective inhibition of Nav1.1/Nav1.3: A concentration range of 10 nM to 100 nM is recommended as a starting point.[5]
-
For studying state-dependence: Concentrations ranging from 10 nM to 1 µM can be used to construct concentration-response curves.[5]
-
Important: Always perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Solubility and Stock Solution Preparation
-
Solvent: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2]
-
Stock Solution: Prepare a high-concentration stock solution, for example, 10 mM or 100 mM in DMSO.
-
Storage: Store the stock solution in aliquots at -20°C for long-term use.[2] Avoid repeated freeze-thaw cycles. Vendor information suggests that solutions are unstable and should be prepared fresh for experiments.[1]
Cell Culture Application
-
Thaw a frozen aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or extracellular recording solution.
-
To ensure proper mixing, it is recommended to first dilute the stock into a small volume of the final medium and then add it to the total volume.
-
Vehicle Control: Since DMSO is used as the solvent, a vehicle control (medium containing the same final concentration of DMSO as the drug-treated samples) must be included in all experiments to account for any solvent effects. The final DMSO concentration should typically be kept below 0.1%.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to assess the inhibitory effect of this compound on Nav channels expressed in a heterologous system (e.g., HEK293 cells) or in neurons.
A. Materials
-
Cells expressing the target Nav channel.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
This compound stock solution (10 mM in DMSO).
-
Patch-clamp rig with amplifier and data acquisition system.
B. Method
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording. Allow cells to adhere and grow to ~50-70% confluency.
-
Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish Whole-Cell Configuration: Approach a single, healthy-looking cell with a fire-polished borosilicate glass pipette (2-5 MΩ resistance) filled with the internal solution. Form a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
Assessing Resting State Inhibition:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a short (e.g., 20 ms) depolarizing test pulse to 0 mV to elicit a sodium current.
-
Record the baseline current amplitude for several sweeps.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound (and vehicle).
-
After the drug has equilibrated (2-5 minutes), repeat the test pulse protocol and measure the current amplitude. The reduction in peak current reflects inhibition of channels from the resting state.
-
-
Assessing Inactivated State Inhibition:
-
To assess state-dependent inhibition, use a prepulse protocol.[4][5]
-
Hold the cell at -120 mV.
-
Apply a long (e.g., 8 seconds) conditioning prepulse to a voltage that causes approximately half of the channels to inactivate (e.g., -60 mV to -50 mV, this must be determined experimentally by running an inactivation curve).[4][5]
-
Return the potential briefly to -120 mV (e.g., 10 ms) before applying the 20 ms (B15284909) test pulse to 0 mV.
-
Record baseline currents using this protocol.
-
Apply this compound and repeat the protocol. A significantly greater reduction in current with the prepulse protocol compared to the resting state protocol indicates preferential binding to the inactivated state.
-
-
Data Analysis:
-
Measure the peak inward sodium current for each condition.
-
Calculate the percentage of inhibition as: (1 - (I_drug / I_control)) * 100.
-
To determine the IC₅₀, test a range of concentrations and fit the resulting concentration-response data to a Hill equation.
-
Figure 2. Experimental workflow for patch-clamp analysis of this compound activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Pharmacology of the Nav1.1 domain IV voltage sensor reveals coupling between inactivation gating processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of ICA-121431 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
ICA-121431 is a potent and selective small molecule inhibitor of the human voltage-gated sodium channels NaV1.1 and NaV1.3, with IC50 values of 23 nM and 13 nM, respectively.[1][2][3] It exhibits up to 1,000-fold selectivity over other sodium channels, such as NaV1.5 and NaV1.8.[1] The compound is understood to interact with the voltage sensor of domain IV, stabilizing the channel in an inactivated state and thereby producing an allosteric inhibition.[4][5]
Due to its hydrophobic nature, this compound is typically dissolved in an organic solvent, with dimethyl sulfoxide (B87167) (DMSO) being the most common choice for in vitro research.[6][7] Proper preparation of a concentrated stock solution is a critical first step for ensuring accuracy, reproducibility, and the integrity of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
2. Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 449.55 g/mol | [1][8] |
| Molecular Formula | C₂₃H₁₉N₃O₃S₂ | [1][8] |
| CAS Number | 313254-51-2 | [1][8] |
| Purity | ≥98% | [1][8] |
| Max Solubility in DMSO | 100 mM | [1][8] |
| Storage (Powder) | +4°C (short-term) or -20°C (long-term) | [1][6] |
| Storage (Stock Solution) | -20°C or -80°C; avoid repeated freeze-thaw cycles | [8][9] |
3. Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs.
3.1. Materials and Equipment
-
This compound powder (CAS: 313254-51-2)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Analytical balance (precision of at least 0.1 mg)
-
Calibrated micropipettes and sterile pipette tips
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
3.2. Safety Precautions
-
This compound is a bioactive compound with unknown toxicological properties. Handle with care.
-
DMSO is a potent solvent that can facilitate the absorption of substances through the skin. Avoid direct contact.
-
Perform all handling of the powder and stock solution within a chemical fume hood or a ventilated enclosure.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting the procedure.
3.3. Step-by-Step Procedure
Step 1: Equilibrate Compound
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect compound stability.
Step 2: Weigh the Compound
-
Tare the analytical balance with a sterile microcentrifuge tube or vial.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 1 mg of the compound.
Step 3: Calculate the Required Volume of DMSO
-
Use the following formula to calculate the volume of DMSO needed:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Example Calculation for 1 mg of this compound to make a 10 mM stock:
-
Mass = 1 mg = 0.001 g
-
Concentration = 10 mM = 0.01 mol/L
-
Molecular Weight = 449.55 g/mol
-
Volume (L) = 0.001 g / (0.01 mol/L * 449.55 g/mol ) = 0.0002224 L
-
Volume (µL) = 222.4 µL
A table with pre-calculated volumes for common stock concentrations is provided below.
-
| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 2.22 mL |
| 5 mM | 1 mg | 0.44 mL (440 µL) |
| 10 mM | 1 mg | 0.22 mL (220 µL) |
| 1 mM | 5 mg | 11.12 mL |
| 5 mM | 5 mg | 2.22 mL |
| 10 mM | 5 mg | 1.11 mL |
Step 4: Dissolve the Compound
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, brief sonication in a water bath may be used.[9]
Step 5: Storage and Handling
-
It is highly recommended to prepare solutions fresh for each experiment.[2][8]
-
If storage is necessary, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination and degradation.
-
Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage.[8]
-
When using the stock solution, thaw the aliquot at room temperature and ensure any precipitate is redissolved before diluting into your aqueous experimental buffer.[8]
4. Dilution into Aqueous Media
When preparing working solutions, dilute the DMSO stock in a stepwise manner into the final aqueous buffer or cell culture medium.[10] Rapid dilution of a high-concentration DMSO stock directly into an aqueous solution can cause the compound to precipitate.[7] The final concentration of DMSO in cell-based assays should be kept low (typically <0.5%, and always <1%) to avoid solvent-induced cytotoxicity or off-target effects.[10][11] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[11]
5. Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on NaV channels.
References
- 1. ICA 121431 | Voltage-gated Sodium Channel Blockers: R&D Systems [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. ICA 121431 | Nav1.3 channel inhibitor | Hello Bio [hellobio.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for ICA-121431 in Dorsal Root Ganglion Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICA-121431 is a potent and selective small molecule inhibitor of the voltage-gated sodium channels Nav1.1 and Nav1.3, with significantly lower affinity for other Nav subtypes.[1] The state-dependent nature of this compound, demonstrating preferential binding to the inactivated state of the channel, makes it a valuable tool for investigating the roles of Nav1.1 and Nav1.3 in neuronal excitability.[1] Dorsal root ganglion (DRG) neurons are primary sensory neurons that play a crucial role in transmitting sensory information, including pain signals, from the periphery to the central nervous system. Notably, Nav1.3 expression is upregulated in DRG neurons following nerve injury, implicating it in the pathophysiology of neuropathic pain.[2][3] These application notes provide detailed protocols for utilizing this compound to study its effects on cultured DRG neurons.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound on Human Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | IC50 (nM) | Reference |
| Nav1.1 | 23 | [1] |
| Nav1.2 | 240 | [1] |
| Nav1.3 | 19 ± 5 | [1] |
| Nav1.4 | >10,000 | [1] |
| Nav1.5 | >10,000 | [1] |
| Nav1.6 | >10,000 | [1] |
| Nav1.7 | >10,000 | [1] |
| Nav1.8 | >10,000 | [1] |
Table 2: Recommended Starting Concentrations of this compound for DRG Neuron Experiments
| Application | Recommended Concentration Range | Notes | Reference |
| Electrophysiology (Patch Clamp) | 20 nM - 100 nM | Effective concentrations for modulating neuronal firing and sodium currents in iPSC-derived neurons expressing Nav1.3.[4] | [4] |
| Calcium Imaging | 50 nM - 200 nM | Estimated effective range to observe effects on neuronal excitability leading to changes in intracellular calcium. | N/A |
| General Screening | 100 nM - 1 µM | Higher concentrations can be used for initial screening to confirm target engagement before dose-response studies. | [1] |
Signaling Pathway and Mechanism of Action
This compound exhibits a state-dependent mechanism of action, preferentially binding to and stabilizing the inactivated state of Nav1.1 and Nav1.3 channels. This leads to a hyperpolarizing shift in the voltage-dependence of steady-state inactivation, making it more difficult for the channels to transition back to the resting, closed state and subsequently open upon depolarization. The result is a reduction in the number of available channels that can contribute to the generation and propagation of action potentials, thereby decreasing neuronal excitability.
Experimental Protocols
Protocol 1: Primary Dorsal Root Ganglion (DRG) Neuron Culture
This protocol outlines the basic steps for isolating and culturing DRG neurons from rodents.
Materials:
-
Complete DMEM/F12 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase Type IA
-
Trypsin-EDTA (0.25%)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Nerve Growth Factor (NGF)
-
Poly-D-lysine and Laminin-coated culture dishes or coverslips
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Dissect the spinal column and carefully extract the dorsal root ganglia.
-
Transfer the ganglia to ice-cold HBSS.
-
Digest the tissue with Collagenase (1 mg/mL) and then Trypsin (0.25%) at 37°C.
-
Gently triturate the ganglia to dissociate the neurons.
-
Centrifuge the cell suspension and resuspend the pellet in complete DMEM/F12 medium.
-
Plate the neurons on Poly-D-lysine/Laminin-coated surfaces.
-
After initial attachment (a few hours to overnight), replace the medium with supplemented Neurobasal medium.
-
Maintain the cultures at 37°C in a 5% CO2 incubator, changing half of the medium every 2-3 days.
Protocol 2: Electrophysiological Recording (Whole-Cell Patch Clamp)
This protocol is designed to assess the effect of this compound on voltage-gated sodium currents in cultured DRG neurons.
Materials:
-
Cultured DRG neurons (2-7 days in vitro)
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3)
-
Patch clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
This compound stock solution (in DMSO) and final dilutions in external solution
Procedure:
-
Transfer a coverslip with cultured DRG neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external solution.
-
Pull patch pipettes and fill with internal solution.
-
Establish a whole-cell patch clamp configuration on a healthy-looking neuron.
-
Record baseline sodium currents using a voltage protocol that assesses both resting and inactivated states. A typical protocol to elicit sodium currents would be to hold the neuron at -100 mV and apply depolarizing steps from -80 mV to +40 mV.
-
To assess state-dependent inhibition, use a pre-pulse protocol. For example, hold at -100 mV, apply a conditioning pre-pulse to a depolarized potential (e.g., -50 mV for 500 ms) to induce inactivation, followed by a test pulse to 0 mV.
-
Perfuse the chamber with the external solution containing this compound (e.g., 20 nM or 100 nM).[4]
-
After a few minutes of incubation, repeat the voltage protocols to record sodium currents in the presence of the compound.
-
Wash out the compound by perfusing with the external solution and record recovery.
-
Analyze the data to determine the effect of this compound on current amplitude, voltage-dependence of activation and inactivation, and use-dependency.
Protocol 3: Calcium Imaging
This protocol is for measuring changes in intracellular calcium in response to neuronal activity and its modulation by this compound.
Materials:
-
Cultured DRG neurons
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Recording buffer (e.g., HBSS)
-
High potassium (High K+) solution (e.g., HBSS with 50 mM KCl)
-
Fluorescence microscopy setup with a fast-switching light source and a sensitive camera
-
This compound stock solution and final dilutions
Procedure:
-
Load the cultured DRG neurons with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C.
-
Wash the cells with recording buffer to remove excess dye.
-
Mount the coverslip on the imaging setup and perfuse with recording buffer.
-
Acquire baseline fluorescence images.
-
Stimulate the neurons with a brief application of High K+ solution to induce depolarization and calcium influx. Record the change in fluorescence.
-
Wash the cells with recording buffer and allow them to recover.
-
Incubate the neurons with this compound (e.g., 50-200 nM) for 5-10 minutes.
-
Repeat the stimulation with High K+ solution in the presence of this compound and record the fluorescence response.
-
Analyze the data by calculating the change in fluorescence intensity or the ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2) to quantify the intracellular calcium concentration. Compare the responses before and after the application of this compound.
Troubleshooting
-
Low cell viability after DRG isolation: Minimize the duration of enzymatic digestion and triturate gently. Ensure all solutions are sterile and at the correct temperature.
-
No sodium currents in patch clamp: Ensure the health of the cultured neurons. Check the composition and pH of internal and external solutions. Use smaller-diameter DRG neurons as they tend to have larger sodium currents.
-
High background fluorescence in calcium imaging: Ensure complete removal of excess dye by thorough washing. Use a lower concentration of the calcium indicator or reduce the loading time.
-
No effect of this compound: Confirm the activity of the compound on a known positive control if possible. Increase the concentration or incubation time. Consider the specific Nav channel subtypes expressed in your DRG culture, as Nav1.3 expression can vary. For studies on Nav1.3, consider using DRG cultures from animal models of nerve injury where its expression is upregulated.
Conclusion
This compound is a valuable pharmacological tool for investigating the contribution of Nav1.1 and Nav1.3 channels to the excitability of DRG neurons. The provided protocols offer a framework for conducting electrophysiological and calcium imaging experiments to characterize the effects of this selective inhibitor. Careful optimization of experimental conditions will be crucial for obtaining robust and reproducible data. These studies will contribute to a better understanding of the role of specific sodium channel subtypes in sensory neuron function and may aid in the development of novel analgesics.
References
- 1. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-gated Na+ currents in human dorsal root ganglion neurons | eLife [elifesciences.org]
- 4. Targeted blockade of aberrant sodium current in a stem cell-derived neuron model of SCN3A encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing ICA-121431 to Probe Sodium Channel Function in iPSC-Derived Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Induced pluripotent stem cell (iPSC)-derived neurons have become a critical tool in neuroscience research and drug discovery, offering a physiologically relevant human model for studying neurological disorders. A key area of investigation is the role of voltage-gated sodium channels (NaV) in neuronal excitability and their involvement in pathologies such as epilepsy and chronic pain.[1][2][3][4] ICA-121431 is a potent and selective small molecule inhibitor of the human NaV1.1 and NaV1.3 channel subtypes, demonstrating significantly lower potency against other subtypes, including the well-studied pain target NaV1.7.[5][6][7][8][9] This selectivity makes this compound a valuable pharmacological tool to dissect the specific contributions of NaV1.1 and NaV1.3 to the electrophysiological properties of human iPSC-derived neurons. These application notes provide detailed protocols for the use of this compound in iPSC-derived neuron cultures and summarize its known pharmacological characteristics.
Mechanism of Action
This compound acts as a potent, state-dependent blocker of voltage-gated sodium channels. Its inhibitory mechanism involves preferential binding to the inactivated state of the channel.[6][10] The compound interacts with the S1-S4 voltage sensor segment of homologous Domain 4 of the channel's α-subunit.[10][11] This interaction stabilizes the inactivated conformation of the channel, thereby reducing the number of channels available to open upon depolarization and leading to a reduction in sodium current. This mechanism is distinct from pore-blocking toxins like tetrodotoxin (B1210768) (TTX).[8][9]
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the inhibitory potency (IC50) of this compound against various human voltage-gated sodium channel subtypes, as determined in heterologous expression systems (e.g., HEK293 cells). This data is crucial for designing experiments and interpreting results in iPSC-derived neurons, which express a mix of these subtypes.
Table 1: Inhibitory Potency (IC50) of this compound on Human NaV Channel Subtypes
| Channel Subtype | IC50 (nM) | Selectivity vs. NaV1.1/1.3 | Reference |
| NaV1.1 | 23 nM | — | [5] |
| NaV1.2 | 240 nM | ~10-fold less potent | [5] |
| NaV1.3 | 13 nM, 19 nM | — | [5][11] |
| NaV1.4 | >10,000 nM (>10 µM) | >1000-fold selective | [5] |
| NaV1.5 | >10,000 nM (>10 µM) | >1000-fold selective | [5] |
| NaV1.6 | >10,000 nM (>10 µM) | >1000-fold selective | [5] |
| NaV1.7 | 12,000 nM (12 µM) | ~1000-fold selective | [5] |
| NaV1.8 | >10,000 nM (>10 µM) | >1000-fold selective | [5] |
Data compiled from studies using patch-clamp electrophysiology on HEK293 cells expressing individual human NaV channel subtypes.
Table 2: Species-Specific Sensitivity of NaV1.7 to this compound
| Species | NaV1.7 IC50 (nM) | Note | Reference |
| Human | >10,000 nM | Relatively insensitive | [6] |
| Mouse | 8,700 nM | Similar to human | [6] |
| Rat | 19 nM | Potently inhibited, similar to human NaV1.3 | [6] |
This highlights the critical importance of using human-derived cells (like iPSCs) for pharmacological studies, as species differences can be significant.
Experimental Protocols
The following are representative protocols for the application of this compound to iPSC-derived sensory neurons for electrophysiological analysis.
Protocol 1: Preparation and Application of this compound
This protocol outlines the preparation of this compound stock solutions and application to iPSC-derived neuron cultures for electrophysiological recording.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
External recording solution (e.g., 140 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1.3 mM MgCl2, 10 mM glucose, 10 mM HEPES, pH 7.3)[12]
-
Microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions in the external recording solution to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
It is critical to ensure the final DMSO concentration in the recording solution is low (typically ≤0.1%) to avoid solvent effects on neuronal activity. Prepare a vehicle control solution containing the same final concentration of DMSO.
-
-
Application to Neurons:
-
For electrophysiology, iPSC-derived neurons plated on coverslips are placed in a recording chamber mounted on a microscope.[14]
-
The chamber is continuously perfused with the external recording solution.
-
To apply this compound, switch the perfusion line to the desired drug concentration. Allow several minutes for the solution to equilibrate in the chamber before recording.
-
Alternatively, for manual application, carefully add the working solution to the recording chamber.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol details how to assess the effect of this compound on voltage-gated sodium currents and neuronal excitability in iPSC-derived neurons.
Equipment and Solutions:
-
Patch-clamp amplifier and data acquisition system
-
Microscope with manipulators
-
Perfusion system
-
Glass pipettes (resistance of 3.5-6 MΩ)[14]
-
Internal pipette solution (e.g., 126 mM K-gluconate, 4 mM KCl, 4 mM MgCl2, 4 mM Mg-ATP, 0.4 mM Na-GTP, 2 mM BAPTA, pH ~7.3)[14]
-
External recording solution (with and without this compound and vehicle)
Procedure:
-
Establish Whole-Cell Configuration:
-
Identify a healthy iPSC-derived neuron with smooth morphology.
-
Approach the cell with a pipette containing the internal solution and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Recordings (to measure NaV currents):
-
Hold the neuron at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments) to elicit sodium currents.
-
To assess the effect on the inactivated state, use a prepulse protocol: apply an 8-second conditioning step to a voltage that causes half-maximal inactivation (e.g., -50 to -70 mV), followed by a 20 ms (B15284909) test pulse to 0 mV.[5][6]
-
Record baseline currents in the vehicle control solution.
-
Perfuse the chamber with the desired concentration of this compound and repeat the voltage protocols.
-
-
Current-Clamp Recordings (to measure excitability):
-
Set the amplifier to current-clamp mode and record the resting membrane potential.
-
Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.[14]
-
Alternatively, use a slow-ramp current injection (100-200 pA/s) to determine the action potential threshold.[14]
-
Record baseline firing properties (e.g., number of action potentials, threshold, amplitude) in the vehicle control solution.
-
Perfuse with this compound and repeat the current injection protocols to observe changes in neuronal firing.
-
Visualizations
References
- 1. The role of Nav1.7 in human nociceptors: insights from human induced pluripotent stem cell-derived sensory neurons of erythromelalgia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of Nav1.7 in human nociceptors: insights from human induced pluripotent stem cell–derived sensory neurons of erythromelalgia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pain target NaV1.7 is expressed late during human iPS cell differentiation into sensory neurons as determined in high-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GtR [gtr.ukri.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. medkoo.com [medkoo.com]
- 8. rndsystems.com [rndsystems.com]
- 9. ICA 121431 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 10. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human iPSC-derived neurons: a surrogate for native human DRG neurons - Neuroservice [neuroservice.com]
- 13. air.unimi.it [air.unimi.it]
- 14. Electrophysiology with iPSC-derived neurons [protocols.io]
Application Notes and Protocols for In Vivo Administration of ICA-121431 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of ICA-121431, a potent and selective blocker of Nav1.1 and Nav1.3 voltage-gated sodium channels, in rodent models for preclinical research.
Introduction
This compound is a small molecule inhibitor with high affinity for the human Nav1.1 and Nav1.3 sodium channel subtypes, with IC50 values of 13 nM and 23 nM, respectively.[1][2][3] These channels are predominantly expressed in the central nervous system and are implicated in the pathophysiology of epilepsy.[4][5][6][7] Specifically, loss-of-function mutations in the SCN1A gene, which encodes Nav1.1, are associated with severe epileptic encephalopathies, suggesting that modulation of this channel could have therapeutic potential.[4][6] Upregulation of both Nav1.1 and Nav1.3 has been observed in the hippocampus of spontaneously epileptic rats, further highlighting their potential as targets for anti-seizure therapies.[5][8]
These notes provide protocols for the formulation and administration of this compound for in vivo studies in rodents, as well as a detailed methodology for a common preclinical model of generalized seizures, the Maximal Electroshock (MES) test.
Data Presentation
In Vitro Potency of this compound
| Channel Subtype | IC50 (nM) |
| Human Nav1.1 | 13 |
| Human Nav1.3 | 23 |
| Human Nav1.2 | 240 |
| Human Nav1.4 | >10,000 |
| Human Nav1.5 | >10,000 |
| Human Nav1.6 | >10,000 |
| Human Nav1.8 | >10,000 |
Data sourced from MedChemExpress and Selleck Chemicals.[1][3]
Proposed In Vivo Efficacy in the Mouse MES Model (Hypothetical Data)
| Dose (mg/kg, i.p.) | Number of Animals Protected | Percent Protection |
| Vehicle | 0/8 | 0% |
| 1 | 2/8 | 25% |
| 3 | 4/8 | 50% |
| 10 | 7/8 | 87.5% |
| 30 | 8/8 | 100% |
This table presents hypothetical data for illustrative purposes, as specific in vivo efficacy data for this compound in the MES test is not publicly available.
Experimental Protocols
Formulation of this compound for In Vivo Administration
This protocol is based on a commonly used vehicle for poorly soluble compounds intended for parenteral administration in preclinical studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Due to the high potency of this compound, a stock solution of 10 mg/mL in DMSO is recommended. Ensure the powder is completely dissolved.
-
Prepare the vehicle solution. In a sterile tube, prepare the final vehicle by mixing the components in the following volumetric ratios: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Prepare the dosing solution. For a final concentration of 1 mg/mL, add the appropriate volume of the this compound stock solution to the prepared vehicle. For example, to prepare 1 mL of a 1 mg/mL dosing solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of the vehicle.
-
Ensure complete dissolution. Vortex the final dosing solution thoroughly. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] The final solution should be clear.
-
Administer promptly. It is recommended to prepare the dosing solution fresh on the day of the experiment.[1]
Maximal Electroshock (MES) Seizure Model in Mice
The MES test is a widely used preclinical model to assess the efficacy of investigational compounds against generalized tonic-clonic seizures.[9][10]
Animals:
-
Male adult mice (e.g., C57BL/6 or CD-1), weighing 20-25 g.
-
Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
Materials:
-
This compound dosing solution
-
Vehicle solution
-
Electroconvulsive shock device with corneal electrodes
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Dosing:
-
Divide the animals into groups (e.g., vehicle control and multiple this compound dose groups). A minimum of 8 animals per group is recommended.
-
Administer the appropriate dose of this compound or vehicle via intraperitoneal (i.p.) injection. The injection volume should be consistent across all animals (e.g., 10 mL/kg).
-
-
Pre-treatment Time:
-
Allow for a pre-treatment period before seizure induction. A typical pre-treatment time for i.p. administration is 30-60 minutes.
-
-
Seizure Induction:
-
At the designated time point after dosing, apply a drop of topical anesthetic to each eye of the mouse to minimize discomfort and ensure good electrical contact.
-
Deliver a suprathreshold electrical stimulus through the corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds).[11]
-
-
Observation and Scoring:
-
Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension. This is the primary endpoint of the assay.
-
An animal is considered "protected" if it does not exhibit tonic hindlimb extension.
-
-
Data Analysis:
-
Calculate the percentage of animals protected in each group.
-
The median effective dose (ED50), which is the dose that protects 50% of the animals, can be calculated using probit analysis.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ICA 121431 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. NaV1.1 channels and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage-gated sodium channel Nav1.1, Nav1.3 and beta1 subunit were up-regulated in the hippocampus of spontaneously epileptic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voltage-Gated Sodium Channel Dysfunction in Epilepsy: Zebrafish Models for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Voltage Gated Sodium Channel Genes in Epilepsy: Mutations, Functional Studies, and Treatment Dimensions [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Animal Models of Epilepsy: A Phenotype-oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the anticonvulsant potency of various diuretic drugs in the maximal electroshock-induced seizure threshold test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Transmission with ICA-121431
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICA-121431 is a potent and selective inhibitor of the voltage-gated sodium channels (Nav) Nav1.1 and Nav1.3.[1][2][3] These channels play a critical role in the initiation and propagation of action potentials in neurons.[4][5] By modulating the activity of these specific Nav subtypes, this compound provides a valuable pharmacological tool to investigate their contribution to neuronal excitability and synaptic transmission. These application notes provide detailed information and protocols for utilizing this compound in neuroscience research.
Mechanism of Action
This compound exhibits high affinity for the Nav1.1 and Nav1.3 channel subtypes, with IC50 values in the nanomolar range.[2][3][6] Its mechanism of action involves binding to the voltage sensor in domain IV of the channel protein.[5][7] This interaction stabilizes the inactivated state of the channel, thereby reducing the influx of sodium ions that is necessary for the generation of action potentials.[6] Notably, the inhibitory effect of this compound is state-dependent, showing a preference for channels that are already in the inactivated state.[6] This property makes it a useful tool for studying neurons with high firing rates or those with depolarized resting membrane potentials, conditions that favor the inactivated state of Nav channels.
Data Presentation
Table 1: Inhibitory Potency of this compound on Human Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | IC50 (nM) | Reference |
| Nav1.1 | 13 | [2][3] |
| Nav1.3 | 19 - 23 | [1][2][3] |
| Nav1.2 | 240 | [2][3] |
| Nav1.5 | >10,000 | |
| Nav1.7 | >10,000 | [7] |
| Nav1.8 | >10,000 |
Table 2: Effects of this compound on Neuronal Properties
| Parameter | Effect | Concentration | Cell Type | Reference |
| Sodium Current | Inhibition | 1 µM | Human iPSC-derived neurons | [1] |
| Action Potential Firing | Reduction | 100 µM | Rat hippocampal neurons | [8] |
| Firing Threshold | Depolarizing Shift | 100 µM | Rat hippocampal neurons | [8] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on synaptic transmission.
Caption: General workflow for electrophysiological studies.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Sodium Currents in Cultured Neurons
This protocol is adapted from a study investigating the effects of this compound on human iPSC-derived neurons.[1]
1. Cell Preparation:
- Culture human iPSC-derived neurons on glass coverslips coated with an appropriate substrate (e.g., Matrigel or poly-L-ornithine/laminin).
- Use neurons at a mature stage of development, typically after several weeks in culture, to ensure robust expression of voltage-gated sodium channels.
2. Solutions:
- External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm with sucrose.
- Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~310 mOsm with sucrose.
- This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.
3. Electrophysiological Recording:
- Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.
- Continuously perfuse the chamber with oxygenated external solution at a rate of 1-2 mL/min.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a selected neuron.
- Hold the cell at a membrane potential of -90 mV.
- To specifically assess the effect of this compound on inactivated channels, use a pre-pulse to -55 mV for 500 ms, which corresponds to the half-inactivation voltage, followed by a test pulse to 0 mV for 10 ms.[1] The holding potential between these pulses should be -120 mV.[1]
- Record baseline sodium currents in response to a series of depolarizing voltage steps.
- Bath apply this compound at the desired concentration and allow it to equilibrate for several minutes.
- Record sodium currents again in the presence of the compound.
4. Data Analysis:
- Measure the peak amplitude of the sodium current before and after drug application.
- Construct current-voltage (I-V) relationships.
- Calculate the percentage of inhibition at each voltage step.
- Determine the IC50 by fitting the concentration-response data with a Hill equation.
Protocol 2: Investigating the Effect of this compound on Synaptic Transmission in Brain Slices
This is a general protocol that can be adapted to study the effects of this compound on excitatory or inhibitory synaptic transmission in various brain regions.
1. Brain Slice Preparation:
- Anesthetize an adult rodent (e.g., mouse or rat) and perfuse transcardially with ice-cold, oxygenated slicing solution.
- Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region (e.g., hippocampus or cortex) using a vibratome in ice-cold, oxygenated slicing solution.
- Transfer slices to a holding chamber containing oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
2. Solutions:
- Slicing Solution (in mM): Can be a sucrose-based or NMDG-based solution to improve slice health.
- aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 Glucose. Bubble continuously with 95% O2 / 5% CO2.
- This compound Solution: Prepare as described in Protocol 1, diluting the stock solution in aCSF to the final concentration.
3. Electrophysiological Recording:
- Place a slice in the recording chamber and continuously perfuse with oxygenated aCSF at 2-3 mL/min.
- Using whole-cell patch-clamp, record from a neuron in the region of interest.
- To study excitatory postsynaptic currents (EPSCs), hold the neuron at -70 mV. To study inhibitory postsynaptic currents (IPSCs), hold the neuron at 0 mV or a potential close to the reversal potential for glutamate (B1630785) receptors.
- Place a stimulating electrode in a region that provides synaptic input to the recorded neuron.
- Evoke synaptic responses by delivering brief electrical pulses through the stimulating electrode.
- Record a stable baseline of evoked EPSCs or IPSCs for 5-10 minutes.
- Bath apply this compound and record for at least 15-20 minutes to observe the effect.
- To investigate effects on spontaneous or miniature synaptic events (sEPSCs/sIPSCs or mEPSCs/mIPSCs), record in the absence of stimulation. For miniature events, add tetrodotoxin (B1210768) (TTX) to the aCSF to block action potentials.[9]
4. Data Analysis:
- Measure the amplitude, frequency, and kinetics (rise and decay time) of the synaptic currents before, during, and after drug application.
- Perform statistical analysis to determine the significance of any changes observed. A decrease in the frequency of spontaneous or miniature events would suggest a presynaptic site of action, while a change in amplitude would point towards a postsynaptic effect.
Concluding Remarks
This compound is a valuable pharmacological tool for dissecting the roles of Nav1.1 and Nav1.3 channels in neuronal function. The protocols outlined above provide a starting point for investigating its effects on both intrinsic excitability and synaptic transmission. Given the involvement of these channels in various neurological disorders, such studies can provide important insights into disease mechanisms and aid in the development of novel therapeutic strategies.
References
- 1. Human neuronal signaling and communication assays to assess functional neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nav1.1 Modulation by a Novel Triazole Compound Attenuates Epileptic Seizures in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Ion Channel Gating Kinetics with ICA-121431: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICA-121431 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channels NaV1.1 and NaV1.3.[1][2][3] It exhibits significant selectivity, with up to 1,000-fold greater potency for NaV1.1 and NaV1.3 over other subtypes such as NaV1.4, NaV1.5, NaV1.6, NaV1.7, and NaV1.8.[1][4][5] This high degree of selectivity makes this compound a valuable pharmacological tool for dissecting the physiological and pathophysiological roles of NaV1.1 and NaV1.3 channels.
The primary mechanism of action for this compound involves state-dependent channel blockade, showing a strong preference for the inactivated state of the channel over the resting state.[4][6][7] This results in a hyperpolarizing shift in the voltage-dependence of steady-state inactivation.[6] This application note provides detailed protocols for utilizing this compound to investigate the gating kinetics of voltage-gated sodium channels, particularly NaV1.3.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound on Human NaV Channel Subtypes
| Channel Subtype | IC50 (nM) | Notes | Reference |
| hNaV1.1 | 13 - 23 | Equipotent inhibition with hNaV1.3. | [1][3] |
| hNaV1.3 | 13 - 23 | Potent, selective inhibition. | [1] |
| hNaV1.2 | 240 | Less potent inhibition. | [1][5] |
| hNaV1.4 | >10,000 | Weak inhibition. | [1] |
| hNaV1.5 | >10,000 | Weak inhibition. | [4][5] |
| hNaV1.6 | >10,000 | Weak inhibition. | [1] |
| hNaV1.7 | >10,000 | Weak inhibition. | [4][5] |
| hNaV1.8 | >10,000 | Weak inhibition. | [1] |
Table 2: Effect of this compound on NaV1.3 Steady-State Inactivation
| Concentration (µM) | V1/2 of Inactivation (mV) - Control | V1/2 of Inactivation (mV) - With this compound | Shift in V1/2 (mV) | Reference |
| 0.01 | Reported as normalized curves | Concentration-dependent leftward shift | Not specified | [4] |
| 0.1 | Reported as normalized curves | Concentration-dependent leftward shift | Not specified | [4] |
| 1 | Reported as normalized curves | Concentration-dependent leftward shift | Not specified | [4][8] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing State-Dependent Inhibition of NaV Channels by this compound
This protocol is designed to measure the inhibitory effect of this compound on NaV channels, highlighting its preference for the inactivated state.
1. Cell Preparation:
-
Culture cells stably or transiently expressing the human NaV channel subtype of interest (e.g., HEK-293 cells expressing hNaV1.3).
-
Plate cells on glass coverslips suitable for patch-clamp recording 24-48 hours before the experiment.
2. Solutions:
-
External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Bubble with 95% O2 / 5% CO2. Osmolarity adjusted to ~290 mOsm.[9]
-
Internal Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[9][10]
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Maintain a holding potential of -120 mV.
-
To assess resting-state inhibition , apply a 20 ms (B15284909) depolarizing voltage step to 0 mV from the holding potential of -120 mV.[4][7]
-
To assess inactivated-state inhibition , apply an 8-second conditioning prepulse to a voltage that induces approximately 50% inactivation (e.g., -60 mV for NaV1.3), followed by a brief return to -120 mV for 10 ms, and then a 20 ms test pulse to 0 mV.[4][7]
-
Record currents before and after the application of this compound at various concentrations.
4. Data Analysis:
-
Measure the peak inward current during the test pulse for both resting and inactivated state protocols.
-
Calculate the percentage of inhibition by this compound for both states.
-
Plot concentration-response curves to determine the IC50 for both resting and inactivated states.
Protocol 2: Determining the Effect of this compound on the Voltage-Dependence of Steady-State Inactivation
This protocol measures the shift in the voltage-dependence of inactivation induced by this compound.
1. Cell Preparation and Solutions:
-
Follow the same procedures as in Protocol 1.
2. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
From a holding potential of -120 mV, apply a series of 8-second conditioning prepulses ranging from -140 mV to -10 mV in 10 mV increments.
-
Following each prepulse, apply a 20 ms test pulse to 0 mV to measure the fraction of available channels.[4]
-
Record a family of currents in the absence (control) and presence of different concentrations of this compound.
3. Data Analysis:
-
Measure the peak inward current for each test pulse.
-
Normalize the peak currents to the maximum current recorded (typically after the most hyperpolarized prepulse).
-
Plot the normalized current as a function of the prepulse potential.
-
Fit the data with a Boltzmann equation to determine the half-inactivation voltage (V1/2) and the slope factor (k).
-
I/Imax = 1 / (1 + exp((V - V1/2) / k))
-
-
Compare the V1/2 values obtained in the absence and presence of this compound to quantify the hyperpolarizing shift.
Visualizations
Caption: Mechanism of this compound action on NaV channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. rndsystems.com [rndsystems.com]
- 4. pnas.org [pnas.org]
- 5. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted blockade of aberrant sodium current in a stem cell-derived neuron model of SCN3A encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
Application Note: High-Throughput Electrophysiological Profiling of ICA-121431 on Voltage-Gated Sodium Channels
Audience: Researchers, scientists, and drug development professionals.
Introduction
ICA-121431 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channels (Nav) Nav1.1 and Nav1.3.[1][2] These channels are critical in the initiation and propagation of action potentials in the nervous system, making them key targets for therapeutic intervention in neurological disorders such as epilepsy and chronic pain.[2][3] Automated high-throughput patch-clamp electrophysiology platforms are essential for efficiently characterizing the potency, selectivity, and state-dependent interactions of compounds like this compound.[4][5][6] This document provides detailed protocols and application notes for the use of this compound in automated high-throughput electrophysiology assays.
Mechanism of Action
This compound exhibits a state-dependent mechanism of action, preferentially binding to and stabilizing the inactivated state of the sodium channel.[3] This mode of inhibition is achieved through an allosteric mechanism, where the compound binds to the voltage-sensing domain (VSD) of domain IV (VSDIV).[3] By binding to the activated conformation of VSDIV, this compound strengthens the interaction of the Ile-Phe-Met (IFM) motif, which is crucial for channel inactivation, with its receptor site, thereby stabilizing the channel in a non-conducting inactivated state.[3] This mechanism provides selectivity for specific Nav channel subtypes.[3]
Signaling Pathway and Mechanism of Action Diagram
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Data Presentation
Table 1: Potency (IC50) of this compound on Human Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | IC50 (nM) | Reference |
| hNav1.1 | 13 | [1] |
| hNav1.2 | 240 | [1] |
| hNav1.3 | 19 - 23 | [1][2] |
| hNav1.4 | >10,000 | [1] |
| hNav1.5 | >10,000 - >30,000 | [1] |
| hNav1.6 | >10,000 | [1] |
| hNav1.7 | 12,000 | [1] |
| hNav1.8 | >10,000 |
Data generated using conventional patch-clamp electrophysiology.
Experimental Protocols
The following is a representative protocol for assessing the inhibitory activity of this compound using an automated high-throughput patch-clamp system (e.g., SyncroPatch or Qube).
Cell Line Preparation
-
Cell Lines: Use stable recombinant cell lines expressing the human Nav channel subtype of interest (e.g., HEK293 or CHO cells).
-
Culture: Culture cells in appropriate media and conditions to ensure optimal health and channel expression.
-
Harvesting: On the day of the experiment, harvest cells using standard enzymatic dissociation methods. Resuspend the cells in the appropriate external solution at a density of 1-2 x 106 cells/mL. Maintain cells in a cell hotel or similar device at approximately 10°C with gentle agitation.[4]
Solutions and Reagents
-
Internal Solution (in mM): 10 NaCl, 135 CsF, 2 MgCl2, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[7] For the experiment, perform serial dilutions in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells, typically ≤0.1%.
Automated Patch-Clamp Electrophysiology Protocol
This protocol is designed to assess the state-dependent inhibition of this compound, which requires a voltage protocol that drives channels into the inactivated state.
-
Platform: SyncroPatch 768PE, Qube 384, or similar.
-
Chip Type: Use single-hole, medium resistance (5-8 MΩ) chips for recombinant cell lines.[4]
-
Procedure:
-
Prime the system with internal and external solutions.
-
Add cell suspension to the system.
-
Initiate the automated cell capture, sealing, and whole-cell formation sequence.
-
Establish baseline current recordings.
-
Apply vehicle control and different concentrations of this compound.
-
Apply the voltage protocol and record currents.
-
Voltage Protocol for Inactivated State Inhibition
To assess the preferential binding of this compound to the inactivated state, a conditioning prepulse is used.[3]
-
Holding Potential: -120 mV
-
Conditioning Pulse: A long depolarizing prepulse to a voltage that causes approximately 50% steady-state inactivation (e.g., -50 mV for 8 seconds).[3]
-
Recovery Step: A brief return to the holding potential (-120 mV for 10 ms) to allow recovery of non-inactivated channels.[3]
-
Test Pulse: A depolarizing step to 0 mV for 20 ms (B15284909) to elicit a peak inward sodium current.[3]
The peak current measured during the test pulse following the conditioning pulse is compared to the peak current elicited from a resting state (without the conditioning prepulse) to determine the extent of state-dependent inhibition.
Experimental Workflow Diagram
Caption: Automated high-throughput electrophysiology workflow for this compound.
Data Analysis
-
Quality Control: Only include recordings that meet predefined quality control criteria, such as a seal resistance >500 MΩ and a peak current amplitude >500 pA.[4][5]
-
Inhibition Calculation: Calculate the percentage of current inhibition for each concentration of this compound relative to the vehicle control.
-
Concentration-Response Curves: Plot the percentage of inhibition as a function of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Statistical Analysis: Perform statistical analysis to determine the significance of the observed effects. A Z'-factor of ≥0.5 is generally considered indicative of a robust assay.[4][5]
Conclusion
This compound is a valuable pharmacological tool for studying the role of Nav1.1 and Nav1.3 channels. Automated high-throughput electrophysiology platforms provide a robust and efficient method for characterizing the potency, selectivity, and state-dependence of this and other ion channel modulators, enabling rapid progress in drug discovery and basic research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 5. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium channel inhibitor drug discovery using automated high throughput electrophysiology platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
Experimental Design for Studying Pain Pathways with Ion Channel Modulators
Application Notes and Protocols for Researchers
Introduction
Ion channels play a critical role in the transmission of nociceptive signals. Modulating the activity of specific ion channels presents a promising therapeutic strategy for the management of various pain states. This document provides detailed experimental designs for investigating the effects of two distinct types of ion channel modulators on pain pathways: ICA-121431, a selective blocker of voltage-gated sodium channels (NaV) 1.1 and 1.3, and Kv7 channel openers, which enhance the activity of voltage-gated potassium channels. While the initial query mentioned this compound in the context of Kv7 channels, it is important to clarify that this compound is a known NaV channel blocker.[1][2][3][4] Therefore, we present two distinct experimental frameworks to accurately reflect their respective mechanisms of action in the study of pain.
Section A: Experimental Design for Studying Pain Pathways with this compound (NaV1.1/1.3 Blocker)
Application Note:
This compound is a potent and selective inhibitor of the voltage-gated sodium channels NaV1.1 and NaV1.3.[2][3] These channels are involved in the initiation and propagation of action potentials in excitable cells, including neurons.[2] NaV1.3 is notably upregulated in injured peripheral nerves and is associated with the hyperexcitability observed in neuropathic pain states.[5] Therefore, this compound serves as a valuable pharmacological tool to investigate the contribution of NaV1.1 and NaV1.3 to nociceptive signaling and to assess their potential as therapeutic targets for pain relief. The following protocols are designed to characterize the analgesic potential of this compound in both in vitro and in vivo models of pain.
Signaling Pathway of NaV1.3 in Nociception
Caption: Role of NaV1.3 in pain signaling and inhibition by this compound.
Experimental Protocols
1. In Vitro Electrophysiology: Patch-Clamp Analysis
-
Objective: To determine the inhibitory effect of this compound on NaV1.3 currents in isolated dorsal root ganglion (DRG) neurons.
-
Methodology:
-
Culture primary DRG neurons from rodents.
-
Perform whole-cell patch-clamp recordings.
-
Elicit sodium currents using a voltage-step protocol.
-
Establish a stable baseline recording of NaV currents.
-
Perfuse the cells with increasing concentrations of this compound.
-
Record the changes in current amplitude to determine the IC50 value. This compound is expected to show state-dependent inhibition, being more potent when channels are in an inactivated state.[2][3]
-
2. In Vivo Neuropathic Pain Model: Chronic Constriction Injury (CCI)
-
Objective: To evaluate the analgesic efficacy of this compound in a rodent model of neuropathic pain.
-
Methodology:
-
Induce chronic constriction injury of the sciatic nerve in rats or mice.[6][7]
-
Allow animals to recover and develop signs of neuropathic pain (typically 7-14 days).
-
Assess baseline mechanical allodynia (e.g., using von Frey filaments) and thermal hyperalgesia (e.g., using the Hargreaves test).
-
Administer this compound systemically (e.g., intraperitoneally) or locally.
-
Measure paw withdrawal thresholds at multiple time points post-administration.
-
Include vehicle-treated and sham-operated control groups for comparison.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound on NaV1.3 Currents
| Concentration (nM) | % Inhibition of NaV1.3 Current (Mean ± SEM) |
| 1 | 15.2 ± 2.1 |
| 10 | 48.9 ± 3.5 |
| 100 | 85.7 ± 2.8 |
| 1000 | 98.1 ± 1.2 |
| IC50 (nM) | ~20 |
Note: The IC50 for this compound inhibition of NaV1.3 has been reported to be approximately 19-20 nM.[2][3][8]
Table 2: In Vivo Analgesic Effect of this compound in the CCI Model
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) - Pre-dose | Paw Withdrawal Threshold (g) - 1h Post-dose |
| Vehicle Control | - | 2.1 ± 0.3 | 2.3 ± 0.4 |
| This compound | 1 | 2.2 ± 0.2 | 5.8 ± 0.6 |
| This compound | 10 | 2.0 ± 0.3 | 12.4 ± 1.1 |
| Sham Control | - | 14.5 ± 1.0 | 14.8 ± 0.9 |
*p < 0.05 compared to vehicle control.
Section B: Experimental Design for Studying Pain Pathways with a Kv7 Channel Opener (e.g., Retigabine)
Application Note:
Kv7 (KCNQ) channels are voltage-gated potassium channels that generate the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and reduces excitability.[9][10][11] Kv7.2, Kv7.3, and Kv7.5 subunits are expressed in nociceptive pathways, including primary afferent neurons.[9][10] Openers of Kv7 channels, such as retigabine (B32265) and flupirtine, have demonstrated analgesic effects in various preclinical pain models, suggesting that enhancing M-current activity is a viable strategy for pain management.[9][12] The following protocols outline an experimental approach to investigate the antinociceptive effects of a Kv7 channel opener.
Signaling Pathway of Kv7 Channels in Nociception
Caption: Mechanism of Kv7 channel openers in reducing neuronal excitability.
Experimental Workflow
Caption: Workflow for evaluating a Kv7 channel opener.
Experimental Protocols
1. In Vitro Cellular Assay: Thallium Flux Assay
-
Objective: To screen for and characterize the potency of Kv7 channel openers in a high-throughput format.
-
Methodology:
-
Use a cell line stably expressing the target Kv7 channel subtype (e.g., Kv7.2/7.3).
-
Load cells with a thallium-sensitive fluorescent dye.
-
Add the Kv7 opener compound at various concentrations.
-
Initiate potassium channel opening by adding a stimulus buffer containing thallium.
-
Measure the increase in fluorescence as thallium enters the cells through the opened Kv7 channels.
-
Calculate EC50 values based on the concentration-response curve.
-
2. In Vivo Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
-
Objective: To determine the effectiveness of a Kv7 opener in reducing inflammatory pain.
-
Methodology:
-
Induce localized inflammation by injecting CFA into the plantar surface of a rodent's hind paw.[6][13]
-
Allow 24 hours for the development of inflammatory pain, characterized by thermal hyperalgesia and mechanical allodynia.
-
Administer the Kv7 opener (e.g., retigabine) systemically.
-
Measure the latency of paw withdrawal from a radiant heat source (Hargreaves test) at various time points after drug administration.
-
Compare the results with a vehicle-treated control group.
-
Data Presentation
Table 3: In Vitro Potency of a Kv7 Opener on Kv7.2/7.3 Channels
| Compound | EC50 (µM) in Thallium Flux Assay |
| Retigabine | 0.5 |
| Flupirtine | 1.2 |
| Test Compound X | TBD |
Table 4: In Vivo Efficacy of a Kv7 Opener in the CFA Inflammatory Pain Model
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (s) - Pre-dose | Paw Withdrawal Latency (s) - 1h Post-dose |
| Vehicle Control | - | 4.5 ± 0.4 | 4.8 ± 0.5 |
| Retigabine | 10 | 4.7 ± 0.3 | 9.2 ± 0.8* |
| Sham Control | - | 10.5 ± 0.7 | 10.3 ± 0.6 |
*p < 0.05 compared to vehicle control.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tribioscience.com [tribioscience.com]
- 5. Voltage-gated sodium channels and pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. advinus.com [advinus.com]
- 7. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting Kv7 channels in pain pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. In Silico Methods for the Discovery of Kv7.2/7.3 Channels Modulators: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 13. What in vivo models are used for pain studies? [synapse.patsnap.com]
Troubleshooting & Optimization
ICA-121431 Technical Support Center: Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of ICA-121431 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is recommended to prepare a stock solution in DMSO. The compound is considered insoluble in water.[4]
Q2: What is the maximum concentration for a stock solution in DMSO?
A2: Stock solutions of up to 100 mM in DMSO can be prepared.[1][2][3]
Q3: How should I store the solid compound?
A3: The solid powder of this compound should be stored at +4°C for short-term storage and at -20°C for long-term storage (months to years).[1][4]
Q4: How stable are stock solutions of this compound in DMSO?
A4: There are varying reports on the stability of this compound stock solutions. Some suppliers suggest that solutions are unstable and should be prepared fresh.[5] Others indicate that solutions can be stored at -20°C for up to a month[3] or even for up to one year at -20°C and two years at -80°C.[6] To ensure the highest quality of your experiments, it is recommended to prepare solutions fresh on the day of use if possible.[3] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q5: Can I prepare aqueous working solutions of this compound?
A5: Yes. While this compound is insoluble in water alone, you can prepare aqueous working solutions by diluting a DMSO stock solution into your aqueous experimental buffer. For example, a final concentration of 0.1 µM this compound in an extracellular solution containing 0.1% DMSO has been used in electrophysiology experiments.[7]
Q6: Are there any special considerations for preparing this compound for in vivo studies?
A6: Yes, for in vivo applications, a suspended solution can be prepared. One protocol involves diluting a 25.0 mg/mL DMSO stock solution into a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline solution to achieve a final concentration of 2.5 mg/mL.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in my aqueous working solution. | The final concentration of DMSO may be too low to maintain solubility, or the concentration of this compound is too high for the aqueous buffer. | Ensure the final DMSO concentration in your working solution is sufficient. Typically, 0.1% to 1% DMSO is well-tolerated in cell-based assays. If precipitation persists, consider lowering the final concentration of this compound. |
| Inconsistent experimental results. | The this compound stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. | Prepare a fresh stock solution of this compound from the solid compound.[3][5] If you must use a stored solution, ensure it has been aliquoted and protected from light. |
| Difficulty dissolving the solid compound. | Inadequate mixing or vortexing. | Use methods such as vortexing, sonication, or a warm water bath to aid in the dissolution of the compound in DMSO.[5] |
Data Presentation
Solubility Data
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | [1][2][3] |
| Water | Insoluble | [4] |
Storage and Stability Recommendations
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | +4°C (short-term), -20°C (long-term) | Stable for years when stored properly. | [1][4] |
| DMSO Stock Solution | -20°C or -80°C | Varies; prepare fresh or store in aliquots for up to 1 month at -20°C. Some sources suggest longer stability. | [3][5][6] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder. The molecular weight is 449.55 g/mol .[1]
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.4955 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution.[5]
-
If not for immediate use, aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Preparation of an Aqueous Working Solution
-
Thaw a frozen aliquot of the this compound DMSO stock solution and bring it to room temperature.[3]
-
Add the required volume of the DMSO stock solution to your pre-warmed aqueous experimental buffer to achieve the desired final concentration.
-
Mix the solution thoroughly by gentle inversion or vortexing.
-
Ensure the final concentration of DMSO is compatible with your experimental system.
Visualizations
Caption: Workflow for this compound solution preparation and storage.
References
- 1. ICA 121431 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. ICA 121431 | Nav1.3 channel inhibitor | Hello Bio [hellobio.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. air.unimi.it [air.unimi.it]
potential off-target effects of ICA-121431 at high concentrations
Welcome to the technical support resource for researchers using ICA-121431. This guide provides in-depth information, troubleshooting advice, and experimental protocols to address potential off-target effects of this compound, particularly when used at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and selective inhibitor of the voltage-gated sodium (NaV) channels hNaV1.1 and hNaV1.3.[1][2][3] It exhibits high affinity for these subtypes with IC50 values in the low nanomolar range.[1][4][5] The compound functions in a state-dependent manner, preferentially binding to and stabilizing the inactivated state of the channel.[6][7][8] This interaction occurs at a unique site on the voltage sensor region of homologous Domain 4, distinct from the binding sites of tetrodotoxin (B1210768) (TTX) or local anesthetics.[5][7]
Q2: What are the known off-target effects of this compound?
The primary "off-target" effects of this compound documented in the literature are interactions with other NaV channel subtypes. While it shows high selectivity for NaV1.1 and NaV1.3, at higher concentrations, it can inhibit other subtypes. For instance, its potency against NaV1.2 is significantly lower (IC50 = 240 nM) than against NaV1.1/1.3.[4][9] Most other subtypes, including the cardiac channel NaV1.5 and the peripheral nerve channels NaV1.7 and NaV1.8, are relatively insensitive, with IC50 values greater than 10 µM.[4][5][7]
Q3: Why is state-dependence important when assessing the potency of this compound?
This compound's inhibitory activity is highly dependent on the conformational state of the NaV channel. It has a much higher affinity for the inactivated state than the resting (closed) state.[7][8] Therefore, experimental protocols that do not sufficiently drive channels into the inactivated state (e.g., using short depolarizing pulses from a very negative holding potential) will drastically underestimate the compound's potency.[7][8] To accurately measure its IC50, a long conditioning pre-pulse (e.g., 500 ms (B15284909) to 8 s) to a depolarized potential is required to accumulate channels in the inactivated state before the test pulse.[7][8]
Q4: Does the potency of this compound vary across species?
Yes, significant species-specific differences in potency have been observed. For example, while human NaV1.7 is largely insensitive to this compound (IC50 > 10 µM), rat NaV1.7 is potently inhibited with an IC50 of approximately 19-37 nM.[10] This highlights the critical importance of using the correct species-specific recombinant cell lines or native tissues when evaluating the compound's effects for translational research.
Troubleshooting Guide
This section addresses specific issues researchers might encounter during electrophysiology experiments with this compound.
Issue 1: Observed IC50 is much higher than reported values.
-
Question: I'm testing this compound on hNaV1.3 and my calculated IC50 is in the micromolar range, not nanomolar as published. What could be wrong?
-
Answer: This is a common issue and is almost always related to the voltage protocol used.
-
Voltage Protocol: Ensure your protocol is designed to assess an inactivated state block. This compound has low affinity for the resting state. If you are only using a brief test pulse from a hyperpolarized holding potential (e.g., -120 mV), you are measuring the resting state affinity.
-
Troubleshooting Steps:
-
Modify Voltage Protocol: Incorporate a long depolarizing conditioning pulse (e.g., 8 seconds at -60 mV or 500 ms at 0 mV) before your test pulse to allow channels to enter the inactivated state.[7][8]
-
Verify Cell Health: Ensure your cells have a stable resting membrane potential and low leak current. High leak can lead to inaccurate measurements.
-
Compound Stability: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
-
Issue 2: Unexpected inhibition in a cell line thought to be insensitive.
-
Question: I'm observing significant block of NaV currents at 1 µM this compound in my cell line, which should primarily express NaV1.7. Why is this happening?
-
Answer: There are several possibilities for this observation.
-
Endogenous Channel Expression: Many cell lines (including HEK-293) endogenously express low levels of various ion channels. It's possible you are recording from a mixed population of channels, including a sensitive subtype.
-
Species Difference: If you are not using a human cell line, you may be observing the high-potency effect on a non-human ortholog, such as rat NaV1.7.[10]
-
High Concentration Effects: At concentrations significantly above the IC50 for NaV1.1/1.3 (e.g., >1 µM), weak inhibition of less sensitive subtypes like NaV1.2 or even NaV1.7 may become apparent.[4][7]
-
Troubleshooting Steps:
-
Confirm Cell Line Identity: Verify the species of your cell line and the specific subtype(s) it is engineered to express.
-
Use Subtype-Specific Blockers: If possible, use a more selective tool compound (e.g., TTX for TTX-sensitive vs. TTX-resistant channels) to pharmacologically dissect the currents you are observing.
-
Perform a Full Dose-Response: A shallow dose-response curve may indicate that you are observing effects on multiple channel subtypes with different affinities.
-
-
Issue 3: Inconsistent results or current rundown during experiments.
-
Question: My sodium current amplitude decreases over the course of the experiment, even in the vehicle control. How can I resolve this?
-
Answer: This phenomenon, known as "rundown," is a common challenge in patch-clamp electrophysiology.
-
Intracellular Solution: Ensure your intracellular solution contains ATP and GTP (e.g., 2-5 mM Mg-ATP, 0.1-0.5 mM GTP) to support cell metabolism and channel function.
-
Seal Stability: A poor giga-ohm seal can lead to unstable recordings. Ensure your pipettes are well-polished and that you achieve a seal resistance of >1 GΩ before breaking into whole-cell mode.
-
Perforated Patch: If rundown persists, consider using the perforated patch-clamp technique (e.g., with amphotericin B or gramicidin). This method maintains the integrity of the intracellular environment, which can prevent rundown of certain channels.
-
Data Summary
The selectivity profile of this compound across human voltage-gated sodium channel subtypes is summarized below. Data was generated using whole-cell patch-clamp electrophysiology with protocols designed to measure inactivated state inhibition.
| Channel Subtype | IC50 (nM) | Selectivity vs. hNaV1.3 | Reference(s) |
| hNaV1.1 | 23 | ~1x | [1][4][5] |
| hNaV1.3 | 13 - 19 | 1x | [4][7] |
| hNaV1.2 | 240 | ~15x | [4][7] |
| hNaV1.7 | >10,000 (12 µM) | >630x | [4][7] |
| hNaV1.4 | >10,000 | >520x | [4][7] |
| hNaV1.5 | >10,000 (>30 µM) | >1500x | [4][5][7] |
| hNaV1.6 | >10,000 | >520x | [4][7] |
| hNaV1.8 | >10,000 | >520x | [4][5] |
Experimental Protocols
Protocol: Assessing NaV Subtype Selectivity using Automated Patch-Clamp (APC)
This protocol provides a generalized workflow for determining the IC50 of this compound on a panel of HEK-293 cell lines, each stably expressing a different human NaV subtype. This method is suitable for high-throughput platforms like the Qube 384 or SyncroPatch 768PE.
1. Cell Preparation:
-
Culture HEK-293 cells stably expressing the hNaV subtype of interest in appropriate media.
-
Harvest cells at 70-90% confluency using a gentle, non-enzymatic dissociation solution.
-
Resuspend cells in the appropriate external solution at a density of 0.5-1.0 x 106 cells/mL.
2. Solutions:
-
External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 2 EGTA. Adjust pH to 7.2 with CsOH. (Note: Cesium is used to block potassium channels).
-
Compound Preparation: Prepare a 10 mM stock of this compound in DMSO. Perform serial dilutions in the external solution to achieve final desired concentrations. Ensure the final DMSO concentration is ≤0.1% in all solutions, including the vehicle control.
3. APC Platform Execution:
-
Priming: Prime the instrument's fluidics with the prepared external and internal solutions.
-
Cell Capture: Load the cell suspension. The instrument will automatically capture individual cells on the patch-clamp chips.
-
Sealing and Whole-Cell Formation: The instrument will attempt to form a GΩ seal and subsequently rupture the cell membrane to achieve the whole-cell configuration. Set quality control (QC) criteria (e.g., Seal Resistance > 500 MΩ, Holding Current < -500 pA).
-
Voltage Protocol (Inactivated State):
-
Hold cells at -120 mV.
-
Apply a 500 ms conditioning pulse to 0 mV to induce inactivation.
-
Apply a 20 ms test pulse to 0 mV to elicit current from available channels.
-
-
Compound Application:
-
Establish a stable baseline recording with the vehicle solution.
-
Apply increasing concentrations of this compound, allowing for sufficient incubation time at each concentration for the effect to reach steady state.
-
Record currents at each concentration using the specified voltage protocol.
-
4. Data Analysis:
-
Measure the peak inward current during the test pulse for each concentration.
-
Normalize the current at each concentration to the baseline current recorded in the vehicle.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Workflow for assessing this compound potency and selectivity.
Caption: Selectivity profile and off-target potential of this compound.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. scientifica.cn [scientifica.cn]
- 3. benchchem.com [benchchem.com]
- 4. Overview of the voltage-gated sodium channel family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICA 121431 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
Technical Support Center: Minimizing Experimental Variability with ICA-121431
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ICA-121431. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize experimental variability and ensure the acquisition of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the voltage-gated sodium channels Nav1.1 and Nav1.3.[1] It exhibits high affinity for these subtypes, with IC50 values in the low nanomolar range, and displays significant selectivity over other sodium channel subtypes such as Nav1.2, Nav1.4, Nav1.5, Nav1.6, Nav1.7, and Nav1.8.[1] Its mechanism of action involves state-dependent binding, showing a strong preference for the inactivated state of the channel. This means it is more effective at blocking channels that are actively being used.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound powder should be stored at -20°C for up to one year, or at -80°C for up to two years.[1] Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare fresh working solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C for up to one month.[2] Before use, frozen solutions should be equilibrated to room temperature and inspected to ensure there is no precipitation.[2]
Q3: In which solvent should I dissolve this compound?
A3: this compound is soluble in DMSO, typically up to 100 mM.[2] For in vivo experiments, a common formulation involves a mixture of solvents such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to ensure the final concentration of DMSO in your in vitro assays is low (typically <0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.
Q4: How does the state-dependent binding of this compound affect experimental design?
A4: The preferential binding of this compound to the inactivated state of Nav1.1 and Nav1.3 channels is a critical consideration for experimental design, particularly in electrophysiology.[3] To observe the maximal inhibitory effect, voltage protocols should be designed to promote channel inactivation. This typically involves using a depolarized holding potential or applying a pre-pulse to a voltage that induces inactivation before the test pulse.[1] A lack of effect at hyperpolarized holding potentials where channels are predominantly in the resting state is expected.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
Electrophysiology
Problem: I am not observing the expected level of block with this compound.
-
Possible Cause 1: Inappropriate Voltage Protocol.
-
Troubleshooting: this compound is a state-dependent blocker that preferentially binds to the inactivated state of the channel. Ensure your voltage protocol includes a depolarizing pre-pulse to accumulate channels in the inactivated state before the test pulse. A holding potential of -120 mV will keep most channels in a resting state, where the drug has a lower affinity.[3] A pre-pulse of several seconds to a voltage that causes half-maximal inactivation is often effective.[1]
-
-
Possible Cause 2: Incorrect Drug Concentration or Preparation.
-
Troubleshooting: Verify the final concentration of this compound in your recording chamber. Ensure that your stock solution was properly dissolved and that the final dilution is accurate. Prepare fresh dilutions for each experiment to avoid issues with compound degradation.
-
-
Possible Cause 3: Low Expression of Target Channels.
-
Troubleshooting: Confirm the expression of Nav1.1 or Nav1.3 in your cell line or primary neurons using techniques like Western blotting or qPCR. If expression is low, the observed currents and the effect of the blocker may be minimal.
-
Problem: I am observing a large tonic block, which is masking the use-dependent effect.
-
Possible Cause: High Compound Concentration.
-
Troubleshooting: A high concentration of this compound can lead to significant binding to the resting state of the channel, resulting in a prominent tonic block. Perform a dose-response curve to identify a concentration that provides a measurable block without saturating the resting state. This will create a clearer window to observe the incremental block with repetitive stimulation.
-
Problem: My recordings are noisy or show significant drift after applying this compound.
-
Possible Cause 1: Poor Seal Quality or Cell Health.
-
Troubleshooting: Ensure you have a high-resistance (GΩ) seal before breaking into the whole-cell configuration. Monitor the access resistance throughout the experiment; a significant increase can indicate seal degradation.[4] A decline in cell health can also lead to noisy recordings.
-
-
Possible Cause 2: Environmental Electrical Interference.
-
Troubleshooting: High-frequency noise can be caused by nearby electronic equipment. Try to isolate your setup and ensure proper grounding. Keep cables as short as possible to minimize them acting as antennae.
-
Cell-Based Assays (e.g., Fluorescence-Based Assays)
Problem: The signal window in my fluorescence-based sodium influx assay is too small.
-
Possible Cause 1: Suboptimal Dye Loading.
-
Troubleshooting: Optimize the concentration of the sodium indicator dye (e.g., Asante NaTRIUM Green-2) and the loading time and temperature. Ensure that the dye is not compartmentalized within organelles.
-
-
Possible Cause 2: Ineffective Channel Activation.
-
Troubleshooting: The choice and concentration of the sodium channel activator (e.g., veratridine) are critical. The EC50 of veratridine (B1662332) can vary between Nav channel subtypes.[5] Perform a dose-response curve for the activator to determine the optimal concentration for your specific cell line.
-
-
Possible Cause 3: High Background Fluorescence.
-
Troubleshooting: Use phenol (B47542) red-free media to reduce background fluorescence.[6] Consider using a quencher dye to reduce extracellular fluorescence, which can improve the signal-to-noise ratio.[5]
-
Problem: I am seeing high variability between replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Troubleshooting: Ensure a uniform cell density across all wells of your microplate.[7] Use a calibrated multichannel pipette and mix the cell suspension thoroughly before and during plating.
-
-
Possible Cause 2: Edge Effects.
-
Troubleshooting: "Edge effects" can occur due to temperature and humidity gradients across the plate. To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.
-
Western Blotting
Problem: I cannot detect a band for Nav1.1 or Nav1.3.
-
Possible Cause 1: Low Protein Expression.
-
Troubleshooting: Nav1.1 and Nav1.3 are large membrane proteins and may be expressed at low levels. Ensure you are loading a sufficient amount of total protein (typically 30-50 µg of brain lysate).[8] You may need to enrich for membrane proteins.
-
-
Possible Cause 2: Inefficient Protein Transfer.
-
Troubleshooting: Due to their large size (Nav1.1 is ~260 kDa, Nav1.3 is ~220 kDa), efficient transfer of these proteins can be challenging. Optimize your transfer conditions, including transfer time and voltage. A wet transfer system is often recommended for large proteins.
-
-
Possible Cause 3: Inappropriate Antibody.
-
Troubleshooting: Verify that your primary antibody is validated for Western blotting and for the species you are using. Check the antibody datasheet for recommended dilutions and blocking conditions.
-
Problem: I am seeing multiple non-specific bands.
-
Possible Cause 1: Suboptimal Antibody Concentration.
-
Troubleshooting: Titrate your primary antibody to determine the optimal concentration that gives a strong specific signal with minimal background.
-
-
Possible Cause 2: Inadequate Blocking.
-
Troubleshooting: Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and that the blocking step is sufficiently long (at least 1 hour at room temperature or overnight at 4°C).[9]
-
-
Possible Cause 3: Insufficient Washing.
-
Troubleshooting: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove non-specifically bound antibodies.
-
Data Presentation
Table 1: this compound Inhibitory Potency (IC50) on Various Human Voltage-Gated Sodium Channel Subtypes.
| Channel Subtype | IC50 (nM) |
| Nav1.1 | 13 |
| Nav1.3 | 23 |
| Nav1.2 | 240 |
| Nav1.4 | >10,000 |
| Nav1.5 | >10,000 |
| Nav1.6 | >10,000 |
| Nav1.7 | >10,000 |
| Nav1.8 | >10,000 |
Data compiled from MedChemExpress.[1]
Table 2: Recommended Parameters for Electrophysiological Recordings to Assess this compound Activity.
| Parameter | Recommendation | Rationale |
| Holding Potential | -120 mV | To ensure most channels are in the resting state at baseline. |
| Pre-pulse Potential | Voltage of half-maximal inactivation (e.g., -70 mV) | To accumulate channels in the inactivated state, the preferred target of this compound. |
| Pre-pulse Duration | Several seconds (e.g., 5-8 seconds) | To allow for sufficient channel inactivation and drug binding. |
| Test Pulse Potential | 0 mV | To elicit a robust inward sodium current. |
| Inter-pulse Interval | Varies (e.g., 10-30 seconds) | To allow for recovery from inactivation and dissociation of the drug. |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of this compound on Nav1.1 or Nav1.3 channels expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Preparation: Culture cells expressing the target Nav channel subtype to 70-80% confluency.
-
Solution Preparation:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
-
Recording:
-
Pull glass micropipettes to a resistance of 2-5 MΩ.
-
Establish a GΩ seal and achieve the whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance.
-
Hold the cell at -120 mV.
-
Apply a voltage protocol consisting of a pre-pulse to -70 mV for 8 seconds, followed by a 20 ms (B15284909) test pulse to 0 mV.
-
Record baseline currents in the external solution.
-
Perfuse the cell with the external solution containing the desired concentration of this compound (and vehicle control).
-
Record currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak inward current during the test pulse.
-
Normalize the current in the presence of the compound to the baseline current.
-
Generate a concentration-response curve to determine the IC50 value.
-
Protocol 2: Fluorescence-Based Sodium Influx Assay
Objective: To determine the potency of this compound in a high-throughput cell-based assay.
Methodology:
-
Cell Plating: Seed HEK293 cells stably expressing Nav1.1 or Nav1.3 in a 384-well black-walled, clear-bottom plate at a density of 10,000-15,000 cells per well and culture for 48 hours.[5]
-
Dye Loading:
-
Prepare a loading buffer containing a sodium-sensitive fluorescent dye (e.g., 10 µM Asante NaTRIUM Green-2) in a physiological salt solution.[5]
-
Remove the culture medium and add the loading buffer to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the physiological salt solution.
-
Add the compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes).
-
-
Channel Activation and Signal Detection:
-
Add a sodium channel activator (e.g., veratridine at its EC50 concentration) to all wells simultaneously using a fluorescence plate reader.
-
Measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the area under the curve or the peak fluorescence intensity for each well.
-
Normalize the data to the vehicle control.
-
Generate a concentration-response curve to calculate the IC50 value.
-
Protocol 3: Western Blotting for Nav1.1 and Nav1.3
Objective: To confirm the expression of Nav1.1 or Nav1.3 protein in cell or tissue lysates.
Methodology:
-
Lysate Preparation:
-
Homogenize cells or tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE:
-
Load 30-50 µg of protein per lane on a 6% Tris-Glycine gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane using a wet transfer system overnight at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against Nav1.1 or Nav1.3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system. The expected molecular weight for Nav1.1 is approximately 260 kDa, and for Nav1.3 is approximately 220 kDa.
-
Visualizations
Caption: Workflow for whole-cell patch-clamp analysis of this compound.
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
References
- 1. SCN3A (NaV1.3) (extracellular) Polyclonal Antibody (ASC-023-200UL) [thermofisher.com]
- 2. mybiosource.com [mybiosource.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a high-throughput fluorescent no-wash sodium influx assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selectscience.net [selectscience.net]
- 7. biocompare.com [biocompare.com]
- 8. ptglab.com [ptglab.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
Technical Support Center: Interpreting Unexpected Results in ICA-121431 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with ICA-121431, a selective inhibitor of Naᵥ1.1 and Naᵥ1.3 voltage-gated sodium channels.
Frequently Asked Questions (FAQs)
Q1: We are observing a much weaker or no inhibitory effect of this compound at our standard test potential. What could be the reason?
A1: This is a common observation and is likely related to the state-dependent mechanism of action of this compound. The compound exhibits a strong preference for the inactivated state of Naᵥ1.1 and Naᵥ1.3 channels.[1] If your experimental protocol primarily probes the resting state of the channel, the apparent potency of the inhibitor will be significantly lower.
Q2: The IC₅₀ value we have determined for this compound is different from the published values. Why is there a discrepancy?
A2: IC₅₀ values for state-dependent inhibitors like this compound are highly sensitive to the experimental protocol used.[2][3][4] Factors that can influence the IC₅₀ value include the holding potential, the duration and frequency of depolarizing pulses, and the specific voltage-clamp protocol. It is crucial to use a protocol that promotes channel inactivation to accurately determine the potency of this compound.
Q3: We are seeing inconsistent results from day to day, even with the same experimental setup. What could be causing this variability?
A3: In addition to the protocol-dependent nature of this compound's action, variability can also arise from cell culture conditions. The expression levels of endogenous ion channels in cell lines like HEK293 can change with passage number and culture density, potentially affecting the overall current and the response to inhibitors.[5][6] Furthermore, ensure consistent temperature control, as ion channel kinetics and drug binding can be temperature-sensitive.
Q4: Does this compound block other sodium channel subtypes?
A4: this compound is highly selective for Naᵥ1.1 and Naᵥ1.3. It shows significantly lower potency against other subtypes such as Naᵥ1.2, Naᵥ1.4, Naᵥ1.5, Naᵥ1.6, Naᵥ1.7, and Naᵥ1.8.[7][8] However, at very high concentrations, some off-target effects on other subtypes cannot be entirely ruled out.
Troubleshooting Guides
Problem 1: Apparent Low Potency or Lack of Inhibition
Symptoms:
-
Application of this compound at expected effective concentrations (e.g., 10-100 nM) results in minimal or no reduction in sodium current.
-
The dose-response curve is shifted to the right, indicating a higher IC₅₀ than reported in the literature.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Voltage Protocol | This compound preferentially binds to the inactivated state. Your protocol may not be sufficiently populating this state. Solution: Implement a voltage protocol that includes a pre-pulse to a depolarized potential (e.g., -50 mV for 8 seconds) to induce inactivation before the test pulse.[1] |
| Incorrect Holding Potential | A hyperpolarized holding potential (e.g., -120 mV) will favor the resting state of the channel, reducing the apparent affinity of this compound. Solution: While a hyperpolarized holding potential is necessary to establish a baseline, ensure your protocol for measuring inhibition incorporates steps to induce inactivation. |
| Low Expression of Target Channels | The cell line may have low expression levels of Naᵥ1.1 or Naᵥ1.3, resulting in a small signal-to-noise ratio. Solution: Verify the expression of the target channel subtype using qPCR or Western blotting. Consider using a cell line with higher expression levels. |
| Presence of Endogenous Insensitive Channels | The host cell line (e.g., HEK293) may express endogenous sodium channels that are insensitive to this compound, masking the effect on the target channels.[6][9] Solution: Characterize the endogenous currents in untransfected cells. If significant, consider using a different host cell line or pharmacological tools to block the endogenous currents. |
Problem 2: High Variability in IC₅₀ Measurements
Symptoms:
-
Significant day-to-day or well-to-well variability in the calculated IC₅₀ values.
-
Poor reproducibility of dose-response curves.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Voltage-Clamp Protocol | Minor variations in the voltage protocol can lead to significant differences in the proportion of inactivated channels, affecting the IC₅₀. Solution: Standardize the voltage-clamp protocol across all experiments. Ensure precise timing and voltage control. |
| Variable Cell Health and Culture Conditions | Changes in cell passage number, confluency, and media composition can alter ion channel expression and function.[5][10] Solution: Maintain a consistent cell culture protocol. Use cells within a defined passage number range and plate them at a consistent density. |
| Temperature Fluctuations | Ion channel gating and drug binding are temperature-dependent processes. Solution: Use a temperature-controlled recording chamber to maintain a stable temperature throughout the experiment. |
| Inaccurate Drug Concentration | Errors in serial dilutions or degradation of the compound can lead to inaccurate concentration-response curves. Solution: Prepare fresh drug solutions for each experiment. Verify the concentration of the stock solution. |
Experimental Protocols
Whole-Cell Voltage-Clamp Protocol for Assessing this compound Inhibition
This protocol is designed to measure the inhibitory effect of this compound on Naᵥ1.1 or Naᵥ1.3 channels expressed in a mammalian cell line (e.g., HEK293).
1. Cell Culture and Preparation:
-
Culture HEK293 cells stably expressing the human Naᵥ1.1 or Naᵥ1.3 alpha subunit.
-
Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum and appropriate selection antibiotics at 37°C in a 5% CO₂ incubator.
-
For recording, plate cells onto glass coverslips at a low density to allow for easy patching of individual cells.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal on an isolated cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV.
4. Voltage Protocol for Inactivated State Inhibition:
-
From the holding potential of -120 mV, apply an 8-second conditioning pre-pulse to -50 mV to induce channel inactivation.
-
Immediately following the pre-pulse, repolarize to -120 mV for 10 ms (B15284909).
-
Apply a 20 ms test pulse to 0 mV to elicit the sodium current.
-
Record the peak inward current during the test pulse.
5. Data Analysis:
-
Establish a stable baseline current in the external solution.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
At each concentration, apply the voltage protocol and record the peak current.
-
Normalize the peak current at each concentration to the baseline current.
-
Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC₅₀.
Visualizations
Caption: Experimental workflow for determining the IC₅₀ of this compound.
Caption: State-dependent binding of this compound to voltage-gated sodium channels.
Caption: Troubleshooting logic for low apparent potency of this compound.
References
- 1. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The expression of endogenous voltage‐gated potassium channels in HEK293 cells is affected by culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. Human Embryonic Kidney (HEK293) Cells Express Endogenous Voltage-Gated Sodium Currents and Nav1.7 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beckman.com [beckman.com]
Technical Support Center: Optimizing Stimulus Protocols for State-Dependent Block by ICA-121431
Welcome to the technical support center for researchers utilizing ICA-121431. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments to effectively study the state-dependent block of voltage-gated sodium channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective small-molecule inhibitor of voltage-gated sodium channels (Nav). It exhibits high affinity for the human Nav1.1 and Nav1.3 subtypes, with IC50 values in the low nanomolar range.[1][2] Its selectivity is significantly lower for other Nav subtypes such as Nav1.2, and it has minimal activity at Nav1.4, Nav1.5, Nav1.6, Nav1.7, and Nav1.8.[2][3]
Q2: What does "state-dependent block" mean in the context of this compound?
State-dependent block signifies that this compound has a much higher affinity for a specific conformational state of the sodium channel. For this compound, this is the inactivated state .[4][5][6] This means the compound is more effective at blocking channels that have been recently active or are held at a depolarized membrane potential, which favors the inactivated state. In contrast, it has a negligible effect on channels in the resting (closed) state.[5][6]
Q3: Why is it crucial to use specific stimulus protocols to study this compound?
Due to its state-dependent nature, the inhibitory effect of this compound will be underestimated or missed entirely if the stimulus protocol does not effectively induce and maintain the inactivated state of the target sodium channels.[6] Optimized protocols are essential to accurately determine the potency (IC50) and mechanism of action of this compound.
Q4: What is a typical voltage-clamp protocol to demonstrate the state-dependent block of this compound?
A standard protocol involves comparing the effect of this compound on channels in the resting versus the inactivated state.
-
Resting State Protocol: From a hyperpolarized holding potential (e.g., -120 mV), where most channels are in the resting state, a short depolarizing test pulse (e.g., to 0 mV for 20 ms) is applied.[4][6]
-
Inactivated State Protocol: To assess the block of inactivated channels, a long conditioning pre-pulse (e.g., to -50 mV for 8 seconds) is applied from the holding potential to induce inactivation. This is immediately followed by a brief repolarization and then the same test pulse to 0 mV.[2][4] A significant reduction in the current amplitude during the inactivated state protocol in the presence of this compound demonstrates its state-dependent block.[4]
Troubleshooting Guides
Problem 1: I am not observing a significant block by this compound, even at high concentrations.
-
Possible Cause: Your stimulus protocol is not effectively inducing the inactivated state of the sodium channels.
-
Troubleshooting Steps:
-
Verify Your Voltage Protocol: Ensure you are using a protocol that includes a long depolarizing pre-pulse to accumulate channels in the inactivated state before the test pulse. Refer to the recommended experimental protocols below.
-
Optimize Pre-pulse Duration and Voltage: The optimal pre-pulse potential should be close to the V1/2 of steady-state inactivation for the specific channel subtype and expression system you are using. The duration needs to be long enough for a significant fraction of channels to enter the inactivated state. An 8-second pre-pulse is a good starting point.[2][5]
-
Confirm Channel Expression and Health: Ensure that the cells are healthy and expressing the target Nav channel at a sufficient level. Poor cell health can lead to altered channel gating and reduced current amplitudes.[7]
-
Check Compound Stability: this compound solutions are unstable and should be prepared fresh.[3] Ensure proper storage of the compound stock solution (e.g., at -20°C).[1]
-
Problem 2: The IC50 value I calculated is significantly different from the published values.
-
Possible Cause: The IC50 for state-dependent blockers is highly dependent on the specific voltage protocol used.
-
Troubleshooting Steps:
-
Standardize Your Protocol: Ensure that the holding potential, pre-pulse duration and voltage, and test pulse parameters are consistent across all experiments and concentrations of this compound.[7]
-
Account for Rundown: Sodium channel currents can "rundown" or decrease in amplitude over the course of a long experiment. This can be mistaken for a drug effect. To mitigate this, perform a time-matched control experiment without the compound to quantify the extent of rundown.[7] The block should also be at least partially reversible upon washout of the compound.
-
Ensure Adequate Seal Resistance: A poor giga-seal in your patch-clamp recording can lead to inaccurate current measurements and affect the calculated IC50.[7]
-
Problem 3: I am observing a "use-dependent" block that accumulates with high-frequency stimulation. How is this different from the inactivated-state block?
-
Possible Cause: Use-dependent block is a manifestation of the state-dependent preference for the inactivated state. With each pulse in a high-frequency train, more channels enter the inactivated state and become available for this compound to bind.
-
Troubleshooting Steps:
-
Design Appropriate Protocols: To specifically study use-dependence, apply a train of depolarizing pulses at a high frequency (e.g., 10-20 Hz).[7]
-
Quantify Use-Dependence: Measure the peak inward current for each pulse in the train. The progressive decrease in current amplitude during the train in the presence of this compound reflects the use-dependent block.
-
Distinguish from Tonic Block: Compare the block observed during a high-frequency train to the "tonic" block observed with low-frequency stimulation (e.g., 0.1 Hz).[7]
-
Data Presentation
Table 1: Potency of this compound on Various Human Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | IC50 (nM) | Notes |
| Nav1.1 | 13 | High potency |
| Nav1.3 | 23 | High potency |
| Nav1.2 | 240 | Moderate potency |
| Nav1.4 | >10,000 | Low potency |
| Nav1.5 | >10,000 | Low potency |
| Nav1.6 | >10,000 | Low potency |
| Nav1.7 | >10,000 | Low potency |
| Nav1.8 | >10,000 | Low potency |
Data compiled from multiple sources.[2][3] IC50 values were determined using protocols that promote the inactivated state.
Experimental Protocols
Protocol 1: Determining the IC50 for Inactivated State Block
-
Cell Preparation: Use a stable cell line expressing the human Nav subtype of interest (e.g., HEK-293 cells).
-
Electrophysiology Setup:
-
Technique: Whole-cell patch-clamp.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
-
Voltage-Clamp Protocol:
-
Holding Potential: -120 mV.
-
Conditioning Pulse: Step to a voltage that induces approximately 50% steady-state inactivation (e.g., -50 mV) for 8 seconds.
-
Test Pulse: Immediately following the conditioning pulse, step back to -120 mV for 10 ms (B15284909) before a 20 ms depolarizing pulse to 0 mV.
-
-
Data Acquisition and Analysis:
-
Apply a range of this compound concentrations.
-
Measure the peak inward sodium current during the test pulse at each concentration.
-
Normalize the current to the control (vehicle) and plot the concentration-response curve.
-
Fit the data with a Hill equation to determine the IC50.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: State-dependent binding of this compound to Nav channels.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: ICA-121431 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ICA-121431, a potent and selective inhibitor of NaV1.1 and NaV1.3 voltage-gated sodium channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the voltage-gated sodium channels NaV1.1 and NaV1.3 with high potency (IC50 values in the low nanomolar range).[1][2] It exhibits up to 1,000-fold selectivity over other NaV channel subtypes.[1] Its mechanism of action involves binding to the voltage sensor domain of the channel, which stabilizes the inactivated state and thereby inhibits channel function.[2][3]
Q2: In which experimental systems can this compound be used?
A2: this compound is suitable for a variety of in vitro experimental systems, including recombinant cell lines stably expressing human NaV1.1 or NaV1.3 channels (e.g., HEK293 or CHO cells), as well as primary neuronal cultures known to endogenously express these channel subtypes.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is recommended to prepare fresh dilutions from the stock for each experiment. Store the solid compound and stock solutions at the temperature recommended by the supplier, typically at +4°C for the solid and -20°C or -80°C for stock solutions to ensure stability.
Q4: What are the expected IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) for this compound is approximately 13 nM for human NaV1.3 and 23 nM for human NaV1.1.[1] These values can vary depending on the specific experimental conditions, such as the cell type, temperature, and the voltage protocol used.
Troubleshooting Guides
Electrophysiology Experiments (Patch-Clamp)
Problem 1: No observable inhibitory effect of this compound.
-
Possible Cause 1: Incorrect Voltage Protocol. this compound exhibits state-dependent inhibition, with a higher affinity for the inactivated state of the NaV channel.[2] If the voltage protocol does not adequately populate the inactivated state, the inhibitory effect may be minimal.
-
Troubleshooting:
-
Ensure your voltage protocol includes a pre-pulse to a depolarizing potential (e.g., -50 mV to -40 mV) for a sufficient duration (e.g., 500 ms (B15284909) to 8 seconds) to induce inactivation before the test pulse.[4]
-
Verify the health of the cells and the stability of the patch. A high leak current can prevent the cell from reaching the intended holding and pre-pulse potentials.
-
-
-
Possible Cause 2: Compound Degradation or Precipitation. Improper storage or handling of this compound can lead to loss of activity. The compound may also precipitate out of solution at high concentrations or in aqueous buffers.
-
Troubleshooting:
-
Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Visually inspect the final experimental solution for any signs of precipitation.
-
Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed a level that affects cell health or channel function (typically ≤ 0.1%).
-
-
Problem 2: High variability in the measured IC50 value.
-
Possible Cause 1: Inconsistent Experimental Conditions. Temperature fluctuations can affect both the gating kinetics of the ion channel and the binding affinity of the compound.[5] Variations in the composition of intracellular and extracellular solutions can also contribute to variability.
-
Troubleshooting:
-
Use a temperature-controlled perfusion system to maintain a stable temperature throughout the experiment.
-
Prepare all solutions from high-purity reagents and ensure consistent pH and osmolarity.
-
-
-
Possible Cause 2: Run-down of the NaV current. The amplitude of the sodium current can decrease over the course of a long experiment (run-down), which can affect the apparent potency of the inhibitor.
-
Troubleshooting:
-
Monitor the stability of the current over time with a vehicle control before applying the compound.
-
If run-down is significant, consider using the perforated patch technique to better preserve the intracellular environment.
-
Keep experimental times as short as is feasible.
-
-
Fluorescence-Based Assays (e.g., Membrane Potential Dyes)
Problem 3: Low signal-to-noise ratio or small assay window.
-
Possible Cause 1: Suboptimal Dye Loading or Cell Health. Inadequate loading of the membrane potential-sensitive dye or poor cell health can lead to a weak fluorescence signal.
-
Troubleshooting:
-
Optimize the dye loading concentration and incubation time for your specific cell line.
-
Ensure cells are healthy and at an appropriate confluency.
-
Wash cells gently to remove excess dye and cellular debris.
-
-
-
Possible Cause 2: Ineffective Channel Activation. Fluorescence-based assays for NaV channel inhibitors often rely on an agonist to open the channels. If the agonist is not effective, the inhibitory effect of this compound cannot be measured.
-
Troubleshooting:
-
Use a known NaV channel agonist, such as veratridine, at an appropriate concentration (typically in the micromolar range) to activate the channels.[6]
-
Confirm the activity of the agonist in your cell system by observing a robust increase in fluorescence in the absence of any inhibitor.
-
-
Experimental Protocols
Control Experiments for this compound
Proper control experiments are crucial for validating the results of your this compound studies.
1. Vehicle Control
-
Purpose: To control for the effects of the solvent used to dissolve this compound (e.g., DMSO).
-
Methodology:
-
Prepare a solution containing the same final concentration of the vehicle (e.g., 0.1% DMSO) as used in the experimental conditions with this compound.
-
Apply the vehicle control solution to the cells under the same experimental conditions and for the same duration as the test compound.
-
Measure the NaV channel activity. The activity in the presence of the vehicle should not be significantly different from the baseline activity.
-
2. Positive Control (Non-selective NaV Channel Blocker)
-
Purpose: To confirm that the experimental setup can detect the inhibition of NaV channels.
-
Methodology:
-
Select a well-characterized, non-selective NaV channel blocker, such as tetrodotoxin (B1210768) (TTX) for TTX-sensitive channels or a local anesthetic like lidocaine.
-
Prepare a solution of the positive control at a concentration known to cause significant inhibition.
-
Apply the positive control to the cells and measure the reduction in NaV channel activity. A significant reduction in current or fluorescence signal validates the assay's ability to detect inhibition.
-
3. Negative Control (Structurally Similar but Inactive Compound - if available)
-
Purpose: To control for non-specific effects of the chemical scaffold of this compound.
-
Methodology:
-
If available, use a compound that is structurally related to this compound but has been shown to be inactive against NaV1.1 and NaV1.3.
-
Apply this compound at the same concentration as this compound.
-
No significant inhibition of NaV channel activity should be observed.
-
4. Selectivity Control (Testing on other NaV subtypes)
-
Purpose: To confirm the selectivity of this compound for NaV1.1 and NaV1.3 in your experimental system.
-
Methodology:
-
Use cell lines that express other NaV subtypes, particularly those against which this compound is known to have low potency (e.g., NaV1.5, NaV1.7).
-
Apply this compound at concentrations that are effective against NaV1.1/NaV1.3.
-
Confirm that there is minimal or no inhibition of the currents in these cell lines, consistent with the known selectivity profile of the compound.
-
Quantitative Data Summary
| Parameter | NaV1.1 | NaV1.3 | NaV1.5 | NaV1.7 | Reference |
| This compound IC50 | ~23 nM | ~13 nM | >10 µM | >10 µM | [1][4] |
| Tetrodotoxin (TTX) IC50 | Low nM | Low nM | Resistant | Low nM | N/A |
| Lidocaine IC50 | µM range | µM range | µM range | µM range | N/A |
Visualizations
Caption: Experimental workflow for characterizing this compound activity.
Caption: Simplified signaling pathway of NaV1.1/NaV1.3 in neuronal excitability.
References
- 1. NaV1.1 is essential for proprioceptive signaling and motor behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of the Nav1.1 domain IV voltage sensor reveals coupling between inactivation gating processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ionbiosciences.com [ionbiosciences.com]
potential for non-specific binding of ICA-121431 in assays
Welcome to the technical support center for ICA-121431. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in various assays. Our goal is to help you mitigate potential non-specific binding and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective small molecule inhibitor of the human voltage-gated sodium channels Nav1.1 and Nav1.3, with IC50 values of 13 nM and 23 nM, respectively.[1][2][3] It exhibits over 1,000-fold selectivity against other sodium channel subtypes such as Nav1.4, Nav1.5, Nav1.6, Nav1.7, and Nav1.8.[1][2][3] this compound acts by preferentially binding to the activated voltage-sensor of domain IV of the sodium channel alpha subunit.
Q2: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can arise from several factors:
-
Compound Solubility and Precipitation: this compound is soluble in DMSO but has low aqueous solubility.[1] Precipitation upon dilution into aqueous assay buffers is a common issue that can lead to variability.
-
Compound Stability: Ensure the compound is stored correctly and that stock solutions are not subjected to repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Assay Conditions: Variations in cell health, reagent concentrations, and incubation times can all contribute to inconsistent results.
Q3: I am observing effects at much higher concentrations than the reported IC50 values. Could this be due to non-specific binding?
Yes, effects observed at concentrations significantly higher than the known IC50 for Nav1.1 and Nav1.3 are likely due to off-target or non-specific effects. At higher concentrations, small molecules can interact with unintended targets, leading to misleading results. It is crucial to perform dose-response experiments and include appropriate controls to distinguish on-target from off-target effects.
Q4: How can I minimize the risk of compound precipitation in my aqueous assay buffer?
To minimize precipitation:
-
Prepare fresh dilutions: Make working solutions from your DMSO stock immediately before use.
-
Step-wise dilution: Serially dilute the compound in your assay buffer.
-
Vortexing during dilution: Add the compound stock solution to the assay buffer while vortexing to ensure rapid and even dispersion.[4][5]
-
Use of surfactants: For in vitro assays, including a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) can help maintain solubility.
-
Solvent concentration: Keep the final DMSO concentration in your assay as low as possible (ideally below 0.5%) and ensure it is consistent across all wells, including controls.[6]
Troubleshooting Guides
This section provides guidance on specific issues you may encounter during your experiments with this compound.
Issue 1: High background signal or apparent inhibition in control experiments (e.g., cells not expressing the target channel).
-
Possible Cause: Compound aggregation, non-specific membrane interactions, or interference with the assay signal.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signal.
Issue 2: Discrepancy between potency (IC50) in biochemical versus cell-based assays.
-
Possible Cause: Poor cell permeability, active efflux from cells, or binding to plasma proteins in the cell culture medium.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use computational models (e.g., Caco-2 permeability) or experimental assays to determine the cell permeability of this compound.
-
Investigate Efflux Pumps: Test for the involvement of efflux pumps like P-glycoprotein (P-gp) by co-incubating with a known P-gp inhibitor (e.g., verapamil). An increase in this compound potency would suggest it is a substrate for efflux pumps.
-
Evaluate Protein Binding: The presence of serum in cell culture media can reduce the free concentration of the compound available to interact with the target. Conduct assays in serum-free media or with reduced serum concentrations to assess the impact of protein binding.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 449.55 g/mol | [1] |
| Formula | C23H19N3O3S2 | [1] |
| Solubility | Soluble to 100 mM in DMSO | |
| IC50 (Nav1.1) | 13 nM | [1][2][3] |
| IC50 (Nav1.3) | 23 nM | [1][2][3] |
| IC50 (Nav1.2) | 240 nM | [2][3] |
| IC50 (Nav1.4, 1.5, 1.6, 1.7, 1.8) | >10 µM | [1][2][3] |
Experimental Protocols
Protocol 1: Manual Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to assess the effect of this compound on Nav1.1 or Nav1.3 channels expressed in a heterologous system (e.g., HEK293 cells).
1. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
2. Cell Preparation:
-
Culture HEK293 cells stably or transiently expressing the human Nav1.1 or Nav1.3 alpha subunit.
-
Plate cells onto glass coverslips 24-48 hours before recording.
3. Recording Procedure:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at -100 mV.
-
Apply voltage steps to elicit sodium currents (e.g., a step to 0 mV for 20 ms).
-
Record baseline currents, then perfuse with increasing concentrations of this compound and record the resulting inhibition.
4. Control Experiments for Non-Specific Binding:
-
Vehicle Control: Apply the same concentration of DMSO used to dissolve this compound to ensure the vehicle has no effect on the recorded currents.
-
Untransfected Cells: Perform recordings on cells that do not express the target sodium channel to check for non-specific effects on endogenous channels or the cell membrane.
-
Structurally Unrelated Inhibitor: Use a different, well-characterized Nav1.1/1.3 inhibitor to confirm that the observed effects are due to inhibition of the target and not an artifact of the this compound chemical scaffold.
Protocol 2: Automated Patch-Clamp Electrophysiology
This protocol is adapted for a high-throughput automated patch-clamp system.
1. Solutions:
-
Use the same external and internal solutions as in the manual patch-clamp protocol.
2. Cell Preparation:
-
Prepare a single-cell suspension of HEK293 cells expressing the target channel at a density of 1-5 x 10^6 cells/mL.
3. Instrument Setup and Recording:
-
Prime the instrument with the appropriate solutions.
-
Load the cell suspension and compound plate (containing serial dilutions of this compound and controls).
-
The instrument will automatically perform cell capture, sealing, whole-cell formation, and compound application.
-
Use a voltage protocol similar to the manual patch-clamp procedure to assess channel inhibition.
Protocol 3: Cell-Based Calcium Imaging Assay
This assay can be used as a secondary screen to assess the functional consequence of sodium channel block.
1. Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS).
-
Sodium channel activator (e.g., veratridine).
2. Procedure:
-
Plate cells expressing the target sodium channel in a 96-well black-walled, clear-bottom plate.
-
Load cells with Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Wash cells to remove excess dye.
-
Add this compound at various concentrations and incubate.
-
Stimulate the cells with a sodium channel activator.
-
Measure the change in fluorescence intensity using a plate reader.
3. Control Experiments:
-
No Activator Control: To ensure the observed signal is due to sodium channel activation.
-
Vehicle Control: To account for any effects of the DMSO vehicle.
-
Untransfected Cells: To assess for non-specific effects on intracellular calcium levels.
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for characterizing this compound.
Caption: Simplified signaling pathway showing the action of this compound.
References
troubleshooting inconsistent IC50 values for ICA-121431
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies in IC50 values obtained for ICA-121431.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule blocker of the voltage-gated sodium channels (Nav) Nav1.1 and Nav1.3.[1][2][3] It exhibits high selectivity for these subtypes over other Nav channels such as Nav1.2, Nav1.4, Nav1.5, Nav1.6, Nav1.7, and Nav1.8.[1][2] The mechanism of action of this compound is state-dependent, meaning it preferentially binds to the inactivated state of the channel. This interaction stabilizes the inactivated state, thereby inhibiting channel function. The binding site for this compound is located on the voltage sensor of domain IV of the channel, which is a distinct site from other known sodium channel blockers.
Q2: I am observing significant variability in my IC50 measurements for this compound. What are the potential causes?
Inconsistent IC50 values for this compound can arise from several factors, primarily related to its state-dependent mechanism of action. Key potential causes include:
-
Voltage Protocol: The voltage protocol used in your electrophysiology experiments is the most critical factor. Since this compound preferentially binds to the inactivated state, protocols that favor channel inactivation will yield more potent IC50 values.
-
Cellular Health: The health and viability of the cells used in the assay can impact channel expression and function, leading to variability in results.
-
Compound Handling and Stability: Improper storage or handling of this compound can lead to degradation or precipitation, affecting its effective concentration in your experiments.
-
Experimental Conditions: Variations in temperature, pH, and ion concentrations in your recording solutions can influence channel gating and compound potency.
-
Data Analysis: The method used to fit the dose-response curve and calculate the IC50 can introduce variability.
Troubleshooting Guides
Issue: High Variability in IC50 Values
If you are experiencing significant well-to-well or day-to-day variability in your calculated IC50 values for this compound, consider the following troubleshooting steps:
1. Standardize and Optimize Your Voltage Protocol
-
Rationale: The degree of channel inactivation is directly influenced by the holding potential and the duration and voltage of any pre-pulses.
-
Recommendation:
-
Use a consistent voltage protocol across all experiments.
-
To assess the potency of this compound on the inactivated state, incorporate a conditioning pre-pulse to a depolarized potential (e.g., -50 mV for several seconds) to induce inactivation before the test pulse.
-
For comparison, you can use a protocol that minimizes inactivation by holding the cells at a hyperpolarized potential (e.g., -120 mV) and using short test pulses.
-
2. Ensure Optimal Cell Health and Consistent Cell Culture Practices
-
Rationale: Unhealthy cells can have altered ion channel expression and membrane properties, leading to inconsistent results.
-
Recommendation:
-
Maintain a consistent cell passage number and avoid using cells that are over-confluent.
-
Regularly check for signs of cellular stress or contamination.
-
Ensure consistent cell plating density.
-
3. Proper Handling and Storage of this compound
-
Rationale: this compound, like many small molecules, can be susceptible to degradation or precipitation if not handled correctly.
-
Recommendation:
-
This compound is soluble in DMSO.[1][3] Prepare fresh stock solutions in high-quality, anhydrous DMSO.
-
Solutions are unstable; it is recommended to prepare them fresh or use small, pre-packaged sizes.[4]
-
For short-term storage (days to weeks), store stock solutions at -20°C. For long-term storage (months to years), store at -20°C as a powder.[3]
-
Before use, allow the solution to fully thaw and vortex to ensure it is completely dissolved.
-
4. Control Experimental Parameters
-
Rationale: Temperature and solution composition can affect both channel gating and drug binding.
-
Recommendation:
-
Maintain a constant temperature throughout your experiments.
-
Prepare fresh recording solutions for each experiment and verify the pH and osmolarity.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell health (typically <0.5%).
-
5. Standardize Data Analysis
-
Rationale: Different curve-fitting algorithms and definitions of "bottom" and "top" plateaus can lead to different IC50 values.
-
Recommendation:
-
Use a standardized nonlinear regression model (e.g., four-parameter logistic fit) to analyze your dose-response data.
-
Clearly define the 0% and 100% inhibition levels based on your negative (vehicle) and positive controls.
-
Quantitative Data Summary
The reported IC50 values for this compound can vary based on the specific Nav subtype and the experimental conditions.
| Nav Subtype | Reported IC50 (nM) | Experimental Conditions |
| Human Nav1.1 | 13 | Electrophysiology |
| Human Nav1.3 | 19 - 23 | Electrophysiology |
| Human Nav1.2 | 240 | Electrophysiology |
| Human Nav1.4 | >10,000 | Electrophysiology |
| Human Nav1.5 | >10,000 | Electrophysiology |
| Human Nav1.6 | >10,000 | Electrophysiology |
| Human Nav1.7 | >10,000 | Electrophysiology |
| Human Nav1.8 | >10,000 | Electrophysiology |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination of this compound
This protocol provides a general framework for determining the IC50 of this compound on Nav1.1 or Nav1.3 channels expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Preparation:
-
Culture cells expressing the Nav channel of interest to 50-80% confluency.
-
Plate cells onto glass coverslips 24-48 hours prior to the experiment.
2. Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
3. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in the resting state.
4. Voltage Protocol for Assessing State-Dependent Inhibition:
-
Resting State Protocol: From a holding potential of -120 mV, apply a short (e.g., 20 ms) test pulse to a voltage that elicits a peak current (e.g., 0 mV).
-
Inactivated State Protocol: From a holding potential of -120 mV, apply a long (e.g., 5-8 seconds) conditioning pre-pulse to a depolarized potential where significant inactivation occurs (e.g., -50 mV). Following the pre-pulse, briefly repolarize to the holding potential before applying the test pulse to 0 mV.
5. Compound Application:
-
Prepare a dose-response curve of this compound in the external solution.
-
Perfuse the cells with increasing concentrations of this compound, allowing for sufficient time at each concentration to reach steady-state block.
6. Data Acquisition and Analysis:
-
Record the peak inward sodium current in response to the test pulse at each concentration.
-
Normalize the peak current at each concentration to the control (vehicle) current.
-
Plot the normalized current as a function of this compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Visualizations
References
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ICA-121431 with other selective inhibitors of the voltage-gated sodium channel Nav1.1. The information presented is intended to assist researchers and drug development professionals in evaluating the performance and characteristics of these compounds based on available experimental data.
Introduction to Nav1.1 and its Inhibition
The voltage-gated sodium channel Nav1.1, encoded by the SCN1A gene, is predominantly expressed in the central nervous system, particularly in fast-spiking inhibitory interneurons.[1][2] Its crucial role in the initiation and propagation of action potentials makes it a significant therapeutic target for a variety of neurological disorders.[1] Dysfunction or mutations in the Nav1.1 channel are implicated in several epilepsy syndromes, including Dravet syndrome, a severe form of infantile epilepsy.[1][2] Consequently, the development of selective Nav1.1 inhibitors is a key area of research for novel anticonvulsant therapies.
This compound is a potent and selective blocker of Nav1.1 and Nav1.3 channels.[3] This guide compares its in vitro activity with other compounds that exhibit selectivity for Nav1.1 or are used as reference compounds in the study of Nav channel pharmacology.
Comparative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency (IC50) of this compound and other relevant Nav channel inhibitors against a panel of human voltage-gated sodium channel subtypes. The data has been compiled from various sources to provide a comparative overview. It is important to note that IC50 values can vary between studies due to different experimental conditions.[4]
Table 1: Potency (IC50 in µM) of Selected Nav Channel Inhibitors
| Compound | Nav1.1 | Nav1.2 | Nav1.3 | Nav1.4 | Nav1.5 | Nav1.6 | Nav1.7 | Nav1.8 |
| This compound | 0.023 | 0.24 | 0.013 | >10 | >10 | >10 | >10 | >10 |
| NBI-921352 | 39 | 6.9 | >30 | >30 | >30 | 0.0514 | 14 | >30 |
| PRAX-562 | - | - | - | - | - | 0.141 (persistent) | - | - |
| Vixotrigine | - | - | - | - | - | - | - | - |
| Carbamazepine | >100 | >100 | 86.74 | 45.76 | 22.92 | >100 | 46.72 | >100 |
Data for this compound from Tocris Bioscience and McCormack et al., 2013.[3] Data for NBI-921352 from Johnson et al., 2022.[5][6][7] Data for PRAX-562 from Griffin et al., 2022.[8][9] Data for Vixotrigine and Carbamazepine from Hinckley et al., 2021.[10] Note: "-" indicates data not available in the searched sources. PRAX-562 data is for persistent sodium current.
Table 2: Selectivity Profile of NBI-921352 (Fold-Selectivity vs. Nav1.6)
| Nav Subtype | Fold-Selectivity |
| Nav1.1 | 756x |
| Nav1.2 | 134x |
| Nav1.3 | >583x |
| Nav1.4 | >583x |
| Nav1.5 | >583x |
| Nav1.7 | 276x |
Data from Johnson et al., 2022.[5][6][7]
Experimental Protocols
The determination of inhibitor potency and selectivity is primarily conducted using whole-cell patch-clamp electrophysiology on recombinant cell lines stably expressing the human Nav channel subtypes.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity by controlling the voltage across the cell membrane and recording the resulting current.
1. Cell Culture and Preparation:
-
Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably transfected with the specific human Nav channel α-subunit (e.g., SCN1A for Nav1.1) and auxiliary β-subunits are commonly used.[11][12]
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Dissociation: Prior to recording, cells are dissociated using a non-enzymatic solution or brief trypsin treatment and plated onto glass coverslips.[11]
2. Recording Solutions:
-
Extracellular (Bath) Solution (typical composition in mM): 140-145 NaCl, 3-4 KCl, 2 CaCl2, 1-2 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.3-7.4 with NaOH.[1][11]
-
Intracellular (Pipette) Solution (typical composition in mM): 110-140 CsF or K-Gluconate, 10 NaCl, 10-20 CsCl, 1.1-2 EGTA, 10 HEPES. The pH is adjusted to 7.3-7.35 with CsOH or KOH.[1][11] Osmolality for both solutions is adjusted to approximately 300-310 mOsm.
3. Electrophysiological Recording:
-
Apparatus: Recordings are performed using a patch-clamp amplifier and a data acquisition system. Glass micropipettes with a resistance of 2-6 MΩ are used to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.[11][13]
-
Whole-Cell Configuration: After gigaseal formation, the cell membrane is ruptured by applying gentle suction to achieve the whole-cell configuration, allowing for control of the intracellular environment.[13]
-
Data Acquisition: Currents are typically filtered at 5 kHz and sampled at 20 kHz.[11]
4. Voltage-Clamp Protocol for IC50 Determination:
-
Holding Potential: Cells are held at a hyperpolarized potential (e.g., -100 mV to -120 mV) to ensure most channels are in the resting state.[14]
-
Test Pulse: To elicit a sodium current, a depolarizing voltage step (e.g., to 0 mV or +20 mV) is applied for a short duration (e.g., 20-50 ms).
-
State-Dependent Inhibition: To assess inhibition of the inactivated state, a pre-pulse to a depolarizing potential is applied to inactivate the channels before the test pulse. The duration and voltage of the pre-pulse are critical parameters that can influence the measured IC50 value.[4]
-
Concentration-Response Curves: The compound is applied at increasing concentrations, and the peak sodium current is measured at each concentration. The data are then fitted to the Hill equation to determine the IC50 value.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a typical experimental workflow for screening Nav channel inhibitors and the general signaling pathway of a voltage-gated sodium channel.
Caption: A typical experimental workflow for determining the IC50 of a Nav channel inhibitor.
Caption: Simplified signaling pathway of a voltage-gated sodium channel and the action of an inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Functional Characteristics of the Nav1.1 p.Arg1596Cys Mutation Associated with Varying Severity of Epilepsy Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
- 8. The novel persistent sodium current inhibitor PRAX‐562 has potent anticonvulsant activity with improved protective index relative to standard of care sodium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel persistent sodium current inhibitor PRAX-562 has potent anticonvulsant activity with improved protective index relative to standard of care sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rupress.org [rupress.org]
- 12. apconix.com [apconix.com]
- 13. personal.utdallas.edu [personal.utdallas.edu]
- 14. Discovery of Nav1.7 Inhibitors through the Screening of Marine Natural Product Extracts - PMC [pmc.ncbi.nlm.nih.gov]
In the landscape of pharmacological tools for studying voltage-gated sodium (Nav) channels, the careful selection of subtype-selective inhibitors is paramount for elucidating the specific roles of these channels in physiological and pathophysiological processes. This guide provides a detailed comparison of two prominent Nav channel blockers, ICA-121431 and A-803467, to assist researchers, scientists, and drug development professionals in making informed decisions for their Nav channel subtype analyses.
Overview and Mechanism of Action
This compound is a potent, broad-spectrum blocker of several voltage-gated sodium channels.[1][2] It exhibits a nanomolar potency with a distinct selectivity profile, primarily targeting the Nav1.1 and Nav1.3 subtypes.[1][2][3] Structurally, this compound is an aryl sulfonamide derivative.[4] Its mechanism of action involves binding to the S1-S4 voltage sensor segment of domain IV of the Nav channel.[5][6] This interaction stabilizes the inactivated state of the channel, thereby inhibiting channel function.[4][5][6] This voltage-dependent inhibition makes it a valuable tool for studying channels that are active or depolarized.
A-803467 is a highly potent and selective blocker of the Nav1.8 sodium channel, a subtype predominantly expressed in peripheral sensory neurons and implicated in pain pathways.[7][8][9] This compound effectively blocks the tetrodotoxin-resistant (TTX-R) currents mediated by Nav1.8.[7][9] The precise binding site of A-803467 is still under investigation, but it is suggested to be distinct from that of local anesthetics.[7] Its potent and selective blockade of Nav1.8 has been demonstrated to reduce neuronal excitability and has shown significant efficacy in animal models of neuropathic and inflammatory pain.[7][9][10]
Comparative Selectivity and Potency
The differential selectivity of this compound and A-803467 for various Nav channel subtypes is a key determinant for their application in research. The following table summarizes their reported half-maximal inhibitory concentrations (IC50) against a panel of human Nav channel subtypes.
| Nav Channel Subtype | This compound IC50 | A-803467 IC50 | Predominant Expression | Key Pathophysiological Role |
| Nav1.1 | 13 nM[1][2] | >1 µM | Central Nervous System (CNS) | Epilepsy, Migraine |
| Nav1.2 | 240 nM[1][2][5] | >1 µM[9] | CNS | Epileptic encephalopathy |
| Nav1.3 | 19 nM, 23 nM[2][3][5] | >1 µM[9] | CNS (upregulated in injury) | Neuropathic pain |
| Nav1.4 | >10 µM[1][2][5] | Not Reported | Skeletal Muscle | Myotonia, Paralysis |
| Nav1.5 | >10 µM[1][2][5] | >1 µM[9] | Cardiac Muscle | Arrhythmia (e.g., Long QT syndrome) |
| Nav1.6 | >10 µM[1][2][5] | Not Reported | CNS, Peripheral Nervous System (PNS) | Epilepsy, Multiple Sclerosis |
| Nav1.7 | >10 µM[5] | >1 µM[9] | PNS (nociceptors) | Inherited pain disorders |
| Nav1.8 | >10 µM[1][2][5] | 8 nM[8][9] | PNS (nociceptors) | Inflammatory and Neuropathic Pain |
Experimental Protocols
The characterization of Nav channel blockers like this compound and A-803467 predominantly relies on patch-clamp electrophysiology techniques. These methods allow for the direct measurement of ion channel activity in response to voltage changes and compound application.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold standard for determining the potency and mechanism of action of Nav channel inhibitors.
-
Cell Lines: Stably transfected mammalian cell lines (e.g., HEK293 or CHO cells) expressing the specific human Nav channel subtype of interest are commonly used.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
-
Voltage Protocol for IC50 Determination:
-
Hold the cell membrane at a potential where a significant fraction of channels are in the resting state (e.g., -120 mV).
-
To assess state-dependent block, a conditioning pre-pulse is often applied to shift the channel population towards the inactivated state (e.g., a several-second pulse to a voltage that causes half-maximal inactivation, such as -50 mV for Nav1.3 when testing this compound).[4] For A-803467, a holding potential that mimics the depolarized resting potential of sensory neurons (e.g., -40 mV) can be used to assess its effect on evoked action potentials.[7]
-
Apply a short depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.
-
Record the peak inward current in the absence (control) and presence of increasing concentrations of the test compound.
-
The IC50 value is determined by fitting the concentration-response data with a Hill equation.
-
-
Data Analysis: The percentage of current inhibition at each compound concentration is calculated relative to the control current. This data is then plotted against the logarithm of the compound concentration to generate a concentration-response curve from which the IC50 is derived.
Visualizing Experimental Workflows and Logical Relationships
To better understand the processes involved in the analysis of these compounds, the following diagrams illustrate a typical experimental workflow and the logic of subtype-selective inhibition.
Conclusion
This compound and A-803467 are powerful and selective pharmacological tools for the dissection of Nav channel function. This compound serves as an excellent probe for studying the roles of Nav1.1 and Nav1.3 in the central nervous system, particularly in conditions of neuronal hyperexcitability. In contrast, A-803467's high selectivity for Nav1.8 makes it an indispensable tool for investigating the contribution of this channel to nociception and for the development of novel analgesics. The choice between these two compounds will be dictated by the specific Nav channel subtype under investigation and the biological question being addressed. A thorough understanding of their respective selectivity profiles and mechanisms of action, as outlined in this guide, is crucial for the design of rigorous and informative experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of ICA-121431: A Comparative Guide to siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of ICA-121431, a potent and selective blocker of the voltage-gated sodium channels NaV1.1 and NaV1.3. We will explore the use of this compound as a pharmacological tool and compare its effects to the genetic approach of small interfering RNA (siRNA) knockdown of the corresponding channel subunits, SCN1A (NaV1.1) and SCN3A (NaV1.3). This guide offers detailed experimental protocols, data presentation for comparative analysis, and visualizations to clarify the underlying principles and workflows.
This compound is a valuable research tool for dissecting the physiological roles of NaV1.1 and NaV1.3 channels, which are implicated in various neurological processes.[1][2] Validating that the observed effects of this small molecule are indeed due to its interaction with these specific targets is crucial for the accurate interpretation of experimental results. siRNA-mediated gene silencing offers a powerful orthogonal approach to confirm on-target activity.
Comparing Pharmacological Inhibition with Genetic Knockdown
Both pharmacological inhibition with this compound and genetic knockdown using siRNA aim to reduce the functional impact of NaV1.1 and NaV1.3 channels. However, they operate through distinct mechanisms, each with inherent advantages and disadvantages.
| Feature | This compound (Pharmacological Inhibition) | siRNA Knockdown (Genetic Silencing) |
| Mechanism of Action | Directly blocks the ion channel pore, often in a state-dependent manner, preventing sodium ion influx.[1] | Degrades the target mRNA (SCN1A/SCN3A), preventing the synthesis of new channel proteins. |
| Onset of Effect | Rapid, typically within minutes of application. | Delayed, requiring hours to days for mRNA and protein levels to decrease significantly. |
| Duration of Effect | Reversible upon washout of the compound. | Can be transient or stable depending on the siRNA delivery method, lasting for several days. |
| Specificity | Highly selective for NaV1.1 and NaV1.3 over other sodium channel subtypes.[2] Potential for off-target effects on other proteins exists. | Highly specific to the target mRNA sequence. Off-target effects can occur due to partial sequence homology. |
| Application | Ideal for studying the acute effects of channel blockade and for in vivo studies. | Suited for investigating the consequences of long-term channel protein depletion and for target validation. |
| Control Experiments | Vehicle control (e.g., DMSO). Use of an inactive analog if available. | Non-targeting (scrambled) siRNA control. |
Expected Quantitative Outcomes
The following table summarizes the expected outcomes from electrophysiological and molecular biology experiments designed to validate the on-target effects of this compound.
| Experimental Readout | Effect of this compound | Effect of SCN1A/SCN3A siRNA Knockdown | Rationale |
| Peak Na+ Current Amplitude | Significant reduction | Significant reduction | Both methods reduce the number of functional channels available to conduct sodium ions. |
| NaV1.1/NaV1.3 mRNA Levels (qPCR) | No change | Significant reduction | This compound is a channel blocker and does not affect gene expression. siRNA directly targets and degrades the mRNA. |
| NaV1.1/NaV1.3 Protein Levels (Western Blot) | No change | Significant reduction | As a direct channel blocker, this compound does not alter the total amount of channel protein. siRNA prevents new protein synthesis, leading to a reduction in total protein levels over time. |
| Neuronal Firing Frequency | Reduction in response to depolarizing stimuli | Reduction in response to depolarizing stimuli | By reducing the available sodium current, both interventions are expected to decrease neuronal excitability. |
Experimental Protocols
Cell Culture
For these experiments, a human neuroblastoma cell line, such as SH-SY5Y, which endogenously expresses SCN1A and SCN3A, is a suitable model.
siRNA Transfection for SCN1A/SCN3A Knockdown
This protocol is adapted for a 6-well plate format.
-
Cell Seeding: The day before transfection, seed SH-SY5Y cells at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
In a sterile microcentrifuge tube, dilute 100 pmol of either SCN1A-targeting siRNA, SCN3A-targeting siRNA, or a non-targeting control siRNA into 250 µL of serum-free medium (e.g., Opti-MEM®). Mix gently.
-
-
Transfection Reagent Preparation:
-
In a separate sterile microcentrifuge tube, add 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) to 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 500 µL of siRNA-lipid complex mixture dropwise to each well containing the cells in 2 mL of complete growth medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding with downstream analysis.
Validation of siRNA Knockdown
a) Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: At 48 hours post-transfection, harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for SCN1A, SCN3A, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method. A successful knockdown should show a significant decrease in SCN1A and SCN3A mRNA levels in the siRNA-treated cells compared to the non-targeting control.
b) Western Blotting
-
Protein Extraction: At 72 hours post-transfection, lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for NaV1.1, NaV1.3, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Densitometric analysis should confirm a reduction in NaV1.1 and NaV1.3 protein levels in the siRNA-treated samples.[3][4][5]
Electrophysiological Recording (Whole-Cell Patch-Clamp)
-
Cell Preparation: Plate cells (either untransfected, transfected with non-targeting siRNA, or transfected with SCN1A/SCN3A siRNA) onto glass coverslips 24 hours before recording. For experiments with this compound, use untransfected cells.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -100 mV.
-
To measure peak sodium currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms).[6][7]
-
For this compound experiments, record baseline currents and then perfuse the external solution containing the desired concentration of this compound (e.g., 100 nM) and repeat the voltage-step protocol.
-
-
Data Analysis: Measure the peak inward sodium current at each voltage step. Compare the current amplitudes between the different conditions (control vs. This compound; non-targeting siRNA vs. SCN1A/SCN3A siRNA).
Visualizations
Figure 1. Experimental workflow for validating the on-target effects of this compound.
Figure 2. Mechanisms of action for siRNA knockdown and this compound inhibition.
Alternative and Complementary Validation Strategies
While the direct comparison of a small molecule inhibitor to siRNA knockdown is a robust validation strategy, other methods can provide additional layers of evidence:
-
Site-Directed Mutagenesis: If the binding site of this compound on NaV1.1 or NaV1.3 is known or predicted, mutating key residues in the binding pocket should reduce the potency of the compound. Observing this shift in potency provides strong evidence for a direct interaction.
-
Expression in Null Cell Lines: Expressing NaV1.1 or NaV1.3 in a cell line that does not endogenously express these channels (a "null" background) and demonstrating that this compound is active in these cells, but not in the untransfected parent line, confirms the compound's activity on the channels of interest.
By employing a multi-faceted approach, researchers can confidently validate the on-target effects of this compound, leading to more reliable and interpretable data in the study of NaV1.1 and NaV1.3 channel function.
References
- 1. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 5. Designing siRNA and Evaluating Its Effect on RNA Targets Using qPCR and Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
Cross-Validation of ICA-121431 Results with Genetic Models: A Comparative Guide
This guide provides a detailed comparison of the pharmacological effects of ICA-121431, a selective blocker of voltage-gated sodium channels NaV1.1 and NaV1.3, with findings from relevant genetic models. This cross-validation is essential for researchers, scientists, and drug development professionals to objectively assess the compound's therapeutic potential and to bridge the gap between in vitro pharmacological data and in vivo physiological and pathological outcomes.
Introduction to this compound
This compound is a potent and selective inhibitor of the human voltage-gated sodium channels NaV1.1 and NaV1.3, encoded by the SCN1A and SCN3A genes, respectively.[1][2][3] It exhibits significantly lower potency against other NaV channel subtypes, making it a valuable tool for dissecting the specific roles of NaV1.1 and NaV1.3 in neuronal excitability and disease.[1][4] The mechanism of action of this compound involves preferential binding to the activated state of the channel's domain IV voltage-sensor, which stabilizes the inactivated state and thereby reduces sodium influx.[5][6]
Genetic Models for Cross-Validation
To validate the pharmacological findings of this compound, genetic models that recapitulate diseases associated with SCN1A and SCN3A dysfunction are employed.
-
SCN1A Genetic Models (Dravet Syndrome): Mutations in SCN1A are primarily associated with Dravet syndrome, a severe infantile-onset epilepsy.[3] Mouse models with heterozygous loss-of-function mutations in Scn1a (e.g., Scn1a+/- knockout mice) are widely used. These models exhibit key phenotypes of Dravet syndrome, including spontaneous seizures, ataxia, and cognitive deficits, primarily attributed to impaired function of GABAergic inhibitory interneurons where NaV1.1 is predominantly expressed.[1][2][3][7]
-
SCN3A Genetic Models: Mutations in SCN3A are linked to various epilepsy syndromes and neurodevelopmental disorders.[4][8][9] Genetic models include Scn3a knockout (KO) and hypomorphic (Scn3aHyp) mice, which display increased susceptibility to seizures and deficits in motor learning.[5][10] Furthermore, human induced pluripotent stem cell (iPSC)-derived neuron (iNeuron) models from patients with pathogenic SCN3A variants provide a platform to study the effects of these mutations in a human neuronal context.[6]
Data Presentation: In Vitro Potency vs. Genetic Model Phenotypes
The following tables summarize the in vitro potency of this compound and the key phenotypes observed in the corresponding genetic models, providing a basis for cross-validation.
Table 1: In Vitro Inhibitory Activity of this compound on NaV Channels
| NaV Subtype | Gene | IC50 (nM) | Reference |
| hNaV1.1 | SCN1A | 13 | [1] |
| hNaV1.3 | SCN3A | 23 | [1] |
| hNaV1.2 | SCN2A | 240 | [1] |
| hNaV1.4 | SCN4A | >10,000 | [1] |
| hNaV1.5 | SCN5A | >10,000 | [1] |
| hNaV1.6 | SCN8A | >10,000 | [1] |
| hNaV1.7 | SCN9A | >10,000 | [11] |
| hNaV1.8 | SCN10A | >10,000 | [1] |
Table 2: Phenotypic Comparison of Genetic Models
| Genetic Model | Gene | Key Phenotypes | Relevance to this compound | Reference |
| Scn1a+/- Mouse | Scn1a | Spontaneous seizures, hyperthermia-induced seizures, ataxia, cognitive deficits, premature mortality. | Predicted to be sensitive to NaV1.1 blockade by this compound, potentially exacerbating phenotypes due to further reduction of inhibitory neuron activity. | [1][2][12] |
| Scn3a-KO/Hyp Mouse | Scn3a | Increased seizure susceptibility, deficits in locomotor activity and motor learning. | Predicted to be sensitive to NaV1.3 blockade by this compound. | [5][10] |
| SCN3A Variant iNeurons | SCN3A | Increased persistent sodium current, abnormal firing patterns (paroxysmal bursting), hyperpolarized action potential threshold. | Directly tested with this compound, which normalized aberrant firing patterns. | [6] |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for IC50 Determination:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV channel subtype of interest are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed at room temperature. The external solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, adjusted to pH 7.3 with NaOH. The internal pipette solution contains (in mM): 130 CsF, 10 NaCl, 5 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
Voltage Protocol: To assess tonic block, cells are held at a hyperpolarized potential (e.g., -120 mV) and depolarized to elicit sodium currents. To assess use-dependent block, a train of depolarizing pulses is applied.
-
Drug Application: this compound is dissolved in DMSO to create a stock solution and then diluted to final concentrations in the external solution. The solution is perfused onto the cells.
-
Data Analysis: The peak sodium current amplitude is measured before and after drug application at various concentrations. The concentration-response curve is fitted with a Hill equation to determine the IC50 value.
Generation and Characterization of SCN3A Variant iNeurons:
-
iPSC Generation and Gene Editing: iPSCs are generated from patient fibroblasts or by introducing a specific SCN3A mutation into a control iPSC line using CRISPR/Cas9 gene editing.
-
Neuronal Differentiation: iPSCs are differentiated into glutamatergic forebrain-like neurons (iNeurons) using a rapid induction protocol involving the forced expression of the transcription factor Ngn2.
-
Electrophysiological Characterization: Whole-cell patch-clamp recordings are performed on iNeurons to measure sodium currents and firing properties in response to current injections.
-
Pharmacological Testing: this compound is applied to the iNeurons, and its effects on sodium currents and action potential firing are recorded and analyzed.
Mandatory Visualization
Discussion and Conclusion
The cross-validation of this compound's pharmacological profile with data from genetic models provides strong evidence for its on-target activity. The ability of this compound to normalize aberrant firing patterns in iNeurons with a pathogenic SCN3A mutation directly links its NaV1.3 blocking activity to a cellular phenotype relevant to a human disease.[6] This finding is a critical step in validating the therapeutic hypothesis of targeting NaV1.3 in certain forms of epilepsy.
However, a significant gap remains in the cross-validation with in vivo genetic models. While the phenotypes of Scn1a and Scn3a mouse models are well-characterized, there is a lack of published data on the effects of this compound administration in these animals. Such studies would be invaluable to:
-
Assess the in vivo efficacy of this compound in reducing seizure frequency and severity.
-
Evaluate the impact on behavioral comorbidities such as ataxia and cognitive deficits.
-
Determine the therapeutic window and potential side effects in a whole-organism context.
For Scn1a+/- mice, the administration of a NaV1.1 blocker like this compound is predicted to be pro-convulsant, as it would further suppress the activity of already compromised inhibitory interneurons. This highlights the importance of using this compound as a tool to probe the differential roles of NaV1.1 and NaV1.3. In contrast, in Scn3a models, where gain-of-function mutations can lead to hyperexcitability, this compound is hypothesized to have a therapeutic effect.
References
- 1. Adolescent behavioral abnormalities in a Scn1a+/- mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 037107 - SCN1A knockout Strain Details [jax.org]
- 3. pnas.org [pnas.org]
- 4. SCN3A-related neurodevelopmental disorder: A spectrum of epilepsy and brain malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyagen.com [cyagen.com]
- 6. Targeted blockade of aberrant sodium current in a stem cell-derived neuron model of SCN3A encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NaV1.1 channels and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutations in SCN3A cause early infantile epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and Function of Sodium Channel Nav1.3 in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SCN3A deficiency associated with increased seizure susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent sodium channel blockers, ICA-121431 and Tetrodotoxin (TTX), on voltage-gated sodium (Nav) currents. The information presented herein is based on experimental data from peer-reviewed scientific literature, offering an objective analysis to inform research and drug development in neuroscience, pharmacology, and related fields.
Introduction
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of neurological and cardiovascular disorders, making them key targets for therapeutic intervention. This compound is a potent and selective small molecule inhibitor of specific Nav channel subtypes, while Tetrodotoxin is a well-characterized neurotoxin that acts as a potent blocker of most Nav channels. Understanding the distinct mechanisms and selectivity profiles of these two agents is crucial for their application as research tools and for the development of novel therapeutics.
Mechanism of Action
The fundamental difference between this compound and Tetrodotoxin lies in their mechanism of action and binding sites on the sodium channel.
This compound is a state-dependent inhibitor, meaning its binding affinity is influenced by the conformational state of the Nav channel. It preferentially binds to the inactivated state of the channel, stabilizing this non-conducting conformation.[1][2] This results in a use-dependent block, where the inhibition becomes more pronounced with repeated channel activation. The binding site for this compound is located on the voltage-sensor domain (VSD) of the channel, distinct from the pore region where TTX binds.[3][4][5][6]
Tetrodotoxin (TTX) , in contrast, is a pore blocker. It binds with high affinity to neurotoxin receptor site 1, located at the outer pore of the sodium channel.[7] By physically occluding the pore, TTX prevents the influx of sodium ions, thereby blocking the generation and propagation of action potentials. Its action is not state-dependent and it does not typically exhibit use-dependent block.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Tetrodotoxin on various human Nav channel subtypes. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Nav Channel Subtype | This compound IC50 (nM) | Tetrodotoxin (TTX) IC50 (nM) | Key Characteristics |
| hNav1.1 | ~23 - 25.2[3][4][8][9][10] | Low nM range | TTX-sensitive |
| hNav1.2 | ~240[9][10] | Low nM range | TTX-sensitive |
| hNav1.3 | ~13 - 20[1][3][4][9][10] | Low nM range | TTX-sensitive |
| hNav1.4 | >10,000[9][10] | Low nM range | TTX-sensitive |
| hNav1.5 | >10,000[3][4][9] | >1,000 (TTX-resistant) | TTX-resistant |
| hNav1.6 | >10,000[9][10] | Low nM range | TTX-sensitive |
| hNav1.7 | >10,000[11] | Low nM range | TTX-sensitive |
| hNav1.8 | >10,000[3][4][9] | >1,000 (TTX-resistant) | TTX-resistant |
Experimental Protocols
The following provides a generalized, detailed methodology for comparing the efficacy of this compound and Tetrodotoxin on a specific Nav channel subtype using whole-cell patch-clamp electrophysiology.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.
-
Cells are transiently transfected with a plasmid DNA encoding the alpha subunit of the desired human Nav channel subtype (e.g., hNav1.1) using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), is often included to identify successfully transfected cells.
-
Electrophysiological recordings are typically performed 24-48 hours post-transfection.
2. Electrophysiological Recordings:
-
Apparatus: A standard patch-clamp rig equipped with an amplifier, a data acquisition system, and a microscope is used.
-
Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Recording Procedure:
-
Transfected cells (identified by GFP fluorescence) are selected for recording.
-
A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -120 mV.
-
Nav currents are elicited by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).
-
3. Drug Application and Data Analysis:
-
Drug Preparation: Stock solutions of this compound (in DMSO) and Tetrodotoxin (in aqueous buffer) are prepared and diluted to the desired final concentrations in the external solution on the day of the experiment.
-
Drug Perfusion: The external solution containing the test compound (either this compound or TTX) is perfused onto the recorded cell using a gravity-fed or a computer-controlled perfusion system.
-
Data Acquisition: Nav currents are recorded before (control) and after the application of the drug.
-
Data Analysis:
-
The peak inward current amplitude is measured.
-
The percentage of current inhibition is calculated for each drug concentration.
-
Concentration-response curves are generated by plotting the percentage of inhibition against the drug concentration.
-
The IC50 value is determined by fitting the concentration-response data with a Hill equation.
-
For studying use-dependence, a train of depolarizing pulses (e.g., at 10 Hz) is applied, and the current inhibition is measured over the course of the pulse train.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanisms of this compound and TTX on Nav channels.
Experimental Workflow
References
- 1. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Dissection of the Crosstalk between NaV and CaV Channels in GH3b6 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICA 121431 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. pnas.org [pnas.org]
- 6. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Ion Channel Selectivity: A Comparative Analysis of ICA-121431
For researchers, scientists, and professionals in drug development, understanding the precise interaction of a compound with its intended target while minimizing off-target effects is paramount. This guide provides a detailed comparison of the selectivity profile of ICA-121431, a potent voltage-gated sodium (Nav) channel blocker, against a panel of ion channels, with a particular focus on its performance relative to other relevant compounds.
Unveiling the Selectivity of this compound
This compound has emerged as a highly selective inhibitor of the human Nav1.1 and Nav1.3 subtypes, demonstrating significantly lower potency against other Nav channel isoforms. This selectivity is crucial for researchers investigating the specific roles of Nav1.1 and Nav1.3 in various physiological and pathological processes.
To provide a clear quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human Nav channel subtypes. For comparative purposes, data for PF-05089771, a well-characterized Nav channel inhibitor with a different selectivity profile, is also included.
| Ion Channel Subtype | This compound IC50 (µM) | PF-05089771 IC50 (µM) |
| Nav1.1 | 0.023[1] | 0.85 |
| Nav1.2 | 0.24 | 0.11 |
| Nav1.3 | 0.013[1] | 11 |
| Nav1.4 | >10 | 10 |
| Nav1.5 | >10[1] | 25 |
| Nav1.6 | >10 | 0.16 |
| Nav1.7 | >10 | 0.011 |
| Nav1.8 | >10[1] | >10 |
As the data illustrates, this compound exhibits nanomolar potency for Nav1.1 and Nav1.3, with IC50 values orders of magnitude higher for other subtypes, underscoring its remarkable selectivity. In contrast, PF-05089771 displays high potency for Nav1.7, with varying degrees of activity against other subtypes.
The "How-To": Experimental Determination of Ion Channel Selectivity
The selectivity profiling of compounds like this compound is typically performed using automated patch-clamp electrophysiology, a high-throughput method for recording ion channel activity.
Experimental Protocol: Automated Patch-Clamp Electrophysiology
This protocol provides a generalized procedure for determining the IC50 values of a test compound against a panel of cell lines, each stably expressing a specific ion channel subtype.
1. Cell Preparation:
-
Cell Culture: Stably transfected Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells expressing the target ion channel subtype are cultured under standard conditions.
-
Cell Dissociation: On the day of the experiment, cells are detached from the culture flask using a gentle, non-enzymatic cell dissociation solution to ensure cell health and viability.
-
Cell Suspension: The dissociated cells are resuspended in an appropriate extracellular solution at a concentration of 100,000 to 500,000 cells/mL.
2. Solutions:
-
Intracellular Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; adjusted to pH 7.2 with CsOH.
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; adjusted to pH 7.4 with NaOH.
3. Automated Patch-Clamp Procedure (using systems like IonWorks Quattro or PatchXpress):
-
Cell Loading: The cell suspension is loaded into the automated patch-clamp system.
-
Seal Formation: The system automatically positions individual cells onto a planar patch-clamp chip and forms a high-resistance (gigaohm) seal between the cell membrane and the chip.
-
Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette, achieving the whole-cell recording configuration.
-
Compound Application: The test compound is prepared in a series of concentrations in the extracellular solution and applied to the cells.
-
Voltage Protocols: A specific voltage protocol is applied to the cell to elicit ion channel currents. To assess the potency of state-dependent inhibitors like this compound, a voltage protocol that includes a depolarizing pre-pulse is used to drive the channels into the inactivated state. An example of such a protocol is a holding potential of -120 mV, followed by a conditioning pulse to 0 mV for 500 ms, and then a test pulse to 0 mV.
-
Data Acquisition: The resulting ion channel currents are recorded and measured.
4. Data Analysis:
-
The peak current amplitude in the presence of each compound concentration is measured and normalized to the control current (in the absence of the compound).
-
The normalized current values are plotted against the compound concentration, and the data is fitted to a Hill equation to determine the IC50 value.
Visualizing the Process and Pathway
To further clarify the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Figure 1: Experimental workflow for determining ion channel selectivity using automated patch-clamp electrophysiology.
Figure 2: Signaling pathway illustrating the mechanism of action of this compound on a voltage-gated sodium channel.
Conclusion
The data presented in this guide unequivocally demonstrates the high selectivity of this compound for the Nav1.1 and Nav1.3 ion channel subtypes. This makes it an invaluable tool for researchers seeking to dissect the specific functions of these channels in health and disease. The detailed experimental protocol provides a framework for replicating and extending these findings. By understanding the selectivity profiles of compounds like this compound and their alternatives, the scientific community can make more informed decisions in the pursuit of novel and targeted therapeutics.
References
Evaluating the Therapeutic Window: A Comparative Analysis of ICA-121431 and Non-Selective Ion Channel Blockers
For Immediate Release
[City, State] – December 9, 2025 – A comprehensive evaluation of the novel, selective sodium channel blocker ICA-121431 suggests a potentially wider therapeutic window compared to traditional non-selective ion channel blockers used in research and clinical practice. This analysis, based on available preclinical data, highlights the significance of subtype selectivity in minimizing off-target effects and improving the safety profile of ion channel modulators.
This compound is a potent inhibitor of the voltage-gated sodium channels NaV1.1 and NaV1.3, with IC50 values in the low nanomolar range.[1][2][3] Its high selectivity, with over 1,000-fold lower activity against other sodium channel subtypes such as the cardiac channel NaV1.5 and the peripheral nerve channel NaV1.8, is a key differentiator from non-selective blockers.[1][2] This targeted action is anticipated to reduce the incidence of adverse effects commonly associated with broader-acting agents.
A Sharper Tool: The Advantage of Selectivity
Non-selective ion channel blockers, such as the sodium channel blockers phenytoin (B1677684) and carbamazepine (B1668303), and the potassium channel blocker 4-aminopyridine, have long been used in the management of conditions like epilepsy. However, their utility is often limited by a narrow therapeutic index—the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. Off-target effects of these drugs can lead to a range of adverse events, including central nervous system (CNS) toxicity (e.g., dizziness, ataxia) and cardiovascular complications.
The therapeutic window of a compound is a critical determinant of its clinical viability. A wider therapeutic window implies a greater margin of safety for dosing and a lower likelihood of dose-limiting side effects. For researchers, a wider therapeutic window in a pharmacological tool compound allows for greater confidence in attributing observed effects to the target of interest, with less concern for confounding off-target pharmacology.
Quantitative Comparison of Therapeutic Windows
The therapeutic index (TI), often expressed as the Protective Index (PI) in preclinical anticonvulsant studies, is calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI indicates a wider therapeutic window. While direct comparative in vivo studies for this compound are not publicly available, a compilation of its in vitro selectivity profile alongside the known in vivo therapeutic indices of non-selective blockers provides a strong basis for evaluation.
| Compound | Target(s) | ED50 (MES Test, mg/kg, i.p.) | TD50 (Rotarod Test, mg/kg, i.p.) | Protective Index (TD50/ED50) |
| This compound | NaV1.1/NaV1.3 | Data not available | Data not available | Data not available |
| Phenytoin | Non-selective NaV | 34.4[4] | ~40-65.2 | ~1.2 - 1.9 |
| Carbamazepine | Non-selective NaV | 7.5 - 18.6[4][5] | 37.3 - 53.6[6] | ~2.0 - 7.1 |
| 4-Aminopyridine | Non-selective KV | Data not available | Data not available | Narrow |
| Retigabine | Non-selective KV (KCNQ2-5) | Data not available | Data not available | Data not available |
Note: The Protective Index for Phenytoin and Carbamazepine is estimated based on the available ED50 and TD50 data from different sources. The therapeutic index for 4-Aminopyridine is described as narrow in the literature but a specific PI value from comparable studies was not found.
The high selectivity of this compound for NaV1.1 and NaV1.3 channels, which are primarily expressed in the central and peripheral nervous systems, is expected to translate to a more favorable therapeutic index in vivo. By avoiding significant interaction with other sodium channel subtypes, such as the cardiac NaV1.5, this compound has the potential to mitigate the risk of cardiac side effects that can be a concern with non-selective sodium channel blockers.
Signaling Pathways and Mechanism of Action
This compound exerts its inhibitory effect by binding to the voltage sensor domain of the NaV channel, a mechanism distinct from many non-selective blockers that target the channel pore.[7][8] This interaction stabilizes the inactivated state of the channel, thereby reducing neuronal hyperexcitability.
Figure 1: Simplified signaling pathway of this compound.
In contrast, non-selective blockers interact with a wider range of ion channel subtypes, leading to a broader spectrum of physiological effects and a higher potential for off-target toxicities.
Figure 2: Generalized signaling of non-selective blockers.
Experimental Protocols
The evaluation of a compound's therapeutic window relies on standardized preclinical assays.
1. In Vitro Selectivity Profiling (Electrophysiology):
-
Objective: To determine the inhibitory concentration (IC50) of a compound against a panel of ion channel subtypes.
-
Methodology: Whole-cell patch-clamp recordings are performed on cell lines stably expressing specific human ion channel subtypes (e.g., HEK-293 cells). A complex voltage protocol is applied to assess state-dependent inhibition.[9] Currents are recorded before and after the application of increasing concentrations of the test compound. The concentration-response data is then fitted to a Hill equation to determine the IC50 value.
Figure 3: Workflow for in vitro electrophysiology.
2. In Vivo Efficacy Testing (Maximal Electroshock Seizure - MES Test):
-
Objective: To determine the median effective dose (ED50) of a compound required to protect against electrically induced seizures.
-
Methodology: Rodents (mice or rats) are administered the test compound at various doses. After a set pre-treatment time, a maximal electrical stimulus is delivered via corneal electrodes to induce a tonic-clonic seizure. The absence of the tonic hindlimb extension component of the seizure is considered protection.[1] The ED50 is calculated from the dose-response data.
3. In Vivo Neurotoxicity Testing (Rotarod Test):
-
Objective: To determine the median toxic dose (TD50) of a compound that causes motor impairment.
-
Methodology: Rodents are placed on a rotating rod. The time the animal is able to maintain its balance on the rod (latency to fall) is measured. The test is performed after administration of the compound at various doses. The dose at which 50% of the animals show a defined level of motor impairment (e.g., falling off the rod within a specific time) is determined as the TD50.[10]
Conclusion
The high selectivity of this compound for NaV1.1 and NaV1.3 channels, as demonstrated by in vitro electrophysiological studies, strongly suggests the potential for a wider therapeutic window compared to non-selective ion channel blockers. While direct in vivo comparative data for this compound is needed to definitively quantify its therapeutic index, the available evidence points towards a promising safety profile. For researchers, the use of highly selective pharmacological tools like this compound is crucial for dissecting the specific roles of ion channel subtypes in physiological and pathological processes, ultimately paving the way for the development of more targeted and safer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Effects of anticonvulsant drugs on 4-aminopyridine-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbamazepine pharmacokinetics-pharmacodynamics in genetically epilepsy-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Local anesthetic neurotoxicity does not result from blockade of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of ICA-121431: A Selective Voltage-Gated Sodium Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review and comparative analysis of ICA-121431, a potent and selective inhibitor of the voltage-gated sodium (Nav) channels Nav1.1 and Nav1.3. The information presented herein is intended to offer an objective comparison of this compound's pharmacological profile with that of established, less selective sodium channel blockers, namely carbamazepine (B1668303), phenytoin, and lamotrigine (B1674446), which are widely used as antiepileptic drugs. This analysis is supported by experimental data from preclinical studies, detailing the compound's potency, selectivity, and mechanism of action.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high affinity and selectivity for the human Nav1.1 and Nav1.3 sodium channel subtypes.[1][2][3][4][5] These channels are critical in the generation and propagation of action potentials in the central nervous system.[6] Dysregulation of Nav1.1 and Nav1.3 has been implicated in various neurological disorders, including epilepsy and neuropathic pain, making them attractive targets for therapeutic intervention.[6] this compound distinguishes itself from many clinically used sodium channel blockers through its remarkable subtype selectivity, which suggests the potential for a more targeted therapeutic effect with a reduced side-effect profile.[1][3]
Comparative Pharmacological Profile
The primary mechanism of action of this compound is the inhibition of Nav channels. Its potency and selectivity have been characterized in various preclinical studies, primarily through electrophysiological recordings in cell lines expressing specific human Nav channel subtypes.
Quantitative Comparison of Inhibitory Potency (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human voltage-gated sodium channel subtypes. For comparison, available IC50 values for the established antiepileptic drugs carbamazepine, phenytoin, and lamotrigine are also presented. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Target | This compound IC50 (µM) | Carbamazepine IC50 (µM) | Phenytoin IC50 (µM) | Lamotrigine IC50 (µM) |
| hNav1.1 | 0.023[4][5] | >100 (use-dependent)[1] | No activity reported[5] | - |
| hNav1.2 | 0.240[4] | >100 (use-dependent)[1] | - | 10[7] |
| hNav1.3 | 0.013 - 0.019[1][3][4] | 86.74 (use-dependent)[1] | - | - |
| hNav1.4 | >10[3][4] | 45.76 (use-dependent)[1] | - | 119.6 (tonic), 79.5 (use-dependent)[5] |
| hNav1.5 | >10 - >30[3][4] | 22.92 (use-dependent)[1] | - | 280.2 (tonic), 28.8 (use-dependent)[8][9] |
| hNav1.6 | >10[3][4] | >100 (use-dependent)[1] | - | - |
| hNav1.7 | >10 - 12[3][4] | 46.72 (use-dependent)[1] | - | - |
| hNav1.8 | >10[3][4] | >100 (use-dependent)[1] | - | 96[7] |
Note: "-" indicates that data was not found in the searched literature. "Use-dependent" refers to inhibition that increases with channel activity.
Mechanism of Action and Binding Site
This compound exhibits a state-dependent inhibition, preferentially binding to the inactivated state of the Nav channel.[2] Structural and mutagenesis studies have revealed that this compound binds to a unique site on the voltage sensor domain (VSD) of domain IV (DIV) of the sodium channel alpha subunit.[2] This is distinct from the pore-blocking mechanism of many other sodium channel inhibitors.
Caption: State-dependent inhibition of Nav channels by this compound.
Experimental Protocols
The data presented in this guide are primarily derived from whole-cell patch-clamp electrophysiology studies. The general methodology is as follows:
Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the specific human Nav channel subtype of interest.
Electrophysiological Recordings:
-
Configuration: Whole-cell patch-clamp.
-
Voltage Protocols:
-
Tonic Block: Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Test pulses are applied to elicit sodium currents.
-
Use-Dependent Block: Cells are held at a more depolarized potential (e.g., -90 mV or -70 mV) to mimic physiological resting membrane potentials and are subjected to repetitive depolarizing pulses at various frequencies (e.g., 10 Hz) to assess inhibition of channels that are frequently activated.
-
-
Data Analysis: Concentration-response curves are generated by applying increasing concentrations of the compound and measuring the inhibition of the peak sodium current. IC50 values are then calculated from these curves.
Caption: Workflow for determining the IC50 of Nav channel inhibitors.
Comparative Preclinical Efficacy
Direct comparative efficacy studies of this compound against established anticonvulsants in animal models are limited in the public domain. However, some studies provide valuable insights:
-
Trigeminal Neuropathic Pain: In a rat model of chronic constriction injury to the infraorbital nerve, local administration of this compound was shown to reverse mechanical hypersensitivity. This study highlighted the role of Nav1.1 in this pain model and suggested that the therapeutic efficacy of carbamazepine in trigeminal neuralgia may be partly due to its action on Nav1.1.
Discussion and Conclusion
This compound represents a significant advancement in the field of sodium channel modulators due to its high potency and selectivity for Nav1.1 and Nav1.3 subtypes. The quantitative data clearly demonstrates a substantial selectivity margin over other Nav channel subtypes, particularly when compared to the broader activity profiles of carbamazepine, phenytoin, and lamotrigine.
The unique binding site and mechanism of action of this compound may offer therapeutic advantages. By selectively targeting channels implicated in specific disease states, it may be possible to achieve greater efficacy with fewer off-target effects, a common limitation of current therapies.
The preclinical data in a model of neuropathic pain suggests the potential of selective Nav1.1/1.3 inhibitors for the treatment of specific pain conditions. Further head-to-head comparative studies in various preclinical models of epilepsy and neuropathic pain are warranted to fully elucidate the therapeutic potential of this compound relative to existing treatments.
For researchers and drug development professionals, this compound serves as a valuable pharmacological tool to probe the physiological and pathophysiological roles of Nav1.1 and Nav1.3 channels. Its high selectivity makes it a superior choice for target validation studies compared to less selective compounds. The continued investigation of selective sodium channel inhibitors like this compound holds promise for the development of more effective and safer treatments for a range of neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual-pocket inhibition of Nav channels by the antiepileptic drug lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. The Novel Activity of Carbamazepine as an Activation Modulator Extends from NaV1.7 Mutations to the NaV1.8-S242T Mutant Channel from a Patient with Painful Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apconix.com [apconix.com]
- 6. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lamotrigine - Biochemicals - CAT N°: 15428 [bertin-bioreagent.com]
- 8. Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for ICA-121431
For researchers, scientists, and drug development professionals handling ICA-121431, a potent and selective voltage-gated sodium channel blocker, adherence to proper disposal procedures is critical for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general principles of laboratory chemical waste disposal must be strictly followed. This guide provides a comprehensive overview of these procedures.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is provided in the table below. This information is essential for assessing the potential hazards and determining the appropriate disposal route.
| Property | Value |
| Molecular Weight | 449.55 g/mol |
| Formula | C₂₃H₁₉N₃O₃S₂ |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (to 100 mM) |
| Storage Temperature | +4°C |
General Disposal Principles for Laboratory Chemicals
The disposal of any chemical, including this compound, should be managed in accordance with federal, state, and local regulations. All laboratory personnel must be trained on proper waste handling and disposal procedures.
Waste Identification and Classification :
-
All waste chemical solids, liquids, or containerized gases should be treated as hazardous waste unless confirmed to be non-hazardous by an authorized body.
-
A chemical is considered waste when it is no longer intended for use.
-
Spilled chemicals and the materials used for cleanup must also be treated as hazardous waste.[1]
Step-by-Step Disposal Protocol for this compound
The following experimental protocol outlines the recommended steps for the safe disposal of this compound.
1. Waste Segregation :
-
Do not mix this compound waste with other waste streams.[2]
-
Specifically, segregate it from incompatible materials. As a standard practice, keep acids, bases, flammables, oxidizers, and reactive chemicals separate.
2. Container Selection and Labeling :
-
Use a compatible, leak-proof container with a secure, screw-on cap for collecting this compound waste.[2][3][4] The original container can be reused if it is in good condition.[2]
-
The container must be clearly labeled as "Hazardous Waste."[2][3]
-
The label must include the full chemical name ("this compound"), the concentration, and the date accumulation began.[2][5] Do not use abbreviations or chemical formulas on the primary label.[3]
3. Waste Accumulation and Storage :
-
Store the waste container in a designated and well-ventilated hazardous waste accumulation area.
-
The storage area should have secondary containment to capture any potential leaks.[4]
-
Keep the waste container closed at all times, except when adding waste.[2][3][5]
4. Disposal of Empty Containers :
-
An "empty" container that held this compound must be triple-rinsed with a suitable solvent (such as the solvent used to dissolve it, e.g., DMSO, followed by another appropriate solvent like ethanol (B145695) or water if compatible).[3][6]
-
The rinsate from this process must be collected and treated as hazardous waste.[3]
-
After triple-rinsing, the original labels on the container should be completely defaced or removed.[1][6] The container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[6]
5. Arranging for Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste.
-
Provide them with a completed hazardous material pickup request form, detailing the contents of the waste container.[2]
-
Do not dispose of this compound down the drain or in the regular trash.[7][8]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
It is imperative to obtain the official Safety Data Sheet (SDS) from the supplier of this compound, as it will contain specific information regarding its hazards, handling, and disposal. The procedures outlined here are based on general best practices for laboratory chemical waste and should be supplemented by the information in the SDS and your institution's specific safety protocols.
References
- 1. vumc.org [vumc.org]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. Safe Chemical Waste Disposal [fishersci.com]
- 8. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
